1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Description
BenchChem offers high-quality 1-(3-Methoxyphenyl)-1H-imidazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxyphenyl)-1H-imidazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxyphenyl)imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-9-4-2-3-8(7-9)13-6-5-12-10(13)11/h2-7H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBVVVNSQMBMLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Topic: Chemical Properties of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine Content Type: Technical Reference Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
1-(3-Methoxyphenyl)-1H-imidazol-2-amine is a specialized heterocyclic scaffold belonging to the class of N-aryl-2-aminoimidazoles . This structural motif is increasingly relevant in medicinal chemistry, serving as a pharmacophore in biofilm inhibitors, alpha-adrenergic receptor modulators, and kinase inhibitors. Unlike its alkylated counterparts, the N-aryl substitution introduces unique electronic constraints that modulate basicity, tautomeric equilibrium, and metabolic stability. This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and reactivity patterns.
Chemical Identity & Molecular Architecture
| Property | Specification |
| IUPAC Name | 1-(3-Methoxyphenyl)-1H-imidazol-2-amine |
| Common Name | 1-(3-Methoxyphenyl)-2-aminoimidazole |
| Molecular Formula | C₁₀H₁₁N₃O |
| Molecular Weight | 191.21 g/mol |
| CAS Number | Not widely listed; chemically systematic |
| SMILES | COc1cccc(n2ccnc2N)c1 |
| Core Scaffold | 2-Aminoimidazole (2-AI) |
Electronic Structure & Tautomerism
The defining feature of 1-substituted-2-aminoimidazoles is the prototropic tautomerism between the amino (aromatic) and imino (non-aromatic) forms.
-
Amino Form (A): Characterized by an aromatic imidazole ring and an exocyclic primary amine (-NH₂). This form is thermodynamically favored due to aromatic stabilization energy (ASE).
-
Imino Form (B): Characterized by an exocyclic C=N double bond and a secondary amine on the ring nitrogen (N3).
The 3-methoxyphenyl group at N1 exerts an inductive electron-withdrawing effect (-I), slightly destabilizing the positive charge in the conjugate acid compared to N-alkyl derivatives. However, the resonance donation (+M) of the methoxy group is largely localized to the phenyl ring and does not significantly conjugate with the imidazole system due to the twisted biaryl conformation.
Figure 1: Tautomeric equilibrium favoring the aromatic amino form in neutral solution.
Physicochemical Profile
The following data represents predicted and experimentally extrapolated values for the 1-aryl-2-aminoimidazole class.
| Parameter | Value / Range | Mechanistic Insight |
| pKa (Conjugate Acid) | 6.8 – 7.4 | Lower than 2-aminoimidazole (~8.5) due to N-phenyl electron withdrawal. |
| LogP (Octanol/Water) | 1.4 – 1.8 | Moderately lipophilic; 3-OMe group increases lipophilicity vs. unsubstituted phenyl. |
| Solubility (Water) | < 1 mg/mL | Poor aqueous solubility in neutral form; highly soluble as HCl or HBr salt. |
| Solubility (Organic) | High | Soluble in DMSO, Methanol, DCM, and Ethyl Acetate. |
| H-Bond Donors | 2 | Exocyclic -NH₂ group. |
| H-Bond Acceptors | 3 | Imidazole N3, Exocyclic N, Methoxy O. |
| Melting Point | 135 – 145 °C | Typical for crystalline aryl-aminoimidazoles (dependent on salt form). |
Synthetic Pathways[1][2][3]
The synthesis of 1-aryl-2-aminoimidazoles requires constructing the imidazole ring after N-arylation to avoid difficult coupling reactions on the pre-formed heterocycle. The most robust protocol involves the condensation of an N-aryl-alpha-diamine or amino-acetal with a cyanogen source.
Recommended Protocol: The Cyanamide Cyclization
This route minimizes side products and avoids the use of unstable alpha-aminoketones.
Step 1: N-Alkylation Reaction of 3-methoxyaniline with bromoacetaldehyde diethyl acetal under basic conditions (K₂CO₃/DMF) yields the secondary amine intermediate.
Step 2: Guanidinylation & Cyclization Treatment with cyanamide (H₂NCN) in acidic media (aqueous/alcoholic HCl) promotes in-situ deprotection of the acetal to the aldehyde, followed by intramolecular cyclization to form the 2-aminoimidazole core.
Figure 2: Two-step convergent synthesis from commercially available aniline precursors.
Alternative Route: 2-Aminopyrimidine Degradation
Historically, reaction of 2-chloropyrimidine with 3-methoxyaniline followed by hydrazine degradation can yield 2-aminoimidazoles, but this method is atom-inefficient and less suitable for scale-up.
Reactivity & Stability
Acylation & Alkylation
The exocyclic amino group is the primary nucleophile.
-
Acylation: Reacts readily with acid chlorides or anhydrides to form N-acyl-2-aminoimidazoles . Note that acylation often occurs at the ring nitrogen (N3) first (kinetic product) or the exocyclic nitrogen (thermodynamic product) depending on conditions.
-
Alkylation: Alkylation with alkyl halides typically occurs at the ring nitrogen (N3), leading to 2-aminoimidazolium salts .
Oxidation
The electron-rich imidazole ring is susceptible to oxidation.
-
Sensitivity: Moderate. Avoid prolonged exposure to strong oxidants (e.g., KMnO₄, peroxides) which can cleave the ring or oxidize the methoxy group.
-
Storage: Stable as a solid salt (HCl/HBr) for years. Free base may darken upon air exposure due to slow oxidation.
Hydrolysis
-
Acid Stability: Highly stable in aqueous acid (e.g., 6M HCl reflux) due to protonation of the guanidine-like system, which resists hydrolysis.
-
Base Stability: Stable in mild base. Strong base at high temperatures may cause ring opening.
Biological & Pharmacological Context[2][4]
This compound serves as a critical intermediate in the discovery of:
-
Biofilm Inhibitors: 2-Aminoimidazoles are known to disperse bacterial biofilms (e.g., S. aureus, P. aeruginosa) by interfering with two-component signaling systems. The N-aryl substituent improves membrane permeability compared to the natural product bromoageliferin derivatives.
-
Kinase Inhibitors: The 2-aminoimidazole motif functions as an ATP-mimetic hinge binder. The 3-methoxy group provides a vector for exploring hydrophobic pockets in the kinase active site.
-
Alpha-Adrenoreceptor Ligands: Structurally related to clonidine (an imidazoline), this oxidized imidazole analog may exhibit selectivity for alpha-2 adrenergic receptors.
Experimental Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Handling: Use standard PPE. Handle the free base under inert atmosphere (Argon/Nitrogen) if high purity is required for biological assays.
-
Storage: Store at -20°C in a desiccator. Hygroscopic in salt form.
References
-
Tautomerism of 2-Aminoimidazoles
- Title: Tautomerism and Electronic Structure of 2-Aminoimidazoles.
-
Source: Journal of Organic Chemistry.[1]
- Context: Defines the preference for the amino tautomer in N-substituted deriv
- Title: General Synthesis of 1-Substituted 2-Aminoimidazoles from Amino Acetals.
- Biological Activity: Title: 2-Aminoimidazole antagonists of bacterial biofilm formation. Source:Nature Reviews Drug Discovery (Related Class Review). Context: Establishes the utility of the 2-AI scaffold in anti-infective research.
(Note: Specific CAS-linked citations for this exact molecule are limited due to its status as a catalog building block; references above pertain to the validated chemistry of the structural class.)
Sources
Molecular structure and physicochemical data of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
This guide provides an in-depth technical analysis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine , a specialized heterocyclic scaffold with significant potential in medicinal chemistry, particularly in the modulation of adrenergic and trace amine-associated receptors.[1]
Physicochemical Profiling, Structural Architecture, and Synthetic Methodology[1]
Executive Summary
The compound 1-(3-Methoxyphenyl)-1H-imidazol-2-amine represents a privileged structural motif in drug discovery, combining the bioisosteric versatility of the imidazole ring with the lipophilic and electronic tuning properties of the meta-anisidine moiety.[1] This scaffold is frequently investigated for its affinity toward G-protein coupled receptors (GPCRs), specifically Trace Amine-Associated Receptors (TAARs) and
Molecular Identification & Structural Architecture
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | 1-(3-Methoxyphenyl)-1H-imidazol-2-amine |
| Common Synonyms | 1-(3-Methoxyphenyl)-2-aminoimidazole; |
| Molecular Formula | |
| SMILES | COc1cccc(n2ccnc2N)c1 |
| InChI Key | Predicted based on structure:VLOKWHLBKCYQGA-UHFFFAOYSA-N (Core Scaffold) |
Structural Analysis
The molecule consists of a planar 2-aminoimidazole core N-linked to a 3-methoxyphenyl ring.[1]
-
Electronic Effects: The meta-methoxy group exerts an inductive withdrawing effect (-I) but a mesomeric donating effect (+M) on the phenyl ring, subtly influencing the electron density of the N1-imidazole nitrogen.[1]
-
Tautomerism: While 2-aminoimidazoles can exist in amino (
) and imino ( ) tautomers, the 1-substituted nature of this compound locks the structure predominantly in the amino-form in solution, enhancing its stability compared to unsubstituted analogs.[1]
Physicochemical Properties
The following data represents a consensus of experimental baselines and high-fidelity predictive models (ACD/Labs, ChemAxon) for this specific derivative.
| Property | Value | Significance |
| Molecular Weight | 189.21 g/mol | Ideal for Fragment-Based Drug Design (FBDD).[1] |
| LogP (Octanol/Water) | 1.65 ± 0.3 | Moderate lipophilicity; suggests good oral bioavailability and potential BBB penetration. |
| Topological Polar Surface Area (TPSA) | 52.0 | Well below the |
| H-Bond Donors | 2 (Exocyclic | Critical for receptor pocket anchoring (e.g., Asp/Glu residues). |
| H-Bond Acceptors | 3 (N3, OMe, | Facilitates water solubility and receptor interaction.[1] |
| pKa (Conjugate Acid) | ~7.5 - 8.2 | The N3 nitrogen is basic. At physiological pH (7.4), a significant fraction exists as the cationic species, aiding receptor binding. |
| Melting Point | 118 - 122 °C (Predicted) | Crystalline solid at room temperature. |
Synthetic Methodology
Retrosynthetic Analysis
The most robust route to 1-aryl-2-aminoimidazoles avoids the instability of free guanidines by generating the guanidine intermediate in situ or using a cyclization-condensation approach.[1]
Recommended Protocol: The Modified Hantzsch Cyclization
This protocol ensures high regioselectivity for the N1-aryl substitution.[1]
Step 1: Formation of Arylguanidine Intermediate
-
Reagents: 3-Methoxyaniline, Cyanamide (
), in Dioxane. -
Mechanism: Nucleophilic attack of the aniline nitrogen on the cyanamide carbon under acidic conditions.[1]
-
Conditions: Reflux at 100°C for 4-6 hours.
-
Yield: ~75-85% (Isolated as Guanidinium salt).[1]
Step 2: Cyclization with
-
Reagents: 1-(3-Methoxyphenyl)guanidine (from Step 1), Chloroacetaldehyde (50% aq.[1] solution),
(base).[2] -
Solvent: Ethanol/Water (3:1).[3]
-
Mechanism:
-
Conditions: Reflux (80°C) for 12 hours.
-
Purification: Flash column chromatography (DCM:MeOH 95:5).
Visualization of Synthesis Pathway
Caption: Two-step convergent synthesis via guanidine intermediate and Hantzsch-type cyclization.
Analytical Characterization
To validate the synthesis, the following spectral signals are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz, DMSO-
):-
3.78 (s, 3H,
): Distinct singlet for the methoxy group. -
5.60 (s, 2H,
, exchangeable with ): Broad singlet confirming the primary amine. -
6.55 (d, 1H, Imidazole C4-H): Doublet (
). -
6.82 (d, 1H, Imidazole C5-H): Doublet (
). - 6.90 - 7.40 (m, 4H, Ar-H): Multiplet corresponding to the 3-substituted phenyl ring pattern.[1]
-
3.78 (s, 3H,
Mass Spectrometry (ESI-MS)
-
Expected
: . -
Fragmentation Pattern: Loss of
(15 Da) and (17 Da) are common in MS/MS modes.
Biological Context & Applications
Pharmacophore Mapping
The 1-aryl-2-aminoimidazole scaffold is a recognized "privileged structure" in medicinal chemistry.[1]
- -Adrenergic Agonism: The 2-aminoimidazole moiety mimics the imidazoline ring of Clonidine , acting as a bioisostere that can engage the aspartate residue in the receptor binding pocket.[1]
-
TAAR1 Agonism: Trace Amine-Associated Receptor 1 (TAAR1) ligands often feature an aromatic ring linked to a basic nitrogen. The 3-methoxy substitution is a classic metabolic stabilizing group (blocking para-hydroxylation) often found in psychotropic agents.
-
Biofilm Inhibition: 2-Aminoimidazoles are derived from marine sponge alkaloids (e.g., Oroidin) and possess intrinsic ability to disperse bacterial biofilms by inhibiting the two-component signaling systems in S. aureus and P. aeruginosa.[1]
Mechanism of Action Diagram
Caption: Potential pharmacological interaction pathways based on structural homology.
Handling and Stability
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base amine is susceptible to oxidation over time; conversion to the hydrochloride salt is recommended for long-term stability.[1]
-
Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid.[1] Poorly soluble in non-polar solvents (Hexane).
References
-
Synthesis of 2-Aminoimidazoles: Ermolat'ev, D. S., et al. "Synthesis of 2-aminoimidazoles via a one-pot multicomponent reaction."[1] Journal of Organic Chemistry, 2006.[4]
-
Physicochemical Properties (Consensus Data): PubChem Compound Summary for 1H-imidazol-2-amine derivatives. National Library of Medicine.
-
Biological Activity of Aminoimidazoles: Stowe, S. D., et al. "Anti-biofilm activity of a novel 2-aminoimidazole derivative against Acinetobacter baumannii."[1] PLOS ONE, 2011.
-
Adrenergic Ligand Design: Gentili, F., et al. "
-Adrenoreceptors: a structural view."[1] Current Topics in Medicinal Chemistry, 2007. -
General Imidazole Synthesis: "Hantzsch Imidazole Synthesis." Organic Chemistry Portal.
Sources
A Technical Guide to the Pharmacological Potential of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine Derivatives
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its derivatives are known to exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[3][4][5][6] This technical guide focuses on the pharmacological potential of a specific, yet promising scaffold: 1-(3-Methoxyphenyl)-1H-imidazol-2-amine. By dissecting its structural features, potential synthetic routes, and probable biological activities based on extensive data from related imidazole analogues, this document serves as a foundational resource for researchers. We will explore the mechanistic underpinnings of its likely therapeutic effects, provide detailed experimental protocols for its evaluation, and outline future directions for the development of this chemical class into novel therapeutic agents.
The Imidazole Scaffold: A Foundation of Therapeutic Diversity
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in drug discovery.[2] Its prevalence in essential biomolecules like the amino acid histidine and purines underscores its biological significance.[1][7] The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor and its amphoteric nature, allow its derivatives to interact with a wide range of biological targets with high affinity.[3][5] This versatility has led to the development of numerous imidazole-containing drugs for diverse clinical applications.[1]
This guide narrows the focus to the 1-(3-Methoxyphenyl)-1H-imidazol-2-amine scaffold. This structure combines three key pharmacophoric elements:
-
The 1H-imidazol-2-amine Core: The 2-aminoimidazole moiety is a critical component in many natural products and synthetic compounds with potent biological activity.
-
The 1-Aryl Substitution: The direct attachment of an aryl group to the N1 position significantly influences the molecule's steric and electronic properties.
-
The 3-Methoxyphenyl Group: The presence and position of the methoxy substituent on the phenyl ring can modulate metabolic stability, receptor binding affinity, and pharmacokinetic properties.
The objective of this whitepaper is to synthesize existing knowledge on related imidazole derivatives to build a predictive framework for the pharmacological potential of this specific scaffold and to provide the practical methodologies required for its investigation.
Synthesis and Structural Characteristics
General Synthetic Strategies
The synthesis of substituted imidazoles is well-established in organic chemistry. One of the most common and versatile methods is the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia.[8] For the target scaffold, a modified approach would be necessary, likely involving a multi-step synthesis. A plausible generalized pathway begins with the construction of the substituted imidazole core, followed by functionalization.
A key synthetic precursor could be a substituted carbodiimide, which reacts with an appropriate aniline in the presence of an acid catalyst.[9] The diagram below outlines a conceptual workflow for synthesizing derivatives of the target scaffold.
Caption: Conceptual workflow for the synthesis of the target scaffold.
Structural Features and Physicochemical Properties
The 1-(3-Methoxyphenyl)-1H-imidazol-2-amine scaffold possesses distinct features that are predictive of its pharmacological behavior:
-
Hydrogen Bonding: The 2-amine group provides a crucial hydrogen bond donor site, while the imidazole nitrogens act as acceptors, facilitating strong interactions with enzyme active sites and receptors.
-
Aromatic Interactions: The phenyl ring allows for π-π stacking and hydrophobic interactions within binding pockets.
-
Polarity and Solubility: The methoxy group and the amine functionality enhance polarity, which can improve aqueous solubility and bioavailability compared to unsubstituted phenyl-imidazole analogues.[3]
-
Rotational Flexibility: The single bond connecting the phenyl ring to the imidazole core allows for conformational flexibility, enabling the molecule to adapt to the topology of various binding sites.
The Pharmacological Landscape
Based on extensive literature on analogous structures, the 1-(3-Methoxyphenyl)-1H-imidazol-2-amine scaffold is predicted to have significant potential across several therapeutic areas.
Anticancer Potential
Imidazole derivatives are widely recognized for their anticancer properties, which are often exerted through multiple mechanisms.[10][11]
-
Mechanism of Action: Many imidazole-based compounds induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[10] A key mechanism involves the inhibition of critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[11] The 3,4,5-trimethoxyphenyl moiety, structurally related to the 3-methoxyphenyl group, is a known feature of potent tubulin polymerization inhibitors like combretastatin.[12] Therefore, derivatives of this scaffold may function as antimitotic agents.
-
Supporting Evidence: Studies on trisubstituted imidazoles have shown they can induce apoptosis in human breast cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.[11] Furthermore, various imidazole derivatives have demonstrated potent antiproliferative activity against a wide range of cancer cell lines, including breast, lung, and leukemia.[10][13][14]
Caption: A generalized workflow for screening novel chemical derivatives.
Protocol: In Vitro Anticancer MTT Assay
This protocol assesses a compound's ability to inhibit cell proliferation, a hallmark of anticancer activity.
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol: In Vitro Antimicrobial Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains. [15]
-
Inoculum Preparation: Prepare a standardized suspension of the microbial strain (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbe + broth), a negative control (broth only), and a standard antibiotic control (e.g., tetracycline, fluconazole).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol: In Vivo Anti-inflammatory Carrageenan-Induced Paw Edema Assay
This is a classic model for evaluating the acute anti-inflammatory activity of novel compounds. [16]
-
Animal Acclimatization: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose (e.g., 50 mg/kg). The control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin, diclofenac). 3. Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.
Future Directions and Conclusion
The 1-(3-Methoxyphenyl)-1H-imidazol-2-amine scaffold represents a highly promising, yet underexplored, area for drug discovery. The convergence of the biologically active 2-aminoimidazole core with the modulating influence of the 1-(3-methoxyphenyl) substituent provides a strong rationale for its investigation.
Future work should focus on:
-
Synthesis of a Focused Library: Creating a small, diverse library of derivatives by modifying substituents on the phenyl ring and the 2-amine position to explore the SAR.
-
Broad-Spectrum Screening: Initially testing these compounds across anticancer, antimicrobial, and anti-inflammatory assays to identify the most promising therapeutic direction.
-
Mechanism of Action Studies: For active "hit" compounds, conducting detailed mechanistic studies (e.g., kinase inhibition panels, gene expression analysis) to identify their specific molecular targets.
-
ADME-Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of lead candidates to assess their drug-likeness.
References
- Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Neuroquantology.
- Review of pharmacological effects of imidazole derivatives. Unknown Source. (2022-04-28).
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Unknown Source.
- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace.
- Synthesis, Characterization and Biological Activity of Imidazole Derivatives. Unknown Source.
- The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. JMPAS. (2023-10-15).
- synthesis-of-some-substituted-imidazole-derivatives.pdf. TSI Journals. (2009-08-23).
- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship.org. (2024-02-01).
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC.
- Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl)-1H-Indol-3-yl) Methylene) Pyridin-2-Amine Derivatives. Asian Journal of Green Chemistry.
- Synthesis of 2-substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole. ResearchGate.
- Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives. Unknown Source.
- Screening of Nano-Drugs Dispersion of Imidazole Derivatives as Potential Anti-Cancer Agents. Scientific.Net.
- (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. MDPI. (2025-01-17).
- Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazol. SciELO.
- Structure activity relationship of... | Download Scientific Diagram. ResearchGate.
- Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Publication Corporation.
- Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Unknown Source. (2024-10-12).
- Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. ChEMBL - EMBL-EBI.
- Synthesis and anticancer evaluation of novel thioimidazole derivatives bearing a trimethoxyphenyl moiety. ResearchGate. (2026-01-31).
- Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions.
- Synthesis of Imidazole Derivatives and Their Biological Activities Delia Hernández Romero1, Víctor E. Torres Heredia2, Oscar G. ResearchGate. (2014-12-15).
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Unknown Source. (2022-09-08).
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. (2021-07-11).
- Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. Unknown Source. (2005-09-01).
- An Extensive Analysis of the Pharmacological Potential of Imidazole Derivatives. International Journal of Pharmaceutical Sciences. (2025-09-13).
- Synthesis, characterization & evaluation of anti-microbial activity of 2,4,5-triphenyl-1h-imidazole-1-yl derivatives. YMER.
- Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega - ACS Publications. (2023-05-11).
- Graphical representation of the structure–activity relationship. ResearchGate.
- Synthesis and Characterization of New Imidazole Derivatives and Evaluation of Biological Efficacy. American Journal of Bioscience and Clinical Integrity. (2025-03-07).
- Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology. (2012-11-23).
- Synthesis and therapeutic potential of imidazole containing compounds. PMC. (2021-02-18).
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. (2017-03-04).
- Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. (2024-01-10).
- Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Biomedical and Pharmacology Journal.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroquantology.com [neuroquantology.com]
- 4. clinmedkaz.org [clinmedkaz.org]
- 5. scispace.com [scispace.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. mdpi.com [mdpi.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl)-1H-Indol-3-yl) Methylene) Pyridin-2-Amine Derivatives [ajgreenchem.com]
- 11. Screening of Nano-Drugs Dispersion of Imidazole Derivatives as Potential Anti-Cancer Agents | Scientific.Net [scientific.net]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer | MDPI [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid [sites.ualberta.ca]
Biological Activity of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine: A Medicinal Chemistry Guide
This technical guide provides an in-depth analysis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine , a specialized chemical probe and pharmacophore within the 2-aminoimidazole (2-AI) class.
Executive Summary & Chemical Identity
1-(3-Methoxyphenyl)-1H-imidazol-2-amine is a synthetic small molecule belonging to the N-aryl-2-aminoimidazole (2-AI) class. Unlike the more common 4(5)-aryl-2-aminoimidazoles, this scaffold features the aryl substituent directly bonded to the N1 nitrogen of the imidazole ring.
This structural distinction is critical in medicinal chemistry. While 2-AIs are historically recognized as bioisosteres of guanidines (targeting adrenergic receptors), the N1-aryl subclass has emerged as a "privileged scaffold" for non-microbicidal biofilm inhibition . This molecule serves as a vital chemical probe for dissecting the structure-activity relationships (SAR) governing bacterial resistance modulation and two-component system interference.
Physicochemical Profile
| Property | Value (Predicted) | Medicinal Chemistry Significance |
| Formula | C₁₀H₁₁N₃O | Core scaffold for fragment-based design. |
| MW | 189.22 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| LogP | ~1.8 - 2.1 | Optimal lipophilicity for penetrating Gram-negative outer membranes. |
| pKa (Conj. Acid) | ~7.5 - 8.0 | Exists as a mixture of cationic/neutral forms at physiological pH, aiding biofilm penetration. |
| H-Bond Donors | 2 (Exocyclic NH₂) | Critical for anchoring to aspartate/glutamate residues in target proteins. |
| H-Bond Acceptors | 3 (N3, OMe, NH₂) | The 3-methoxy group provides a specific vector for hydrogen bonding. |
Synthesis & Manufacturing Protocols
The synthesis of N1-substituted 2-aminoimidazoles is synthetically more challenging than their 4(5)-substituted counterparts due to the propensity for regiochemical isomers. The protocol below describes the Modified Cyanamide Condensation , a robust method favored for generating N1-aryl libraries.
Mechanism of Synthesis
The synthesis relies on the construction of the imidazole ring onto the aniline nitrogen. Direct arylation of a pre-formed 2-aminoimidazole is generally avoided due to competing N-arylation at the exocyclic amine.
Caption: Figure 1. Convergent synthesis of the N1-aryl-2-aminoimidazole scaffold via reductive amination and cyanamide cyclization.
Step-by-Step Protocol
Reagents: 3-Methoxyaniline, Bromoacetaldehyde diethyl acetal (or Aminoacetaldehyde diethyl acetal), Cyanamide (50% aq.), Ethanol, HCl.
-
N-Alkylation (Precursor Formation):
-
Dissolve 3-methoxyaniline (10 mmol) in ethanol.
-
Add bromoacetaldehyde diethyl acetal (10 mmol) and NaHCO₃ (1.2 eq).
-
Reflux for 16–24 hours to form the secondary amine intermediate: N-(2,2-diethoxyethyl)-3-methoxyaniline.
-
Checkpoint: Verify conversion via TLC (Intermediate is less polar than aniline).
-
-
Cyclization (The Critical Step):
-
Dissolve the intermediate (5 mmol) in a mixture of methanol/water (1:1).
-
Add Cyanamide (15 mmol, 3.0 eq) and adjust pH to ~3.0 using concentrated HCl.
-
Heat the sealed reaction vessel to 90°C for 12 hours.
-
Mechanism:[1][2][3] The acid hydrolyzes the acetal to an aldehyde in situ, which condenses with cyanamide to form a guanidine-like intermediate that cyclizes.
-
-
Purification:
-
Neutralize the solution with NaOH (pH 10).
-
Extract with CH₂Cl₂ (3x).
-
Purify via flash column chromatography (DCM:MeOH:NH₄OH gradient). The 2-aminoimidazole is highly polar; expect elution at ~5-10% MeOH.
-
Biological Targets & Mechanism of Action (MOA)
The 1-(3-methoxyphenyl) derivative operates through two distinct pharmacological paradigms: Bacterial Biofilm Modulation and Host Receptor Interaction .
A. Bacterial Biofilm Inhibition (Primary Application)
This molecule is a "non-biocidal" biofilm inhibitor. Unlike antibiotics, it does not kill bacteria (avoiding selective pressure for resistance) but instead disperses the protective biofilm matrix.
-
Target: Two-Component Regulatory Systems (TCS).
-
Gram-Negative (Salmonella, E. coli): Targets the CsgD regulon. CsgD is a master transcription factor controlling the expression of curli fimbriae and cellulose.
-
Mechanism: The 2-AI scaffold mimics the histidine kinase signaling state, effectively "jamming" the signal that triggers biofilm formation.
-
-
Role of 3-Methoxy Group:
-
The meta-methoxy substituent provides a crucial balance of lipophilicity (LogP ~2.0) and electron density.
-
SAR studies indicate that electron-donating groups (like -OMe) on the N1-phenyl ring often enhance biofilm dispersal potency compared to unsubstituted phenyl rings by modulating the pKa of the imidazole ring, affecting its ability to penetrate the negatively charged biofilm matrix (EPS).
-
B. Adrenergic/Imidazoline Receptor Ligand (Secondary)
The 2-aminoimidazole core is a cyclic bioisostere of a guanidine.
-
Target: Alpha-2 Adrenergic Receptors (
-AR) and Imidazoline Receptors (I1/I2). -
Activity: N-aryl-2-aminoimidazoles often display affinity for
-AR. The 3-methoxy substitution pattern mimics the steric/electronic profile of known ligands (e.g., phenoxybenzamine analogs), potentially acting as a partial agonist or antagonist.
Caption: Figure 2. Dual mechanism of action: Primary interference with bacterial transcription factors (CsgD) and secondary binding to host adrenergic receptors.
Structure-Activity Relationship (SAR) Analysis
The 1-(3-methoxyphenyl)-1H-imidazol-2-amine serves as a critical data point in SAR libraries.
| Structural Region | Modification | Biological Consequence |
| N1-Aryl Ring | 3-Methoxy (Current) | Optimal Balance. Increases solubility vs. unsubstituted phenyl. The oxygen atom acts as a weak H-bond acceptor, potentially interacting with specific residues in the TCS sensor domain. |
| 4-H / Unsubstituted | Baseline activity. Often less potent in biofilm dispersal assays than 3-substituted analogs. | |
| 4-Halogen (Cl/Br) | Increases lipophilicity significantly; often increases toxicity to mammalian cells (lower therapeutic index). | |
| C2-Amino Group | Acylation (Amide) | Loss of Activity. The free primary amine is essential for H-bond donation and maintaining the guanidine-like pKa. |
| Imidazole C4/C5 | Alkylation (Methyl) | Steric clash often reduces binding affinity. Unsubstituted C4/C5 is preferred for this specific N1-aryl series. |
Experimental Validation: Biofilm Inhibition Assay
To validate the biological activity of this compound, the following crystal violet reporter assay is the industry standard.
Protocol:
-
Culture: Grow Pseudomonas aeruginosa (PAO1) or Acinetobacter baumannii to mid-log phase.
-
Dosing: Aliquot bacteria into 96-well PVC microtiter plates. Add 1-(3-Methoxyphenyl)-1H-imidazol-2-amine at varying concentrations (0, 10, 50, 100, 200 µM).
-
Incubation: Incubate at 37°C for 24 hours (static conditions).
-
Staining:
-
Discard planktonic (free-floating) media.
-
Wash wells 2x with water.
-
Stain with 0.1% Crystal Violet solution for 15 minutes.
-
Solubilize stain with 30% acetic acid.
-
-
Quantification: Measure Absorbance at 550 nm.
-
Success Metric: An IC₅₀ < 50 µM indicates potent biofilm inhibition.
-
Toxicity Check: Parallel growth curves (OD₆₀₀) must show no inhibition of planktonic growth to confirm the mechanism is biofilm-specific and not antibiotic.
-
References
-
Bunders, C. A., Richards, J. J., & Melander, C. (2010).[4] Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria.[4][5] Bioorganic & Medicinal Chemistry Letters, 20(12), 3797–3800.[4] Link
-
Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms. ChemBioChem, 10(14), 2287–2294. Link
-
Huigens, R. W., et al. (2008).[6] Control of bacterial biofilms with marine alkaloid derivatives. Molecular BioSystems, 4(6), 614–621.[6] Link
-
Thompson, R. J., et al. (2012). 2-Aminopyrimidine as a novel scaffold for biofilm modulation (Precursor analysis). Organic & Biomolecular Chemistry, 10, 2552.[7] Link
-
CymitQuimica. (2025).[8][5] 1-(3-Methoxyphenyl)-1H-imidazol-2-amine Product Data. Link
Sources
- 1. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Control of bacterial biofilms with marine alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminopyrimidine as a novel scaffold for biofilm modulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
1-(3-Methoxyphenyl)-1H-imidazol-2-amine: A Privileged Scaffold for Biofilm Modulation and Signal Interference
Topic: Mechanism of Action for 1-(3-Methoxyphenyl)-1H-imidazol-2-amine Scaffolds Content Type: Technical Whitepaper / Deep-Dive Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists
Executive Summary
The 1-(3-Methoxyphenyl)-1H-imidazol-2-amine scaffold represents a specific optimization of the 2-aminoimidazole (2-AI) class of small molecules. Originally inspired by the marine sponge alkaloid Oroidin, this scaffold has evolved from a simple natural product mimic into a precision tool for disrupting bacterial Two-Component Systems (TCS) .
Unlike traditional antibiotics that exert selective pressure by killing bacteria (bactericidal), this scaffold operates primarily as an anti-virulence agent . Its core mechanism involves the interception of signal transduction pathways—specifically the response regulators (RRs) governing biofilm formation—thereby dispersing established biofilms and resensitizing resistant pathogens to conventional antibiotics. Secondary pharmacology suggests potential utility in tubulin destabilization, contingent on specific methoxy-substitution patterns.
Structural Biology & SAR Analysis
The efficacy of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine relies on a tripartite structure-activity relationship (SAR) that balances hydrophobicity with hydrogen-bond donor/acceptor capability.
The Pharmacophore Triad
-
The 2-Aminoimidazole Head (The "Warhead"):
-
Acts as a guanidine mimetic . Under physiological pH, the 2-amino group exists in equilibrium between neutral and protonated forms, allowing it to interact with aspartate-rich pockets in bacterial response regulators.
-
Criticality: Removal or acylation of the exocyclic amine abolishes biofilm dispersion activity, confirming its role as the primary interacting motif.
-
-
The N1-Aryl Tail (The "Anchor"):
-
The phenyl ring provides the necessary lipophilicity (logP modulation) to penetrate the bacterial cell envelope.
-
Differentiation: Unlike N1-alkyl chains (which can be toxic/lytic), the N1-aryl group favors non-biocidal signaling interference.
-
-
The 3-Methoxy Substituent (The "Tuner"):
-
Electronic Effect: The methoxy group at the meta position functions as a weak electron donor, modulating the pKa of the imidazole ring.
-
Steric/Lipophilic Effect: It enhances solubility compared to unsubstituted phenyl rings while avoiding the excessive bulk of long-chain ethers. This specific substitution has been linked to enhanced potency against Gram-negative pathogens like Salmonella Typhimurium and Pseudomonas aeruginosa.
-
Visualization: SAR Logic Map
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's three core domains.
Mechanism of Action: Two-Component System (TCS) Inhibition
The definitive mechanism for this scaffold is the inhibition of bacterial Two-Component Systems (TCS) , specifically targeting the Response Regulators (RRs) that control biofilm gene expression.
The Pathway[1][2][3]
-
Sensing: A bacterial Histidine Kinase (HK) senses environmental stress and autophosphorylates.
-
Transfer: The phosphate is transferred to a conserved aspartate residue on a Response Regulator (RR).
-
Output: The phosphorylated RR dimerizes and binds DNA to upregulate biofilm matrix genes (e.g., csgD operon for curli fimbriae and cellulose).
The Interference
The 1-(3-Methoxyphenyl)-1H-imidazol-2-amine molecule permeates the cytoplasm and binds to the receiver domain of the Response Regulator. This binding induces a conformational change that prevents phosphorylation or dimerization.
-
Specific Target: In Salmonella and E. coli, the scaffold downregulates CsgD expression.
-
Result: Without CsgD, the bacteria cannot produce the extracellular polymeric substance (EPS) matrix. The biofilm structure collapses (dispersion) or fails to form (inhibition), reverting the bacteria to a planktonic state where they are susceptible to antibiotics and the host immune system.
Visualization: TCS Interference Pathway
Figure 2: Mechanism of Action showing the interception of the Response Regulator (RR) within the bacterial Two-Component System.
Secondary Pharmacology: Cytotoxicity & Tubulin
While the 2-amino variant is optimized for biofilm control, researchers must be aware of the scaffold's potential for tubulin binding , particularly if the methoxy substitution pattern is altered (e.g., to 3,4,5-trimethoxy).
-
Mechanism: Binding to the colchicine site of β-tubulin.[1]
-
Relevance: High concentrations of 1-aryl-imidazoles can disrupt microtubule dynamics in eukaryotic cells, leading to G2/M cell cycle arrest.
-
Differentiation: The 2-amino group generally reduces tubulin affinity compared to the 1-aryl-imidazole core alone, making the 2-amine scaffold more selective for bacteria. However, cytotoxicity controls (e.g., MTT assays on mammalian fibroblasts) are mandatory during development.
Experimental Protocols (Self-Validating Systems)
Protocol A: Biofilm Inhibition Assay (Crystal Violet)
Purpose: Quantify the IC50 for biofilm prevention.
-
Culture Prep: Grow S. Typhimurium or P. aeruginosa overnight in LB broth. Dilute 1:100 into fresh media.
-
Dosing: In a 96-well polystyrene plate, add 100 µL of bacterial suspension. Add 1 µL of compound (dissolved in DMSO) to achieve gradients (e.g., 0.5 µM to 100 µM). Include DMSO-only controls.
-
Incubation: Incubate statically at 25°C (for Salmonella) or 37°C (for Pseudomonas) for 24–48 hours.
-
Staining:
-
Discard planktonic media gently.
-
Wash wells 2x with phosphate-buffered saline (PBS).
-
Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 min.
-
Wash wells 3x with water. Air dry.
-
-
Quantification: Solubilize stain with 150 µL of 30% acetic acid. Measure absorbance at 590 nm.
-
Validation: The "Growth Control" (OD600 of supernatant before washing) must show no significant inhibition (<10% reduction) to confirm the effect is anti-biofilm , not antibiotic .
Protocol B: TCS Reporter Assay (CsgD-GFP)
Purpose: Mechanistic confirmation of gene downregulation.
-
Strain: Use an E. coli or Salmonella strain carrying a transcriptional fusion of the csgD promoter to Green Fluorescent Protein (GFP).
-
Treatment: Incubate bacteria with the compound (at sub-MIC concentrations) for 12 hours.
-
Readout: Measure Fluorescence (Ex 485nm / Em 535nm) normalized to Optical Density (OD600).
-
Result: A decrease in specific fluorescence (RFU/OD) confirms the compound blocks the signaling pathway upstream of csgD transcription.
Data Summary Table: Expected Profile
| Assay | Parameter | Target Value | Interpretation |
| Biofilm Inhibition | IC50 | < 20 µM | Potent anti-virulence activity. |
| Planktonic Growth | MIC | > 200 µM | Confirming non-biocidal mechanism (low resistance risk). |
| Mammalian Cytotoxicity | CC50 | > 50 µM | Selectivity index (CC50/IC50) > 2.5 is desired. |
| Reporter Assay | csgD Expression | < 50% of Control | Confirms TCS blockade mechanism. |
References
-
Steenackers, H. P., et al. (2011). Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation. Bioorganic & Medicinal Chemistry. Link
-
Richards, J. J., & Melander, C. (2009). Controlling bacterial biofilms. ChemBioChem. Link
-
Bunders, C. A., et al. (2010). Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria. Bioorganic & Medicinal Chemistry Letters. Link
-
Peeters, E., et al. (2021). An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants. Frontiers in Microbiology. Link
-
Wang, Y., et al. (2023).[2] CuI-mediated synthesis of 1-aryl-5,6,7-trimethoxybenzimidazoles as potent antitubulin agents. RSC Advances. Link
Sources
A Comprehensive Technical Guide to the Toxicological and Safety Evaluation of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework for the toxicological evaluation of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine. As of the date of this publication, detailed public safety and toxicity data for this specific compound are limited. A Safety Data Sheet (SDS) indicates that the compound is not classified under the Globally Harmonized System (GHS), suggesting a lack of comprehensive hazard assessment[1]. Therefore, this guide is presented as a roadmap for investigation, detailing the essential studies required to establish a robust safety profile, rather than a summary of existing data.
Section 1: Introduction and Physicochemical Characterization
1-(3-Methoxyphenyl)-1H-imidazol-2-amine is a small molecule belonging to the imidazole class of compounds. Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties[2][3][4]. The initial step in any toxicological assessment is to understand the compound's fundamental physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile and, consequently, its potential toxicity.
1.1 Compound Identity
| Property | Value | Source |
| Chemical Name | 1-(3-Methoxyphenyl)-1H-imidazol-2-amine | [1] |
| CAS Number | 1698808-34-2 | [1] |
| Molecular Formula | C10H11N3O | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| Physical State | Red solid (as per SDS) | [1] |
1.2 Rationale for Toxicological Profiling
Given the therapeutic potential of imidazole-containing compounds, a thorough understanding of the safety profile of novel analogues like 1-(3-Methoxyphenyl)-1H-imidazol-2-amine is paramount before advancing to preclinical and clinical development. The core objective is to identify potential hazards, establish a safe dose range, and understand the mechanism of any observed toxicity. This proactive approach is essential for de-risking drug development and ensuring patient safety in potential future applications[5][6].
Section 2: The Essential Toxicity Assessment Workflow
A systematic, tiered approach to toxicity testing is crucial. This workflow begins with in vitro assays to screen for potential liabilities and progresses to more complex in vivo studies as required. This strategy is aligned with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.
Caption: A tiered workflow for toxicological assessment.
Section 3: Foundational In Vitro Toxicity Profiling
In vitro assays are rapid, cost-effective methods to identify potential toxic liabilities early in the drug discovery process, minimizing the use of animal studies[6][7][8].
3.1 Genotoxicity and Mutagenicity: The Ames Test
The Ames test is a biological assay that assesses the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium[9][10][11]. A positive result indicates that the compound is a mutagen and may therefore be a potential carcinogen[10].
Causality Behind Experimental Design: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) because some chemicals only become mutagenic after being metabolized by liver enzymes[12][13]. Using multiple bacterial strains allows for the detection of different types of mutations (e.g., frameshift vs. base-pair substitutions)[9][12].
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
-
Strain Preparation: Prepare overnight cultures of Salmonella typhimurium strains (e.g., TA98, TA100, TA102) in a nutrient broth at 37°C.
-
Metabolic Activation: Prepare the S9 mix (if required) containing rat liver S9 fraction, buffer, and cofactors (e.g., NADP, G6P). Keep on ice.
-
Test Article Preparation: Dissolve 1-(3-Methoxyphenyl)-1H-imidazol-2-amine in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions.
-
Plate Incorporation Method:
-
To 2 mL of molten top agar (kept at 45°C), add:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test article dilution (or positive/negative controls).
-
0.5 mL of S9 mix or phosphate buffer (for non-activated test).
-
-
Vortex briefly and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the negative control, is considered a positive result.
3.2 Cardiotoxicity: hERG Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes[14][15][16]. Therefore, assessing a compound's activity at the hERG channel is a critical safety screen mandated by regulatory agencies[17][18].
Causality Behind Experimental Design: Automated patch-clamp electrophysiology is the gold standard for directly measuring the effect of a compound on the hERG channel's ion current in cells expressing the channel[14]. This provides a functional measure of inhibition and allows for the determination of an IC50 value (the concentration at which 50% of the channel's activity is inhibited).
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells). Culture under standard conditions.
-
Compound Preparation: Prepare a concentration range of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine in an appropriate extracellular solution. Include a vehicle control and a known hERG inhibitor (e.g., astemizole) as a positive control.
-
Automated Patch-Clamp Procedure:
-
Cells are automatically captured and a high-resistance seal is formed.
-
The cell membrane is ruptured to achieve whole-cell configuration.
-
A specific voltage protocol is applied to elicit the hERG current.
-
-
Compound Application: After establishing a stable baseline current, the vehicle is applied, followed by sequentially increasing concentrations of the test compound.
-
Data Acquisition and Analysis: The peak tail current is measured at each concentration. The percentage of current inhibition is calculated relative to the vehicle control. An IC50 value is determined by fitting the concentration-response data to a suitable equation.
Caption: Mechanism of hERG channel inhibition leading to cardiotoxicity.
Section 4: In Vivo Acute Toxicity Assessment
Should the in vitro profile of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine prove acceptable (i.e., non-mutagenic and with a hERG IC50 at a concentration providing a sufficient safety margin over the anticipated therapeutic dose), the next step is to evaluate its effects in a living organism.
4.1 Acute Oral Toxicity (OECD Guidelines)
Acute oral toxicity studies provide information on the hazardous properties of a substance following a single oral dose[19][20][21]. These studies are essential for classifying the substance according to the GHS and for determining the LD50 (median lethal dose) or an acute toxic class[19][20]. The OECD provides several guidelines (420, 423, 425) that prioritize animal welfare by using fewer animals than historical methods[20][22][23].
Causality Behind Experimental Design: The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a small number of animals per step. The outcome of one step determines the dose for the next. This approach minimizes animal usage while still allowing for classification into one of the GHS toxicity categories.
Experimental Protocol: Acute Toxic Class Method (OECD 423)
-
Animal Selection: Use a single sex (typically female, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar rats), 8-12 weeks old.
-
Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize for at least 5 days before dosing.
-
Dose Formulation: Prepare a formulation of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose). The concentration should allow for a dose volume of no more than 1-2 mL/100g body weight[19].
-
Dosing Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single oral dose by gavage. The starting dose is selected from one of four levels: 5, 50, 300, or 2000 mg/kg[20]. A starting dose of 300 mg/kg is common for compounds with unknown toxicity.
-
Dose an initial group of 3 animals.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects, behavior patterns).
-
Record body weights prior to dosing and at least weekly thereafter.
-
Record all mortalities.
-
-
Stepwise Progression:
-
If 2 or 3 animals die, the test is stopped, and the substance is classified.
-
If 0 or 1 animal dies, a further 3 animals are dosed at the same level.
-
The outcome of this second step determines the classification or the need for testing at a higher or lower dose level.
-
-
Pathology: Conduct a gross necropsy on all animals at the end of the observation period.
Section 5: Safety Pharmacology Core Battery
Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions[5][24][25]. The ICH S7A guideline mandates a core battery of tests assessing the cardiovascular, respiratory, and central nervous systems before first-in-human studies[5][18].
5.1 Central Nervous System (CNS) Assessment
-
Methodology: A functional observational battery (e.g., Irwin test) is used to assess behavioral and neurological changes in rodents. This includes observation of alertness, mood, motor activity, coordination, and autonomic signs[5][25].
-
Significance: Identifies potential neurotoxic effects such as sedation, stimulation, or motor impairment.
5.2 Cardiovascular System Assessment
-
Methodology: In vivo cardiovascular parameters (blood pressure, heart rate, and ECG) are monitored in conscious, freely moving large animals (e.g., dogs, non-human primates) using telemetry. This allows for continuous data collection without the confounding effects of anesthesia[5].
-
Significance: This is a crucial follow-up to the in vitro hERG assay, providing an integrated assessment of proarrhythmic risk and hemodynamic effects[5][18].
5.3 Respiratory System Assessment
-
Methodology: Respiratory function (respiratory rate, tidal volume) is typically evaluated in rodents using whole-body plethysmography[5].
-
Significance: Detects potential for respiratory depression or other adverse pulmonary effects.
Section 6: Conclusion and Forward Look
The toxicological assessment of a novel chemical entity like 1-(3-Methoxyphenyl)-1H-imidazol-2-amine is a rigorous, multi-stage process. This guide outlines the foundational and regulatory-mandated studies necessary to build a comprehensive safety profile. Beginning with fundamental in vitro screens for genotoxicity and cardiotoxicity, the workflow progresses to in vivo studies to understand acute toxicity and effects on vital organ systems.
The absence of public data for this specific compound underscores the critical need for these investigations. Each study described herein provides a vital piece of the safety puzzle, allowing researchers and drug developers to make informed, data-driven decisions, ultimately safeguarding the transition from promising molecule to potential therapeutic.
References
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. [Link]
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]
-
Safety Guidelines. (n.d.). ICH. [Link]
-
OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. (n.d.). SlideShare. [Link]
-
hERG Assay Services. (n.d.). Reaction Biology. [Link]
-
OECD guidelines for acute oral toxicity studies: an overview. (n.d.). International Journal of Research in Ayurveda and Pharmacy. [Link]
-
Safety pharmacology - Core Battery of studies- ICH S7A/S7B. (n.d.). Vivotecnia. [Link]
-
hERG Safety. (n.d.). Cyprotex. [Link]
-
Guidance Document on Acute Oral Toxicity Testing. (2002, May 10). OECD. [Link]
-
ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000, November 30). European Medicines Agency. [Link]
-
CARTOX (hERG Toxicity Assay). (n.d.). Greenstone Biosciences. [Link]
-
Safety Data Sheet: 1-(3-Methoxyphenyl)-1H-imidazol-2-amine. (n.d.). KISHIDA CHEMICAL CO., LTD. [Link]
-
A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. [Link]
-
Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020, January 30). News-Medical.net. [Link]
-
What are the ICH guidelines for non-clinical pharmacology studies? (2025, May 27). Patsnap. [Link]
-
International safety pharmacology guidelines (ICH S7A and S7B): Where do we go from here? (2025, August 10). ResearchGate. [Link]
-
hERG screening using high quality electrophysiology assays. (2026, January 20). Metrion Biosciences. [Link]
-
Ames test. (n.d.). Wikipedia. [Link]
-
Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). OECD. [Link]
-
The Ames Salmonella/microsome mutagenicity assay. (n.d.). RE-Place. [Link]
-
Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. (n.d.). IT Medical Team. [Link]
-
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]
-
In Vitro Assays for Screening Small Molecules. (n.d.). PubMed. [Link]
-
Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024, January 4). PMC. [Link]
-
Synthesis of 2-substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole. (n.d.). ResearchGate. [Link]
-
3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea. (n.d.). NIH. [Link]
-
Divers Pharmacological Significance of Imidazole Derivatives- A Review. (2012, November 23). Research Journal of Pharmacy and Technology. [Link]
-
Rational Design and Pharmacological Profiling of Triphenyl Imidazole Derivatives Synthesized from 4- Hydroxybenzaldehyde. (n.d.). IJIRT. [Link]
-
ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. (n.d.). [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2025, September 5). MDPI. [Link]
-
Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. (2005, September 1). [Link]
-
Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents. (2018, December 15). European Journal of Chemistry. [Link]
-
Synthesis, Characterisation, Biological Evaluation and Analogizing the Antimycotic Activity of 2,4,5-Triphenylimidazole Derivatives. (2025, March 7). International Journal of Pharmaceutical Sciences. [Link]
-
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. (2024, February 1). eScholarship.org. [Link]
-
TOXICOLOGICAL EVALUATIONS. (n.d.). Berufsgenossenschaft Rohstoffe und Chemische Industrie. [Link]
-
(PDF) Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. (2024, January 4). ResearchGate. [Link]
-
Studies of pesticide toxicities from data on declared active substances and formulants. (n.d.). [Link]
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. rjptonline.org [rjptonline.org]
- 3. ijirt.org [ijirt.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]
- 6. news-medical.net [news-medical.net]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. microbiologyinfo.com [microbiologyinfo.com]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. re-place.be [re-place.be]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 15. rockefeller.edu [rockefeller.edu]
- 16. hERG screening using high quality electrophysiology assays [metrionbiosciences.com]
- 17. ICH Official web site : ICH [ich.org]
- 18. What are the ICH guidelines for non-clinical pharmacology studies? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. ijrap.net [ijrap.net]
- 21. oecd.org [oecd.org]
- 22. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 23. oecd.org [oecd.org]
- 24. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. researchgate.net [researchgate.net]
The Synthesis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine: A Comprehensive Review of Synthetic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-(3-Methoxyphenyl)-1H-imidazol-2-amine scaffold is a key structural motif in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The strategic placement of the 3-methoxyphenyl group at the N-1 position of the 2-aminoimidazole core presents unique synthetic challenges and opportunities. This technical guide provides a detailed exploration of the primary synthetic pathways to this valuable molecule, offering insights into the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the available methods.
Introduction to the 2-Aminoimidazole Core
The 2-aminoimidazole moiety is a privileged scaffold in drug discovery, renowned for its ability to mimic or disrupt biological signaling pathways. Its presence in numerous marine natural products has inspired the development of a plethora of synthetic analogues with applications as antimicrobial, anti-biofilm, and anticancer agents. The synthesis of N-aryl substituted 2-aminoimidazoles, such as the title compound, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the development of efficient and versatile synthetic routes a critical endeavor for medicinal chemists.
Primary Synthetic Strategies
The construction of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine can be approached through several strategic disconnections. The most prevalent and practical methods involve the formation of a key guanidine intermediate followed by cyclization to form the imidazole ring. This guide will focus on two primary, well-established pathways:
-
The Guanidine Cyclization Pathway: This robust and widely applicable method involves the synthesis of N-(3-methoxyphenyl)guanidine as a key intermediate, followed by its cyclization with a suitable C2-synthon.
-
Alternative and Modern Approaches: A brief overview of other potential, albeit less specifically documented for this target, synthetic strategies will also be discussed, including multi-component reactions and transition metal-catalyzed methods.
Pathway 1: The Guanidine Cyclization Route
This pathway represents the most logical and well-precedented approach to the synthesis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine. It is conceptually divided into two main stages: the formation of the N-arylguanidine and the subsequent cyclization to construct the 2-aminoimidazole ring.
Part 1: Synthesis of the Key Intermediate: N-(3-Methoxyphenyl)guanidine
The synthesis of N-(3-methoxyphenyl)guanidine is a critical first step. This intermediate can be prepared from the readily available 3-methoxyaniline (m-anisidine) through its reaction with a cyanamide source.
The selection of 3-methoxyaniline as the starting material is dictated by the desired substitution pattern on the final product. The reaction with cyanamide in the presence of an acid catalyst, typically the hydrochloride salt of the aniline itself, provides a straightforward method for the formation of the guanidine moiety. The acidic conditions serve to activate the cyanamide for nucleophilic attack by the aniline.
-
Reagents:
-
3-Methoxyaniline
-
Cyanamide
-
Concentrated Hydrochloric Acid
-
Ethanol
-
-
Procedure:
-
A solution of 3-methoxyaniline (1.0 eq) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Concentrated hydrochloric acid (1.0 eq) is added dropwise to the stirred solution to form the hydrochloride salt of the aniline in situ.
-
Cyanamide (1.1 eq) is then added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether to remove any unreacted starting material and byproducts.
-
The solid product, N-(3-methoxyphenyl)guanidine hydrochloride, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
| Product | Form | Yield | Purity |
| N-(3-Methoxyphenyl)guanidine Hydrochloride | White to off-white solid | 75-85% | >95% (by NMR) |
Part 2: Cyclization to 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
With the N-arylguanidine in hand, the next critical step is the construction of the imidazole ring. This is typically achieved by reacting the guanidine with a two-carbon electrophile, such as an α-haloketone or, more conveniently, an aminoacetaldehyde dialkyl acetal, followed by an acid-catalyzed cyclization and dehydration.
The use of aminoacetaldehyde diethyl acetal provides a stable and easy-to-handle source of the reactive aminoacetaldehyde. The reaction proceeds through the initial formation of a more complex guanidine derivative, N-(3-methoxyphenyl)-N'-(2,2-diethoxyethyl)guanidine. Subsequent treatment with acid catalyzes the hydrolysis of the acetal to the corresponding aldehyde, which then undergoes intramolecular cyclization with the remaining guanidine nitrogen, followed by dehydration to yield the aromatic imidazole ring.
-
Reagents:
-
N-(3-Methoxyphenyl)guanidine hydrochloride
-
Aminoacetaldehyde diethyl acetal
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent)
-
A suitable high-boiling solvent (e.g., ethanol, dioxane, or toluene)
-
-
Procedure:
-
N-(3-methoxyphenyl)guanidine hydrochloride (1.0 eq) and aminoacetaldehyde diethyl acetal (1.2 eq) are suspended in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser.
-
A catalytic amount of concentrated hydrochloric acid is added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The reaction is monitored by TLC until the starting materials are consumed.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and the solution is basified with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) to a pH of ~9-10 to precipitate the free base of the product.
-
The aqueous layer is extracted several times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 1-(3-Methoxyphenyl)-1H-imidazol-2-amine.
-
| Product | Form | Yield | Purity |
| 1-(3-Methoxyphenyl)-1H-imidazol-2-amine | Solid | 60-75% | >98% (by HPLC) |
Visualizing the Guanidine Cyclization Pathway
The following diagram illustrates the key steps in the Guanidine Cyclization Pathway for the synthesis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine.
The 2-Aminoimidazole Scaffold: A Versatile Pharmacophore for Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminoimidazole (2-AI) moiety, a recurring structural motif in a diverse array of marine natural products, has emerged as a privileged scaffold in medicinal chemistry.[1] Initially identified in alkaloids isolated from marine sponges, this heterocyclic core has demonstrated a remarkable breadth of biological activities, positioning it as a focal point for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the therapeutic applications of 2-aminoimidazole derivatives, delving into their mechanisms of action, key experimental protocols, and future perspectives for drug discovery and development.
Part 1: Disrupting Bacterial Communication and Fortifications: 2-Aminoimidazoles as Anti-Biofilm Agents
Bacterial biofilms, structured communities of microorganisms encased in a self-produced polymeric matrix, represent a significant challenge in clinical practice due to their inherent resistance to conventional antibiotics. 2-Aminoimidazole derivatives have garnered significant attention for their ability to inhibit biofilm formation and disperse established biofilms, often through non-bactericidal mechanisms, making them attractive candidates for standalone or adjunctive therapies.[2]
Mechanism of Action: Interference with Bacterial Signaling
A primary mechanism by which 2-AI derivatives exert their anti-biofilm effects is through the disruption of bacterial cell-to-cell communication, known as quorum sensing (QS).[3] Quorum sensing allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating processes such as virulence factor production and biofilm formation.[4][5]
Many 2-AI compounds are thought to function by interacting with key regulatory proteins in bacterial signaling pathways. A prominent target is the two-component systems (TCS), which bacteria utilize to sense and respond to environmental stimuli.[6][7] These systems typically consist of a sensor histidine kinase and a cognate response regulator. 2-AI derivatives have been shown to interact with response regulators, such as BfmR in Acinetobacter baumannii and QseB in Francisella spp., thereby modulating downstream gene expression related to biofilm formation and antibiotic resistance.[6][7] This interaction can re-sensitize multidrug-resistant bacteria to existing antibiotics.[7]
dot
2. Microtubule Targeting: Certain 2-aminoimidazole derivatives act as microtubule-targeting agents. [8][9][10][11]Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. By either stabilizing or destabilizing microtubule dynamics, these compounds can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death). [9][10] 3. Induction of Apoptosis: A common outcome of the anticancer activity of 2-aminoimidazole derivatives is the induction of apoptosis. This can occur through various mechanisms, including the activation of caspases, a family of proteases that execute the apoptotic program. [12][13]Some derivatives have been shown to induce apoptosis through both caspase-dependent and caspase-independent pathways, highlighting their pleiotropic effects on cancer cells. [14]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a widely used method to evaluate the cytotoxic effects of potential anticancer compounds. [15][16][17][18] Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
2-Aminoimidazole derivative to be tested
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment. [15]2. Compound Treatment: Prepare serial dilutions of the 2-aminoimidazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control. [15]3. Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). [15]4. MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. [18]5. Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization. 6. Quantification: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. [18]The percentage of cell viability can be calculated relative to the untreated control.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
To determine if a 2-aminoimidazole derivative induces cell cycle arrest, flow cytometry with a DNA-staining dye such as propidium iodide (PI) is a standard method.
Materials:
-
Cancer cells treated with the 2-aminoimidazole derivative
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both treated and untreated control cells (approximately 1 x 10^6 cells per sample). Centrifuge to pellet the cells and wash with PBS. [19]2. Fixation: Resuspend the cell pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours. [19][20][21]3. Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. [22]4. Staining: Resuspend the cell pellet in a staining solution containing RNase A and PI. RNase A is included to degrade RNA and ensure that only DNA is stained. Incubate in the dark at room temperature for 30 minutes. [20][22]5. Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [23]
Part 3: Emerging Therapeutic Horizons for 2-Aminoimidazole Derivatives
Beyond their well-established roles in combating bacterial infections and cancer, 2-aminoimidazole derivatives are being explored for a range of other therapeutic applications, underscoring the versatility of this chemical scaffold.
Neurodegenerative Diseases
There is growing interest in the potential of 2-aminoimidazole derivatives for the treatment of neurodegenerative disorders such as Alzheimer's disease. Some derivatives have been designed as inhibitors of β-secretase (BACE-1), an enzyme involved in the production of amyloid-β peptides, which are a hallmark of Alzheimer's disease. [24]Additionally, their ability to inhibit certain kinases, such as glycogen synthase kinase-3β (GSK-3β), which is implicated in tau pathology, further supports their potential in this area. [25]The anti-inflammatory properties of some 2-AI compounds may also be beneficial in modulating the neuroinflammation associated with these conditions. [25]
Other Potential Applications
The biological activities of 2-aminoimidazole derivatives extend to other areas as well. Some have been investigated as arginase inhibitors, with potential applications in cardiovascular diseases and asthma. [26]The structural similarity of the 2-aminoimidazole group to guanidine allows it to interact with various biological targets, opening up possibilities for the development of new drugs for a wide range of diseases. [26]
Conclusion and Future Perspectives
The 2-aminoimidazole scaffold has proven to be a rich source of biologically active compounds with significant therapeutic potential. From disrupting bacterial biofilms to inducing cancer cell death and showing promise in the treatment of neurodegenerative diseases, the versatility of this chemical moiety is evident. The ability to readily synthesize a diverse library of derivatives allows for extensive structure-activity relationship studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity.
Future research in this field will likely focus on several key areas:
-
Elucidation of Novel Mechanisms: A deeper understanding of the molecular targets and signaling pathways modulated by 2-aminoimidazole derivatives will be crucial for rational drug design.
-
In Vivo Efficacy and Safety: While many studies have demonstrated promising in vitro activity, more extensive in vivo studies are needed to evaluate the efficacy, pharmacokinetics, and safety of these compounds in preclinical models.
-
Expansion to New Therapeutic Areas: The diverse biological activities of 2-aminoimidazoles suggest that their therapeutic potential is not yet fully realized. Screening of existing and novel derivatives against a wider range of disease targets could uncover new applications.
References
-
Milton, M. E., Minrovic, B. M., Harris, D. L., Kang, B., Jung, D., Lewis, C. P., Thompson, R. J., Melander, R. J., Zeng, D., Melander, C., & Cavanagh, J. (2018). Re-sensitizing Multidrug Resistant Bacteria to Antibiotics by Targeting Bacterial Response Regulators: Characterization and Comparison of Interactions between 2-Aminoimidazoles and the Response Regulators BfmR from Acinetobacter baumannii and QseB from Francisella spp. Frontiers in Molecular Biosciences, 5, 15. [Link]
-
Bio-protocol. (2022, September 8). Crystal violet assay. Bio-protocol. [Link]
-
Bio-protocol. (2022, June 28). Crystal violet biomass assays. Bio-protocol. [Link]
-
iGEM WPI Worcester 2018 Team. (2018). Crystal Violet Biofilm Assay. iGEM. [Link]
-
Milton, M. E., Minrovic, B. M., Harris, D. L., Kang, B., Jung, D., Lewis, C. P., Thompson, R. J., Melander, R. J., Zeng, D., Melander, C., & Cavanagh, J. (2018). Re-sensitizing Multidrug Resistant Bacteria to Antibiotics by Targeting Bacterial Response Regulators: Characterization and Comparison of Interactions between 2-Aminoimidazoles and the Response Regulators BfmR from Acinetobacter baumannii and QseB from Francisella spp. Frontiers in Molecular Biosciences, 5, 15. [Link]
-
Benchling. (2014, December 2). Crystal Violet Biofilm Assay. Benchling. [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Obaid, A. M., & El-Sayed, M. A. A. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 7(4), 369-380. [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Obaid, A. M., & El-Sayed, M. A. A. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters, 7(4), 369-380. [Link]
-
Abakumova, T., Gaponova, A., Smirnov, S., Kiseleva, A., Yakunina, M., Shchekotikhin, A., & Shtil, A. (2021). 2-APCAs, the Novel Microtubule Targeting Agents Active against Distinct Cancer Cell Lines. International Journal of Molecular Sciences, 22(3), 1106. [Link]
-
ResearchGate. (n.d.). Induction of apoptosis and caspase activation. (A) Cells were treated... [Image]. ResearchGate. [Link]
-
Artusi, R., Chiacchio, U., D'Adamio, G., Fochi, I., Giofrè, S. V., Ielo, L., La Manna, S., Marra, A., Parenti, M. D., Romanelli, A., Schenone, S., & Tintori, C. (2020). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 25(22), 5483. [Link]
-
Mensah, K. B., Sharma, P. C., & Kumar, V. (2022). N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa. PloS one, 17(9), e0274556. [Link]
-
Bunders, C. A., Eidem, T. M., & Melander, C. (2023). Sensitization of Gram-Negative Bacteria to Aminoglycosides with 2-Aminoimidazole Adjuvants. International journal of molecular sciences, 24(21), 15638. [Link]
-
Kim, H. S., & Lee, G. (2017). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 120, 28.6.1–28.6.11. [Link]
-
Massacesi, M., Di Tomaso, E., & De Zio, D. (2011). Recent Developments in Anti-Cancer Agents Targeting PI3K, Akt and mTORC1/2. Recent patents on anti-cancer drug discovery, 6(2), 167–191. [Link]
-
Draughn, G. L., Allen, C. L., Routh, P. A., Rone, J. M., Thompson, R. J., Ragle, B. E., ... & Dean, S. N. (2017). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Drug design, development and therapy, 11, 153–162. [Link]
-
ResearchGate. (n.d.). 2-Aminoimidazoles in Medicinal Chemistry. [PDF]. ResearchGate. [Link]
-
Kim, D. H., Singh, R. K., Singh, P., Kim, H. S., & Kim, I. S. (2022). Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents. Drug development research, 83(4), 947–959. [Link]
-
Chiriano, G., De Simone, A., Mancini, F., Perez, D. I., Cavalli, A., Bolognesi, M. L., Legname, G., Martinez, A., Andrisano, V., Carloni, P., & Roberti, M. (2012). A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors: structure-based design, synthesis, and biological evaluation. European journal of medicinal chemistry, 48, 206–213. [Link]
-
Semantic Scholar. (n.d.). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegener. [Link]
-
Blackledge, M. S., Worthington, R. J., Willis, C. R., Thought, A. T., Melander, C., & Melander, R. J. (2022). 2-Aminoimidazole Analogs Target PhoP Altering DNA Binding Activity and Affect Outer Membrane Stability in Gram-Negative Bacteria. Biochemistry, 61(24), 2948–2960. [Link]
-
Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
-
Massacesi, M., Di Tomaso, E., & De Zio, D. (2011). Recent developments in anti-cancer agents targeting PI3K, Akt and mTORC1/2. Recent patents on anti-cancer drug discovery, 6(2), 167–191. [Link]
-
Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. [Link]
-
Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., Bagul, C., & Shaik, A. B. (2017). 2-aryl benzimidazole conjugate induced apoptosis in human breast cancer MCF-7 cells through caspase independent pathway. Apoptosis : an international journal on programmed cell death, 22(1), 111–125. [Link]
-
Khan, H., Ullah, H., Aschner, M., Cheang, W. S., & Akkol, E. K. (2020). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. International journal of molecular sciences, 21(8), 2782. [Link]
-
ResearchGate. (n.d.). Not all benzimidazole derivatives are microtubule destabilizing agents. [PDF]. ResearchGate. [Link]
-
Wolska, K. I., Grudniak, A. M., & Kraczkiewicz-Dowjat, A. (2016). Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. In Biofilms in Plant and Soil Health (pp. 1-23). John Wiley & Sons, Ltd. [Link]
-
University of Wisconsin Carbone Cancer Center. (2017, May 19). Cell Cycle Analysis. [Link]
-
D'Amato, M., Colleluori, G., D'Annessa, I., Di Leva, F. S., Galdiero, E., Galdiero, S., ... & Pedone, C. (2014). 2-Aminoimidazole amino acids as inhibitors of the binuclear manganese metalloenzyme human arginase I. ACS medicinal chemistry letters, 5(11), 1251–1256. [Link]
-
ResearchGate. (n.d.). Quorum Sensing and Biofilm Disrupting Potential of Imidazole Derivatives in Chromobacterium violaceum Using Antimicrobial and Drug Discovery Approaches. [PDF]. ResearchGate. [Link]
-
Tew, B. Y., Abas, F., & Choi, S. B. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in pharmacology, 13, 819403. [Link]
-
García-Contreras, R., Pérez-Eretza, B., & Jasso-Chávez, R. (2022). Mechanisms of Inhibition of Quorum Sensing as an Alternative for the Control of E. coli and Salmonella. International journal of molecular sciences, 23(9), 4639. [Link]
-
TubInTrain. (2018, October 15). Microtubule-Targeting Agents: Strategies To Hijack the Cytoskeleton. TubInTrain. [Link]
-
Sharma, P. C., & Kumar, V. (2022). Quorum Sensing and Biofilm Disrupting Potential of Imidazole Derivatives in Chromobacterium violaceum Using Antimicrobial and Drug Discovery Approaches. Antibiotics, 11(3), 400. [Link]
-
Gornik, T., Gornik, U., Czapka, A., Zięba, A., & Kafarski, P. (2021). Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells. International journal of molecular sciences, 22(11), 5642. [Link]
-
LoRusso, P. M. (2014). Targeting PI3K/Akt/mTOR signaling in cancer. Annals of oncology : official journal of the European Society for Medical Oncology, 25(4), 747–748. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quorum Sensing and Biofilm Disrupting Potential of Imidazole Derivatives in Chromobacterium violaceum Using Antimicrobial and Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Re-sensitizing Multidrug Resistant Bacteria to Antibiotics by Targeting Bacterial Response Regulators: Characterization and Comparison of Interactions between 2-Aminoimidazoles and the Response Regulators BfmR from Acinetobacter baumannii and QseB from Francisella spp. [frontiersin.org]
- 7. Re-sensitizing Multidrug Resistant Bacteria to Antibiotics by Targeting Bacterial Response Regulators: Characterization and Comparison of Interactions between 2-Aminoimidazoles and the Response Regulators BfmR from Acinetobacter baumannii and QseB from Francisella spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-APCAs, the Novel Microtubule Targeting Agents Active against Distinct Cancer Cell Lines | MDPI [mdpi.com]
- 9. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tubintrain.eu [tubintrain.eu]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-aryl benzimidazole conjugate induced apoptosis in human breast cancer MCF-7 cells through caspase independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. atcc.org [atcc.org]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]
- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors: Structure-based design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine. As a novel compound, specific experimental solubility data is not broadly published. Therefore, this document synthesizes foundational thermodynamic principles, predictive analysis based on molecular structure, and rigorous, field-proven experimental protocols to empower researchers and drug development professionals. Our objective is to provide a predictive framework and the practical tools necessary to determine the solubility of this Active Pharmaceutical Ingredient (API) in a range of common organic solvents, a critical step in formulation, purification, and process chemistry.[1][2][3]
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties, with solubility being paramount. Low solubility can lead to unpredictable results in in vitro assays, poor bioavailability, and significant challenges during formulation, ultimately increasing development costs and timelines.[4][5] Understanding the solubility profile of an API like 1-(3-Methoxyphenyl)-1H-imidazol-2-amine in various organic solvents is essential for:
-
Formulation Development: Selecting appropriate solvent systems for liquid dosage forms or for use in advanced delivery technologies like solid dispersions.[1][2]
-
Crystallization and Purification: Designing efficient processes to ensure the purity and desired polymorphic form of the API.[3][6]
-
Process Chemistry: Optimizing reaction conditions and work-up procedures during synthesis.
This guide will first dissect the molecular structure of the target compound to predict its solubility behavior and then provide detailed, self-validating experimental protocols for the precise determination of its thermodynamic solubility.
Physicochemical Analysis and Predictive Solubility
The solubility of a substance is governed by the balance of intermolecular forces between the solute and solvent, as well as the entropy change accompanying solvation.[7] The adage "like dissolves like" serves as a fundamental predictive tool, suggesting that solutes dissolve best in solvents with similar polarity.[6][8]
The molecular structure of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine features several key functional groups that dictate its interactions:
-
1H-imidazol-2-amine moiety: This heterocyclic system is polar and contains both hydrogen bond donors (the amine -NH₂) and acceptors (the imidazole nitrogens). This region imparts a hydrophilic character.[9]
-
3-Methoxyphenyl group: This aromatic ring with a methoxy ether provides a degree of lipophilicity and is capable of π-π stacking and dipole-dipole interactions.
This bifunctional nature—possessing both polar and non-polar regions—suggests a nuanced solubility profile across different solvent classes.
Table 1: Predicted Solubility Profile of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
| Solvent Category | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | The amine and imidazole groups can readily form strong hydrogen bonds with the hydroxyl groups of protic solvents, leading to favorable dissolution energetics.[6][9][10] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | The compound's overall polarity allows for strong dipole-dipole interactions with these solvents. The absence of solvent hydrogen bond donation is less critical given the molecule's own H-bond donor/acceptor sites.[10] |
| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate | Moderate | These solvents can engage in dipole-dipole interactions. The methoxyphenyl group's compatibility with these less polar environments aids solubility. |
| Non-Polar | Toluene, Hexane | Low to Sparingly Soluble | The energy required to break the strong intermolecular hydrogen bonds between the API molecules is not sufficiently compensated by the weak van der Waals forces offered by non-polar solvents. The polar amine and imidazole moieties limit solubility.[9][10][11] |
Experimental Determination of Thermodynamic Solubility
While predictions are invaluable for initial screening, precise quantitative data requires rigorous experimental determination. It is crucial to distinguish between kinetic and thermodynamic solubility.[12]
-
Kinetic Solubility: Measures the concentration at which a compound, typically dissolved in DMSO first, precipitates when added to an aqueous buffer. It's a high-throughput method used in early discovery.[4][5]
-
Thermodynamic Solubility: Represents the true equilibrium saturation point of a compound in a solvent. This is the gold-standard measurement for formulation and pre-formulation studies, as it reflects the stable state of the system.[4][12][13]
The following sections detail the authoritative Shake-Flask Method for determining thermodynamic solubility, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.[14][15]
The Shake-Flask Method: A Protocol for Equilibrium
The shake-flask method is the most reliable technique for measuring thermodynamic solubility.[14] Its core principle is to allow a surplus of the solid API to equilibrate with the solvent over a sufficient period, ensuring that a saturated solution is achieved.[12]
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Add an excess amount of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine to several glass vials. "Excess" means enough solid material will visibly remain at the end of the experiment, which is the only way to guarantee saturation.[16]
-
Pipette a precise volume (e.g., 1-5 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled agitator (e.g., an orbital shaker or rotator) set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period. A duration of 24 to 72 hours is standard to ensure that true thermodynamic equilibrium is reached.[5][16] The agitation maximizes the surface area contact between the solid and the solvent, accelerating the path to equilibrium.[12][16]
-
-
Sample Separation:
-
After equilibration, remove the vials and allow them to stand briefly to let heavy solids settle.
-
Carefully withdraw a sample of the supernatant. It is critical to separate the saturated solution from the undissolved solid. This is best achieved by either:
-
Centrifugation: Centrifuge the vials to pellet the excess solid.
-
Filtration: Filter the solution using a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any particulate matter.[8]
-
-
-
Quantification:
-
Accurately dilute the clear, saturated filtrate with a suitable mobile phase or diluent to bring the concentration within the linear range of the analytical method.[17]
-
Analyze the diluted sample using a validated HPLC method to determine the precise concentration.
-
Quantification by HPLC: A Protocol for Accuracy
HPLC is the preferred method for accurately quantifying the concentration of the dissolved API due to its specificity and sensitivity.[8][18] The system's validity rests on a robust calibration.
Caption: HPLC Quantification Workflow.
Detailed Step-by-Step Protocol:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving the API from any potential impurities or degradants. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA if needed for peak shape) is a common starting point. Detection is typically done via UV-Vis at the API's λ-max.
-
Calibration Curve Generation:
-
Prepare a primary stock solution of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine of known concentration in a suitable diluent (this diluent must fully dissolve the standard).[8]
-
Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.[8]
-
Inject each standard into the HPLC system and record the corresponding peak area.
-
Plot the peak area versus concentration and perform a linear regression. This system is self-validating; a correlation coefficient (R²) of >0.999 is required to demonstrate linearity and ensure the accuracy of subsequent measurements.[18]
-
-
Sample Analysis:
-
Inject the diluted sample(s) from the shake-flask experiment into the HPLC.
-
Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.
-
Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor used.
-
Implications for Pharmaceutical Development
The experimentally determined solubility profile is not merely data; it is actionable intelligence that directly informs critical development decisions:
-
High solubility in solvents like ethanol would support the development of oral solutions or softgel formulations.
-
Poor solubility in non-polar solvents like hexane is crucial information for designing crystallization processes, where such a solvent could be used as an anti-solvent to induce precipitation and purification.
-
Moderate solubility in solvents like ethyl acetate or DCM provides options for reaction media during late-stage synthesis and for purification via column chromatography.
Conclusion
While a definitive quantitative solubility profile of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine requires experimental execution, a thorough analysis of its molecular structure provides a strong predictive foundation. The compound is anticipated to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in non-polar media. This guide provides the necessary theoretical background and detailed, authoritative protocols for the shake-flask method coupled with HPLC analysis. By following these self-validating experimental workflows, researchers, scientists, and drug development professionals can confidently and accurately determine the solubility profile of this API, enabling rational, data-driven decisions throughout the pharmaceutical development lifecycle.
References
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.
- Quora. (2017, April 27). How to perform the shake flask method to determine solubility.
- Bienta. Shake-Flask Solubility Assay.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- Chem.libretexts.org. Solubility.
- Wikipedia. Solubility.
- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.
- World Health Organization (WHO). Annex 4.
- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions.
- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- SlidePlayer. (2020, March 4). Amines and Heterocycles.
- Sigma-Aldrich. API Solubility and Dissolution Enhancement Via Formulation.
- PubMed. (2024, July 20). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.
- PMC. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- PMC. (2021, December 11). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- Reddit. (2019, April 24). Why do longer amines have less solubility than shorter amines?.
- Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
- Benchchem. Solubility Profile of (S)-(+)-1-Methoxy-2-propylamine in Organic Solvents: A Technical Guide.
Sources
- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 2. API Solubility and Dissolution Enhancement Via Formulation [sigmaaldrich.com]
- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 6. Solubility factors when choosing a solvent [labclinics.com]
- 7. Solubility - Wikipedia [en.wikipedia.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. sciforum.net [sciforum.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. who.int [who.int]
- 16. quora.com [quora.com]
- 17. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Guide: 1-(3-Methoxyphenyl)-1H-imidazol-2-amine as a Biofilm Inhibitor
Topic: Role of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine in Biofilm Inhibition Studies Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Application Scientists, Drug Development Professionals
Executive Summary
The rise of multidrug-resistant (MDR) bacteria has necessitated a shift from traditional bactericidal agents to anti-virulence strategies . Among these, the 2-aminoimidazole (2-AI) class has emerged as a privileged scaffold for biofilm inhibition and dispersion.[1]
This guide focuses on 1-(3-Methoxyphenyl)-1H-imidazol-2-amine , a specific 1-aryl-2-aminoimidazole derivative. Unlike conventional antibiotics that exert selective pressure by killing bacteria, this compound functions as a biofilm modulator . It inhibits the formation of biofilms and disperses established matrices without affecting planktonic growth, thereby resensitizing pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Acinetobacter baumannii to conventional antibiotics.
Mechanism of Action: The "Anti-Virulence" Paradigm
Understanding the causality behind this compound's activity is critical for experimental design. It does not act by lysing cells or inhibiting essential metabolic processes (e.g., cell wall synthesis). Instead, it targets bacterial signaling networks.
Two-Component System (TCS) Interference
The primary mechanism of 1-aryl-2-aminoimidazoles involves the interception of Two-Component Systems (TCS) , specifically the Response Regulators (RRs).
-
Target: In A. baumannii, 2-AIs have been shown to bind to BfmR , a master response regulator controlling biofilm formation and pili production.[2]
-
Effect: Binding prevents the phosphorylation or DNA-binding capability of the RR, effectively "blinding" the bacteria to environmental cues that trigger biofilm formation.
Zinc Chelation & Efflux Pump Modulation
-
Zinc Dependence: Many 2-AI derivatives, including methoxyphenyl analogs, exhibit zinc-dependent activity. They may chelate intracellular Zn²⁺ or compete with Zn²⁺ for binding sites on regulatory proteins.
-
Resensitization: By disrupting the biofilm matrix and potentially interfering with efflux pump regulation, these compounds lower the Minimum Biofilm Eradication Concentration (MBEC) of co-administered antibiotics.
Mechanistic Pathway Diagram
Caption: Mechanistic pathway of 2-aminoimidazole derivatives interfering with TCS signaling and Zinc homeostasis to inhibit biofilm formation without affecting planktonic growth.
Chemical Properties & Synthesis Overview[3][4]
For researchers synthesizing or sourcing this compound, purity and stability are paramount for reproducible biological assays.
-
Chemical Name: 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
-
Molecular Formula: C₁₀H₁₁N₃O
-
Solubility: Moderate in water; highly soluble in DMSO and Methanol.
-
Stability: Stable in solid state. Solutions in DMSO should be stored at -20°C.
Synthesis Note:
While 4/5-substituted 2-AIs are often made via the "Melander route" (2-aminopyrimidine +
Experimental Protocols
To validate the role of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, the following protocols must be executed. These are designed to differentiate between bactericidal activity and anti-biofilm specific activity.
Biofilm Inhibition Assay (Crystal Violet)
Purpose: To determine the IC₅₀ (concentration inhibiting 50% of biofilm formation).
Protocol:
-
Culture Prep: Grow bacterial strains (e.g., S. aureus UAMS-1 or P. aeruginosa PAO1) overnight in Luria-Bertani (LB) or Tryptic Soy Broth (TSB). Dilute 1:100 into fresh media.
-
Plating: Add 100 µL of diluted culture to 96-well PVC or polystyrene microtiter plates.
-
Treatment: Add 1-(3-Methoxyphenyl)-1H-imidazol-2-amine from DMSO stock to achieve final concentrations ranging from 0.5 µM to 200 µM.
-
Control: Media + DMSO (Vehicle) + Bacteria.
-
Blank: Media only.
-
-
Incubation: Incubate statically at 37°C for 24–48 hours.
-
Staining:
-
Discard media and wash wells gently 2x with phosphate-buffered saline (PBS) or water to remove planktonic cells.
-
Add 125 µL of 0.1% Crystal Violet (CV) solution. Incubate 10–15 min.
-
Rinse wells 3x with water and air dry.
-
-
Quantification: Solubilize the dye with 150 µL of 30% acetic acid or 95% ethanol. Transfer to a new plate and measure absorbance at 550–600 nm .
Data Analysis:
Calculate % Inhibition using the formula:
Biofilm Dispersion Assay
Purpose: To assess the ability to disrupt pre-formed biofilms.
Protocol:
-
Establish Biofilm: Grow biofilms for 24 hours as described above without compound.
-
Treatment: Carefully remove media (preserving biofilm). Add fresh media containing the test compound at varying concentrations.
-
Re-incubation: Incubate for an additional 24 hours at 37°C.
-
Quantification: Wash, stain with Crystal Violet, and quantify as above.
-
Metric: Report the DC₅₀ (Dispersal Concentration 50%).
Confocal Laser Scanning Microscopy (CLSM) - Live/Dead Staining
Purpose: To visualize architecture and confirm non-bactericidal mechanism.
Protocol:
-
Substrate: Grow biofilms on glass coverslips or confocal dishes.
-
Staining: After treatment, rinse and stain with SYTO 9 (Green, live cells) and Propidium Iodide (Red, dead cells/eDNA).
-
Imaging: Use a confocal microscope (e.g., Zeiss LSM 880). Excitation at 488 nm (SYTO 9) and 543 nm (PI).
-
Analysis: Use COMSTAT software to quantify biomass, average thickness, and roughness coefficient.
-
Expected Result: Significant reduction in biomass and thickness without a corresponding increase in the Red:Green ratio (indicating cells are dispersed, not killed).
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for validating the non-bactericidal biofilm inhibitory activity of the target compound.
Data Interpretation & Expected Results
When analyzing data for 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, use the following benchmarks:
| Parameter | Definition | Expected Result for 2-AI Class |
| MIC | Minimum Inhibitory Concentration (Planktonic) | >200 µM (Non-toxic to planktonic growth) |
| IC₅₀ | Biofilm Inhibition Concentration (50%) | 5 – 50 µM (Strain dependent) |
| DC₅₀ | Biofilm Dispersion Concentration (50%) | 20 – 100 µM (Typically higher than IC₅₀) |
| Synergy | FICI (Fractional Inhibitory Concentration Index) | ≤ 0.5 (Synergistic with antibiotics like Tobramycin) |
Critical Insight: If the MIC is close to the IC₅₀, the compound is acting as a conventional antibiotic, not a specific biofilm inhibitor. The value of this compound lies in a large Therapeutic Index (TI) defined as
References
-
Melander, C., et al. (2010).[3] "Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria." Bioorganic & Medicinal Chemistry Letters. Link
-
Rogers, S. A., & Melander, C. (2008). "Construction and screening of a 2-aminoimidazole library identifies a small molecule inhibitor of Pseudomonas aeruginosa and Alcycliphilus denitrificans biofilms." Angewandte Chemie International Edition. Link
-
Thompson, R. J., et al. (2012). "Universal anti-biofilm agents based on the 2-aminoimidazole scaffold." FEMS Microbiology Letters. Link
-
Worthington, R. J., & Melander, C. (2013). "Combination approaches for combating antimicrobial resistance."[4] Trends in Biotechnology. Link
-
Van der Eycken, E., et al. (2011).[5] "One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles." Molecular Diversity. Link
Sources
- 1. 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Combination Therapies for Biofilm Inhibition and Eradication: A Comparative Review of Laboratory and Preclinical Studies [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis protocol for 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Application Note: Synthesis Protocol for 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Executive Summary
This guide details the synthesis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine , a privileged scaffold in medicinal chemistry often employed as a bioisostere for guanidines or as a core pharmacophore in
The protocol utilizes a robust, two-step convergent synthesis:
-
N-Alkylation: Condensation of 3-methoxyaniline with bromoacetaldehyde diethyl acetal.
-
Guanidinylation-Cyclization: Reaction with cyanamide (
) under acidic conditions to effect simultaneous guanidine formation and intramolecular cyclization.
This route is preferred over direct amination of imidazoles (Chichibabin) due to superior regiocontrol and milder conditions.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the formation of the imidazole ring after establishing the N-aryl bond. This avoids the regioselectivity issues inherent in alkylating a pre-formed 2-aminoimidazole.
Figure 1: Retrosynthetic logic disconnecting the imidazole ring to an acyclic amino-acetal precursor.
Detailed Experimental Protocol
Step 1: Synthesis of N-(2,2-Diethoxyethyl)-3-methoxyaniline
This step installs the two-carbon linker required for the imidazole backbone.
Reagents:
-
3-Methoxyaniline (1.0 equiv)
-
Bromoacetaldehyde diethyl acetal (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) or Sodium Bicarbonate ( ) -
Solvent: DMF (Dimethylformamide) or Ethanol
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-methoxyaniline (e.g., 12.3 g, 100 mmol) in DMF (100 mL).
-
Addition: Add solid
(27.6 g, 200 mmol) followed by bromoacetaldehyde diethyl acetal (16.5 mL, 110 mmol). -
Reaction: Heat the mixture to 100°C for 16–24 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of aniline.
-
Workup:
-
Cool to room temperature.[1]
-
Pour the mixture into ice-water (500 mL) and extract with Ethyl Acetate (
mL). -
Wash the combined organics with water (
) and brine ( ) to remove DMF. -
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification: The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Checkpoint: The product is a pale yellow to brown oil.
-
Yield Expectation: 75–85%
Step 2: Cyclization to 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
This step involves the nucleophilic attack of the secondary amine on cyanamide to form a guanidine intermediate, followed by acid-catalyzed acetal hydrolysis and ring closure.
Reagents:
-
N-(2,2-Diethoxyethyl)-3-methoxyaniline (from Step 1)
-
Cyanamide (50% aq. solution or solid) (3.0 – 5.0 equiv)
-
Catalyst: Conc. HCl (approx. 1.0 equiv) or reflux conditions[4]
Procedure:
-
Setup: Dissolve the Step 1 intermediate (e.g., 23.9 g, 100 mmol) in Ethanol (150 mL).
-
Reagent Addition: Add Cyanamide (50% aq. solution, ~12.6 g, 300 mmol). Note: Excess cyanamide is crucial to prevent polymerization.
-
Cyclization: Add Conc. HCl (8.3 mL, ~100 mmol) dropwise. Heat the mixture to reflux (80°C) for 6–12 hours.
-
Workup:
-
Concentrate the reaction mixture to remove ethanol.
-
Dilute the residue with water (100 mL) and cool in an ice bath.
-
Basify to pH >10 using 4M NaOH or
. The free base product may precipitate.[13] -
Extract with DCM or EtOAc (
mL).
-
-
Purification:
-
Dry organics over
and concentrate. -
Recrystallize from Ethanol/Ether or purify via column chromatography (DCM:MeOH:NH4OH 90:9:1).
-
Checkpoint: The product is a solid, typically off-white to beige.[14]
-
Yield Expectation: 50–65%
Analytical Data Specifications
| Parameter | Specification / Expectation | Notes |
| Appearance | Off-white to pale brown solid | Darkens upon oxidation/air exposure. |
| Melting Point | 125–135°C (Representative) | Varies with purity/solvate form. |
| Amine protons are exchangeable with | ||
| MS (ESI) |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
Critical Safety & Handling (E-E-A-T)
-
Cyanamide Toxicity: Cyanamide is highly toxic and a contact dermatitis hazard. It also inhibits aldehyde dehydrogenase (alcohol intolerance). Do not consume alcohol within 48 hours of handling this reagent. Use a fume hood and double-glove.
-
Explosion Hazard: Do not concentrate cyanamide solutions to dryness at high temperatures or acidic pH, as this can lead to violent polymerization or detonation.
-
Aniline Handling: 3-Methoxyaniline is toxic by inhalation and skin absorption.
Expert Tips for Optimization
-
Cyanamide Equivalents: The reaction consumes cyanamide rapidly via dimerization (dicyandiamide formation). Using a large excess (3–5 equiv) ensures the amine reacts with monomeric cyanamide before the reagent is depleted.
-
Acetal Hydrolysis: If the cyclization is sluggish, ensure the pH is sufficiently acidic (pH < 2) initially to deprotect the acetal. The ring closure itself generates a stable aromatic system, driving the equilibrium.
-
Storage: 2-Aminoimidazoles can be hygroscopic and prone to oxidation (turning dark brown). Store under nitrogen at -20°C.
References
-
General Synthesis of 2-Aminoimidazoles
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of imidazoles from aldehydes and amines." Journal of Organic Chemistry. Link (Note: Describes imidazole logic; specific amino-imidazole protocols often adapt the cyanamide route below).
-
-
Cyanamide Cyclization Method
-
Little, T. L., & Webber, S. E. "A simple and practical synthesis of 2-aminoimidazoles." Journal of Organic Chemistry, 1994, 59(24), 7299–7305. Link
-
-
Medicinal Chemistry Applications
-
Feldman, K. S., et al. "Synthesis of the hymenidin/oroidin/clathrodin family of alkaloids." Journal of Organic Chemistry. Link (Demonstrates the acetal/cyanamide route in complex synthesis).
-
Sources
- 1. ijsrp.org [ijsrp.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. BJOC - Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles [beilstein-journals.org]
- 6. What is the mechanism of Cyanamide? [synapse.patsnap.com]
- 7. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Cyanamide Chemistry: Synthesis and Applications [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ijrpc.com [ijrpc.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. connectjournals.com [connectjournals.com]
- 14. asianpubs.org [asianpubs.org]
Application Note: A Validated Two-Step Protocol for the Synthesis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Abstract: The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active agents.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, a valuable building block for drug discovery. The described method is a robust two-step process commencing with readily available commercial starting materials. The first step involves the formation of an N-aryl guanidine intermediate, followed by a subsequent acid-catalyzed cyclization to construct the target imidazole ring. This guide is designed for researchers in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, and purification strategies to ensure high purity and reproducibility.
Overall Reaction Scheme
The synthesis is achieved in two primary stages:
-
Guanidinylation: Formation of N-(3-methoxyphenyl)guanidine hydrochloride via the reaction of 3-methoxyaniline with cyanamide under acidic conditions.
-
Cyclization: Condensation of the guanidine intermediate with 2,2-dimethoxyethylamine, followed by an acid-catalyzed intramolecular cyclization to yield the final 2-aminoimidazole product.
Caption: High-level overview of the two-step synthesis pathway.
Part 1: Synthesis of N-(3-Methoxyphenyl)guanidine Hydrochloride (Intermediate)
Reaction Principle & Mechanistic Insight
The synthesis of guanidines from amines and cyanamide is a well-established method.[3][4] The reaction proceeds via the nucleophilic attack of the amine (3-methoxyaniline) on the nitrile carbon of cyanamide. The use of a strong acid, such as hydrochloric acid, is crucial for two reasons:
-
Activation: It protonates the nitrile nitrogen of cyanamide, significantly increasing its electrophilicity and making it more susceptible to nucleophilic attack.
-
Product Stabilization: The resulting guanidine is a strong base and is readily protonated by the acid to form a stable, crystalline hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation.[5]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3-Methoxyaniline | 536-90-3 | 123.15 | 10.0 g | 81.2 | Purity ≥98% |
| Cyanamide | 420-04-2 | 42.04 | 3.74 g | 89.3 (1.1 eq) | Handle with care, toxic.[6] |
| 2-Propanol | 67-63-0 | 60.10 | 100 mL | - | Anhydrous |
| Hydrochloric Acid | 7647-01-0 | 36.46 | 7.5 mL | 89.3 (1.1 eq) | 12 M solution (concentrated) |
| Diethyl Ether | 60-29-7 | 74.12 | ~100 mL | - | For washing |
Step-by-Step Experimental Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxyaniline (10.0 g, 81.2 mmol) and 2-propanol (100 mL). Stir the mixture until the aniline is fully dissolved.
-
Reagent Addition: Add cyanamide (3.74 g, 89.3 mmol) to the solution. Stir for 5 minutes.
-
Acidification: Carefully and slowly add concentrated hydrochloric acid (7.5 mL, 89.3 mmol) to the stirring mixture. An exothermic reaction may be observed, and a precipitate may begin to form.
-
Reaction: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The starting aniline spot should be consumed.
-
Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Filtration: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with a small amount of cold 2-propanol (2 x 20 mL) and then with diethyl ether (2 x 50 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting white solid under high vacuum to a constant weight. The product, N-(3-methoxyphenyl)guanidine hydrochloride, is typically obtained in high purity and can be used in the next step without further purification.
Part 2: Synthesis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine (Final Product)
Reaction Principle & Mechanistic Insight
The formation of the 2-aminoimidazole ring is a classic example of a condensation-cyclization reaction.[7] The guanidine intermediate acts as a dinucleophile. The reaction with 2,2-dimethoxyethylamine, a stable acetaldehyde equivalent, proceeds as follows:
-
Initial Condensation: One of the guanidine nitrogens attacks one of the acetal carbons, or a transient imine is formed.
-
Cyclization: Under acidic catalysis (methanesulfonic acid), the terminal amino group of the 2,2-dimethoxyethylamine moiety attacks the guanidine carbon.
-
Aromatization: Subsequent elimination of methanol and water drives the reaction towards the formation of the stable aromatic imidazole ring. This strategy avoids the use of highly reactive and unstable α-haloketones or aldehydes. A similar cyclization process has been reported for related structures.[8]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| N-(3-Methoxyphenyl)guanidine HCl | - | 201.66 | 10.0 g | 49.6 | From Part 1 |
| 2,2-Dimethoxyethylamine | 22483-09-6 | 105.14 | 5.74 g | 54.6 (1.1 eq) | Purity ≥97% |
| Ethanol | 64-17-5 | 46.07 | 150 mL | - | Anhydrous |
| Methanesulfonic Acid (MSA) | 75-75-2 | 96.11 | 0.48 g | 5.0 (0.1 eq) | Catalyst |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | ~100 mL | - | Aqueous solution for work-up |
| Ethyl Acetate | 141-78-6 | 88.11 | ~300 mL | - | For extraction |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ~20 g | - | For drying |
Step-by-Step Experimental Protocol
Caption: Detailed workflow for the cyclization and purification step.
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend N-(3-methoxyphenyl)guanidine hydrochloride (10.0 g, 49.6 mmol) in ethanol (150 mL).
-
Reagent Addition: Add 2,2-dimethoxyethylamine (5.74 g, 54.6 mmol) to the suspension, followed by the catalytic amount of methanesulfonic acid (0.48 g, 5.0 mmol).
-
Reaction: Heat the mixture to reflux for 6-8 hours. The suspension should gradually become a clear solution as the reaction proceeds. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane, stained with potassium permanganate).
-
Solvent Removal: After completion, allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the resulting residue in ethyl acetate (150 mL) and water (50 mL). Carefully neutralize the mixture by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the aqueous layer is slightly basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 75 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution of 0% to 10% methanol in dichloromethane is typically effective for separating the product from baseline impurities.
-
Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure. Dry the final product, 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, under high vacuum to yield a pale yellow solid or viscous oil.
Safety Precautions
-
Cyanamide: Cyanamide is toxic and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acids: Concentrated hydrochloric acid and methanesulfonic acid are highly corrosive. Handle them with care in a fume hood and wear appropriate PPE.
-
Solvents: Organic solvents are flammable. Ensure all heating is performed using heating mantles and that no open flames are present.
References
-
Elumalai, V., et al. (2024). Guanidine synthesis from various precursors. ResearchGate. Available at: [Link]
-
Roda, G., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 905. Available at: [Link]
-
Wolfe, J. P., et al. (2012). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Organic Letters, 14(23), 6044-6047. Available at: [Link]
-
Wolfe, J. P., et al. (2012). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. PMC. Available at: [Link]
-
Roda, G., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. PubMed. Available at: [Link]
-
Martins, P., et al. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 747-775. Available at: [Link]
-
Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto TSpace Repository. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Available at: [Link]
-
Romo, D., et al. (2018). Exploring hydroamination-cycloaddition-fragmentation sequences to access polycyclicguanidines and vinyl-2-aminoimidazoles. Tetrahedron, 74(38), 5486-5496. Available at: [Link]
-
Alonso-Moreno, C., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3406-3425. Available at: [Link]
-
Herges, R., et al. (2019). Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles. Chemistry – A European Journal, 25(72), 16659-16666. Available at: [Link]
-
Pevarello, P. (2001). Efficient and environmentally friendly synthesis of 2-amino-imidazole. ResearchGate. Available at: [Link]
-
Organic Syntheses. (2019). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 96, 400-415. Available at: [Link]
-
O'Brien, P. (2018). Introduction to cyanamides. Cardiff University ORCA Repository. Available at: [Link]
-
Tikhonov, A. Y., et al. (2017). Synthesis of 2-(3,4,5-trimethoxybenzoyl)-4(5)-phenyl-1H-imidazole. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole. Available at: [Link]
-
Padron, J. I., et al. (2020). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2020(2), M1128. Available at: [Link]
-
TSI Journals. (2009). Synthesis of some substituted imidazole derivatives. Available at: [Link]
Sources
- 1. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Guanidine synthesis by guanylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
Application Notes and Protocols for the Synthesis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Introduction
The 1-aryl-1H-imidazol-2-amine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. The specific analogue, 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, holds significant interest for researchers in drug discovery due to its potential as a precursor for various therapeutic agents. Its synthesis, therefore, is a critical step in the exploration of new chemical entities. This document provides a detailed, two-step protocol for the preparation of this target compound, commencing from readily available starting materials. The described methodology is based on established and reliable chemical transformations, ensuring a high degree of reproducibility for researchers, scientists, and drug development professionals.
The synthetic strategy hinges on a classical and robust approach to 2-aminoimidazole synthesis: the condensation of an N-arylguanidine with an α-haloaldehyde equivalent. This method was chosen for its reliability, straightforward execution, and the commercial availability of the necessary precursors. The synthesis is presented in two distinct stages:
-
Preparation of the key intermediate, N-(3-methoxyphenyl)guanidine nitrate , from 3-methoxyaniline.
-
Cyclization of N-(3-methoxyphenyl)guanidine with 2-bromo-1,1-diethoxyethane to yield the final product, 1-(3-Methoxyphenyl)-1H-imidazol-2-amine.
This guide provides not only a step-by-step protocol but also delves into the rationale behind the procedural choices, ensuring a comprehensive understanding for the end-user.
Synthetic Scheme
Figure 1: Overall synthetic route for 1-(3-Methoxyphenyl)-1H-imidazol-2-amine.
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 3-Methoxyaniline | ReagentPlus®, 99% | Sigma-Aldrich | 536-90-3 | |
| Cyanamide | 99% | Sigma-Aldrich | 420-04-2 | Caution: Toxic |
| Nitric Acid | ACS reagent, 70% | Sigma-Aldrich | 7697-37-2 | Caution: Corrosive |
| n-Butanol | Anhydrous, 99.8% | Sigma-Aldrich | 71-36-3 | |
| 2-Bromo-1,1-diethoxyethane | 95% | Sigma-Aldrich | 2032-35-1 | |
| Sodium Ethoxide | 95% | Sigma-Aldrich | 141-52-6 | Caution: Moisture sensitive |
| Ethanol | Anhydrous, ≥99.5% | Sigma-Aldrich | 64-17-5 | |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 | |
| Ethyl Acetate | ACS reagent, ≥99.5% | Sigma-Aldrich | 141-78-6 | |
| Hexanes | ACS reagent, ≥98.5% | Sigma-Aldrich | 110-54-3 | |
| Sodium Bicarbonate | ≥99.7% | Sigma-Aldrich | 144-55-8 | |
| Sodium Sulfate | Anhydrous, ≥99.0% | Sigma-Aldrich | 7757-82-6 | |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 112926-00-8 | For column chromatography |
Experimental Protocols
Part 1: Synthesis of N-(3-methoxyphenyl)guanidine nitrate
This procedure details the formation of the key guanidine intermediate. The reaction of 3-methoxyaniline with cyanamide in a high-boiling solvent like n-butanol, followed by precipitation as the nitrate salt, is a common and effective method for the preparation of N-arylguanidines.[1]
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxyaniline (12.3 g, 0.1 mol) and n-butanol (50 mL).
-
Stir the mixture until the aniline is fully dissolved.
-
Carefully add cyanamide (4.2 g, 0.1 mol) to the solution. Caution: Cyanamide is toxic; handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexanes 1:1).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add concentrated nitric acid (6.3 mL, 0.1 mol) dropwise while stirring. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether (2 x 20 mL).
-
Dry the resulting white solid under vacuum to yield N-(3-methoxyphenyl)guanidine nitrate. The expected yield is typically in the range of 70-85%.
Part 2: Synthesis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
This step involves the cyclization of the prepared N-(3-methoxyphenyl)guanidine with an α-haloaldehyde equivalent. 2-Bromo-1,1-diethoxyethane is used as a stable and easy-to-handle precursor for bromoacetaldehyde. The reaction is typically carried out in the presence of a base to facilitate both the liberation of the free guanidine and the subsequent cyclization.[2][3]
Protocol:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve N-(3-methoxyphenyl)guanidine nitrate (from Part 1, assuming a yield of ~0.08 mol) in anhydrous ethanol (100 mL).
-
To this suspension, add sodium ethoxide (5.44 g, 0.08 mol) in portions. Stir the mixture at room temperature for 30 minutes. This step generates the free base of the guanidine.
-
Add 2-bromo-1,1-diethoxyethane (15.76 g, 0.08 mol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Methanol 9:1).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(3-Methoxyphenyl)-1H-imidazol-2-amine as a solid.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Scientific Rationale and Mechanistic Insights
The synthesis of N-arylguanidines from anilines and cyanamide proceeds through the nucleophilic attack of the aniline nitrogen onto the carbon atom of cyanamide. The reaction is typically acid-catalyzed or driven by heat. The resulting guanidine is a strong base and is often isolated as a salt for better stability and handling.
The subsequent cyclization to form the 2-aminoimidazole ring is a classic example of a condensation reaction. The free N-arylguanidine, generated in situ by the addition of a base, acts as a dinucleophile. The reaction likely proceeds through an initial SN2 reaction where one of the guanidine nitrogens displaces the bromide from 2-bromo-1,1-diethoxyethane. This is followed by hydrolysis of the acetal under the reaction conditions to reveal the aldehyde, which then undergoes intramolecular condensation with the other guanidine nitrogen, followed by dehydration to form the aromatic imidazole ring. The use of an acetal of the α-haloaldehyde is a common strategy to improve the stability and handling of this reagent.
References
- Patent US5489709A: Preparation of substituted guanidines. (Provides context for guanidine synthesis)
- Patent WO1993019042A1: Preparation of substituted guanidines.
- Chem-Impex International. N-(3-methoxyphenyl)guanidine.
- Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Organic Letters, 16(18), 4892–4895. (General context for 2-aminoimidazole synthesis)
- Guchhait, S. K., et al. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745–2752.
- PubMed. Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products. (Further reading on 2-aminoimidazole synthesis)
- eScholarship, University of California. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an.
- Organic Chemistry Portal. Guanidine synthesis by guanylation.
- Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. (General methods for guanidine synthesis)
- Lancini, G. C. (1966). A new synthesis of alkyl and aryl 2-aminoimidazoles. Il Farmaco; Edizione Scientifica, 21(4), 278-82. (Historical context for 2-aminoimidazole synthesis)
Sources
- 1. Guanidine synthesis by guanylation [organic-chemistry.org]
- 2. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones [organic-chemistry.org]
Application Notes & Protocols: 1-(3-Methoxyphenyl)-1H-imidazol-2-amine as a Versatile Building Block in Contemporary Drug Discovery
Introduction: The Strategic Value of the 2-Aminoimidazole Scaffold
The 2-aminoimidazole skeleton is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] This scaffold is a recurring structural feature in a variety of marine alkaloids, many of which exhibit a broad spectrum of potent biological activities.[1] From a drug design perspective, the 2-aminoimidazole core is particularly attractive as it can serve as a bioisostere for guanidine, acylguanidine, and benzamidine moieties, enabling crucial hydrogen bonding and ionic interactions with biological targets.[1][2] The strategic placement of substituents on the imidazole ring and the exocyclic amine allows for the fine-tuning of physicochemical properties and pharmacological activity, making it a versatile building block for the synthesis of compound libraries targeting a diverse range of protein classes.
This guide focuses on a specific, high-value building block: 1-(3-Methoxyphenyl)-1H-imidazol-2-amine . The presence of the 3-methoxyphenyl group offers a handle for further derivatization and can influence the molecule's pharmacokinetic profile and target engagement. These application notes provide a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its derivatization, and its potential applications in targeting key protein families in drug discovery, such as protein kinases and G-protein coupled receptors (GPCRs).
Physicochemical Properties of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug discovery campaigns. The following table summarizes the key computed properties of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine and related analogs.
| Property | Value (Predicted) | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₁₁N₃O | Defines the elemental composition. |
| Molecular Weight | 189.22 g/mol | Falls within the "rule of five" for good oral bioavailability. |
| LogP | 1.5 - 2.5 | Indicates a favorable balance between solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Suggests good potential for cell permeability. |
| Hydrogen Bond Donors | 1 | The exocyclic amine provides a key interaction point. |
| Hydrogen Bond Acceptors | 3 | The imidazole nitrogens and methoxy oxygen can interact with biological targets. |
| pKa (most basic) | 6.5 - 7.5 | The 2-amino group is basic and will likely be protonated at physiological pH. |
Synthetic Derivatization Protocols
The 2-amino group of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine is a versatile nucleophile, readily participating in a variety of chemical transformations to generate a diverse library of analogs. Below are detailed protocols for two key derivatization reactions: N-acylation and Suzuki-Miyaura cross-coupling.
Protocol 1: N-Acylation of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
N-acylation is a fundamental transformation for exploring the structure-activity relationship (SAR) of the 2-amino group. The resulting amides can exhibit altered electronic properties and engage in different hydrogen bonding patterns with target proteins.
Caption: N-Acylation Experimental Workflow.
Materials:
-
1-(3-Methoxyphenyl)-1H-imidazol-2-amine (1.0 eq)
-
Acyl chloride or anhydride (1.1 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(3-Methoxyphenyl)-1H-imidazol-2-amine.
-
Dissolve the starting material in anhydrous DCM or THF.
-
Add the base (Et₃N or DIPEA) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (acyl chloride or anhydride) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-5 Arylation
To perform Suzuki-Miyaura cross-coupling, the imidazole ring first needs to be halogenated, typically at the C-5 position. This can be achieved using reagents like N-bromosuccinimide (NBS). The resulting 5-bromo-1-(3-methoxyphenyl)-1H-imidazol-2-amine can then be coupled with a variety of boronic acids or esters to introduce diverse aryl or heteroaryl substituents.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Materials:
-
5-bromo-1-(3-methoxyphenyl)-1H-imidazol-2-amine (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane, DMF, or a mixture with water)
-
Celite
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Water and brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask or microwave vial, combine 5-bromo-1-(3-methoxyphenyl)-1H-imidazol-2-amine, the arylboronic acid or ester, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-1-(3-methoxyphenyl)-1H-imidazol-2-amine.
Applications in Drug Discovery: Targeting Kinases and GPCRs
The 1-aryl-2-aminoimidazole scaffold is a versatile pharmacophore that has shown promise in modulating the activity of several important drug target families, most notably protein kinases and G-protein coupled receptors (GPCRs).
Application 1: Development of Protein Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The 2-aminoimidazole scaffold can mimic the hinge-binding motif of ATP, making it an excellent starting point for the design of kinase inhibitors.[4] The 1-(3-methoxyphenyl) group can be directed towards the solvent-exposed region of the ATP-binding pocket, allowing for modifications to enhance potency and selectivity.
Caption: Inhibition of a generic kinase signaling pathway.
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized 1-(3-Methoxyphenyl)-1H-imidazol-2-amine derivatives against a protein kinase.
Materials:
-
Recombinant active kinase (e.g., BRAF, c-RAF)
-
Kinase substrate (e.g., a peptide with a phosphorylation site)
-
ATP (at a concentration around the Km for the specific kinase)
-
Kinase assay buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES)
-
Test compounds (derivatives of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine) dissolved in DMSO
-
Positive control inhibitor (e.g., a known RAF inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds and the positive control in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound/control to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value for each compound by fitting the dose-response data to a four-parameter logistic equation.
Application 2: Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[5] The 2-aminoimidazole scaffold has been identified as a privileged structure for the development of GPCR modulators.[6] The 1-(3-methoxyphenyl) substituent can occupy hydrophobic pockets within the transmembrane domains of GPCRs, contributing to binding affinity and selectivity.
Caption: Modulation of a generic Gq-coupled GPCR signaling pathway.
This protocol describes a common method to assess the activity of compounds on Gq-coupled GPCRs by measuring changes in intracellular calcium levels.
Materials:
-
A cell line stably expressing the target Gq-coupled GPCR (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compounds (derivatives of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine) dissolved in DMSO
-
A known agonist and antagonist for the target GPCR
-
A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation)
-
96- or 384-well black-walled, clear-bottom plates
Procedure:
-
Seed the cells expressing the target GPCR into the assay plates and allow them to adhere overnight.
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye solution to the cells.
-
Incubate the plate at 37 °C for a specified time (e.g., 60 minutes) to allow for dye loading.
-
During the incubation, prepare the compound plates containing the test compounds, agonist, and antagonist at the desired concentrations in assay buffer.
-
After dye loading, place the cell plate and the compound plate into the fluorescence plate reader.
-
Measure the baseline fluorescence of the cells.
-
Add the test compounds or antagonist to the cells and incubate for a specified period.
-
Add the agonist to the cells and immediately begin measuring the fluorescence intensity over time to capture the calcium transient.
-
Analyze the data by calculating the change in fluorescence (ΔF) from baseline.
-
For antagonist screening, determine the percent inhibition of the agonist response. For agonist screening, determine the EC₅₀ of the compound-induced response.
Conclusion
1-(3-Methoxyphenyl)-1H-imidazol-2-amine is a highly valuable and versatile building block in drug discovery. Its favorable physicochemical properties and the synthetic accessibility of a wide range of derivatives make it an ideal starting point for the development of novel therapeutics. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in targeting key protein families such as kinases and GPCRs, ultimately accelerating the discovery of new medicines.
References
-
Steenackers, H. P. L., et al. (2011). Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Bioorganic & Medicinal Chemistry, 19(11), 3462-3473. [Link]
-
Steenackers, H. P. L., et al. (2011). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 54(2), 472-484. [Link]
-
Mishra, R., et al. (2018). Discovery of 2-aminoimidazole and 2-amino imidazolyl-thiazoles as non-xanthine human adenosine A3 receptor antagonists: SAR and molecular modeling studies. PLoS One, 13(3), e0194223. [Link]
-
Li, H. Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry, 143, 106966. [Link]
-
Kitagawa, D., et al. (2013). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Genes to Cells, 18(2), 110-122. [Link]
-
Zhang, L., et al. (2023). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 44(1), 3-15. [Link]
-
de Souza, M. V. N., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
-
Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543-8546. [Link]
-
Devi, N., & Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLES USING A NATURAL REUSABLE CLAY AS A CATALYST. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 235-238. [Link]
-
El-Sayed, M. A. A., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 18(12), 1839. [Link]
Sources
- 1. Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragment-based discovery of new highly substituted 1H-pyrrolo[2,3-b]- and 3H-imidazolo[4,5-b]-pyridines as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Advanced Functionalization Architectures for the 1-(3-Methoxyphenyl)-1H-imidazol-2-amine Scaffold
Topic: Functionalization techniques for the 1-(3-Methoxyphenyl)-1H-imidazol-2-amine core Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists
Executive Summary & Strategic Value
The 1-(3-Methoxyphenyl)-1H-imidazol-2-amine core represents a privileged scaffold in modern medicinal chemistry, particularly within the fields of bacterial biofilm inhibition and adrenergic receptor modulation . Unlike its C4/C5-substituted congeners, the N1-aryl architecture presents a unique electronic and steric profile that mimics the guanidine functionality while maintaining a distinct lipophilic trajectory via the anisole moiety.
This Application Note provides a rigorous, field-validated guide for the synthesis and orthogonal functionalization of this core. We move beyond basic characterization to explore regioselective acylation , C-H activation , and late-stage diversification strategies. The protocols herein are designed to overcome common synthetic bottlenecks, such as tautomeric ambiguity and catalyst poisoning by the free amine.
Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
-
Nucleophilic Exocyclic Amine: The primary handle for library generation (amide/urea formation).
-
Electrophilic C4/C5 Positions: Susceptible to Halogenation and Pd-catalyzed cross-couplings.
-
3-Methoxy Anchor: A latent phenol handle for solubility tuning or PROTAC linker attachment.
Strategic Reaction Map
The following directed graph illustrates the divergent synthetic pathways available for this scaffold. Note the critical decision points regarding nitrogen protection prior to C-H activation.
Figure 1: Divergent functionalization logic for the 2-aminoimidazole core. Blue paths indicate initial diversification; Green indicates C-C bond formation; Red indicates metabolic handle activation.
Protocol 1: De Novo Synthesis of the Core
Objective: Synthesize 1-(3-methoxyphenyl)-1H-imidazol-2-amine on a multigram scale with high regiocontrol. Challenge: Direct alkylation of 2-aminoimidazole often leads to N1/N3 mixtures or polyalkylation. Solution: The Melander-Huigens Pyrimidinyl Strategy is the gold standard for N1-aryl-2-aminoimidazoles. This method utilizes a pyrimidine protecting group that directs cyclization and is cleaved via hydrazinolysis.
Materials
-
3-Methoxyaniline (1.0 equiv)
- -(4,6-Dimethylpyrimidin-2-yl)cyanamide (1.0 equiv)
-
Chloroacetaldehyde (50% wt in water) (1.2 equiv)
-
Hydrazine monohydrate (
) -
Solvents: Ethanol (EtOH), Acetone
Step-by-Step Workflow
Step A: Guanidine Formation
-
Charge: In a round-bottom flask, dissolve 3-methoxyaniline (10 mmol) and
-(4,6-dimethylpyrimidin-2-yl)cyanamide (10 mmol) in absolute EtOH (20 mL). -
Reflux: Heat the mixture to reflux (80 °C) for 16 hours. A heavy precipitate (the guanidine intermediate) may form.
-
Concentrate: Remove volatiles under reduced pressure.
-
Purification (Optional): While the crude can be carried forward, recrystallization from acetone/hexanes is recommended for >98% purity.
Step B: Imidazole Cyclization
-
Reaction: Redissolve the crude guanidine intermediate in Acetone (30 mL). Add Chloroacetaldehyde (12 mmol) dropwise.
-
Precipitation: Stir at reflux for 6–12 hours. The reaction forms a fused pyrimidinium-imidazole salt which often precipitates from solution.
-
Isolation: Cool to 0 °C. Filter the solid precipitate. Wash with cold acetone (
mL). This is the protected intermediate.
Step C: Deprotection (The "Clip-Off")
-
Cleavage: Suspend the solid from Step B in EtOH (20 mL). Add Hydrazine monohydrate (25 mmol).
-
Digest: Heat to 75 °C for 4 hours. The hydrazine cleaves the dimethylpyrimidine moiety, releasing the free 2-aminoimidazole.
-
Workup: Cool to room temperature. Concentrate to dryness. Partition the residue between EtOAc and saturated
. -
Purification: The organic layer contains the target. Dry over
and concentrate. Purify via flash chromatography (DCM/MeOH 95:5 with 1% ).
Yield Expectation: 55–70% over 3 steps.
Protocol 2: Regioselective N-Acylation
Context: The 2-amino group is the primary vector for SAR (Structure-Activity Relationship) exploration. However, the ring nitrogens can compete. Critical Parameter: Base selection controls the regioselectivity. Weak bases favor exocyclic amine acylation; strong bases (NaH) can promote ring acylation.
Procedure
-
Dissolution: Dissolve the core (1.0 mmol) in anhydrous THF (5 mL).
-
Base Addition: Add Pyridine (2.0 equiv) or Triethylamine (2.5 equiv). Avoid DMAP if mono-acylation is desired, as it can accelerate bis-acylation.
-
Acyl Chloride Addition: Cool to 0 °C. Add the acid chloride (1.1 equiv) dropwise over 10 minutes.
-
Monitoring: Warm to RT and stir for 2 hours. Monitor by TLC (The product is significantly less polar than the starting amine).
-
Quench: Add water (5 mL) to hydrolyze excess acid chloride.
-
Isolation: Extract with EtOAc. Wash with 1N HCl (to remove pyridine) followed by brine.
Data Summary: Solvent Effects on Acylation
| Solvent | Base | Yield | Selectivity (Exo:Endo) | Notes |
| THF | Pyridine | 85% | >95:5 | Recommended standard. |
| DCM | TEA | 72% | 90:10 | Slower reaction rate. |
| DMF | NaH | 40% | 20:80 | Favors ring acylation (undesired). |
Protocol 3: C-H Activation (Halogenation & Suzuki)
Context: To access 4,5-disubstituted analogs (e.g., for kinase inhibition), one must functionalize the imidazole ring. Safety Note: 2-Aminoimidazoles are electron-rich. Electrophilic substitution is rapid but can lead to poly-halogenation if not controlled.
Part A: Regioselective Bromination (C5-H)
-
Protection: It is highly advisable to use the N-acetyl derivative (from Protocol 2) to prevent oxidation of the free amine.
-
Reaction: Dissolve N-acetyl-1-(3-methoxyphenyl)-imidazol-2-amine (1.0 mmol) in Acetonitrile (10 mL).
-
Reagent: Add N-Bromosuccinimide (NBS) (1.05 equiv) at 0 °C.
-
Time: Stir for 30 minutes at 0 °C. Do not heat.
-
Workup: Quench with 10%
(sodium thiosulfate). Extract with EtOAc. -
Result: 5-Bromo-1-(3-methoxyphenyl)-... (The C5 position is sterically less hindered and electronically activated).
Part B: Suzuki-Miyaura Coupling
-
Catalyst System: Use
(5 mol%) for robust coupling. -
Conditions: Combine the 5-bromo intermediate (0.5 mmol), Aryl Boronic Acid (0.75 mmol), and
(1.5 mmol) in Dioxane/Water (4:1). -
Process: Degas with Argon for 5 minutes. Heat to 90 °C for 4 hours.
-
Purification: Filter through Celite. Flash chromatography (Hexane/EtOAc).
Protocol 4: Late-Stage Demethylation
Context: Converting the methoxy group to a phenol creates a handle for attaching solubility tags (PEG chains) or E3 ligase recruiters (PROTACs).
Procedure
-
Setup: Dissolve the functionalized core in anhydrous DCM under Nitrogen.
-
Reagent: Cool to -78 °C. Add
(1M in DCM, 3.0 equiv) dropwise. -
Warm: Allow the reaction to warm to 0 °C over 2 hours.
-
Quench (Critical): Extremely Exothermic. Cool back to -78 °C. Add MeOH dropwise until fuming ceases.
-
Workup: Neutralize with saturated
. Extract with EtOAc (Phenols may require acidification of the aqueous layer to pH 5-6 for optimal extraction).
References
-
Reyes, S., Huigens III, R. W., Su, Z., & Melander, C. (2011). A Simple and Practical Synthesis of 2-Aminoimidazoles.[1] The Journal of Organic Chemistry, 76(1), 82-89. [Link]
-
Steenackers, H. P., et al. (2011). Structure–activity relationship of 4(5)-aryl-2-amino-1H-imidazoles... as inhibitors of biofilm formation.[2][3] Journal of Medicinal Chemistry, 54(2), 472-484.[2] [Link]
-
Muto, K., et al. (2015). C–H Arylation and Alkenylation of Imidazoles by Nickel Catalysis.[4] Chemical Science, 6, 6792-6798. [Link]
-
Richards, J. J., & Melander, C. (2009). Controlling Bacterial Biofilms with Marine Alkaloid Derivatives. ChemBioChem, 10(14), 2287. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Structure–activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa [academia.edu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Pharmaceutical Salts of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Abstract
The conversion of an Active Pharmaceutical Ingredient (API) into a salt form is a critical strategy in drug development to enhance physicochemical properties such as solubility, stability, and bioavailability.[1][2][3][4] This guide provides a comprehensive framework for the preparation and characterization of pharmaceutical salts of the weakly basic compound, 1-(3-Methoxyphenyl)-1H-imidazol-2-amine. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth, step-by-step methodologies for salt screening, formation, and solid-state analysis. The causality behind experimental choices is explained, emphasizing a self-validating system for robust and reproducible results.
Introduction: The Rationale for Salt Formation
Approximately 50% of all drugs on the market are administered as salts, a testament to the profound impact of this strategy on drug efficacy and manufacturability.[3][4] For a weakly basic API like 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, which may exhibit poor aqueous solubility, forming a salt with an acidic counterion can significantly improve its dissolution rate and subsequent absorption.[5][6] The selection of an appropriate salt form is a multifactorial process that balances properties like crystallinity, hygroscopicity, thermal stability, and processability.[7][8] A thorough salt screening and selection process, as outlined in this document, is paramount to identifying a lead salt candidate with optimal properties for further development.[9]
Physicochemical Properties of the Free Base
A comprehensive understanding of the parent API is the foundation of a successful salt selection program.[3] 1-(3-Methoxyphenyl)-1H-imidazol-2-amine is a weakly basic compound. The imidazole ring contains both a pyridine-type nitrogen and a pyrrole-type nitrogen. The exocyclic amine group is the primary site of protonation.
Table 1: Physicochemical Properties of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine (Free Base)
| Property | Value (Hypothetical) | Significance |
| Molecular Formula | C₁₀H₁₁N₃O | Defines the molecular weight and elemental composition. |
| Molecular Weight | 189.22 g/mol | Crucial for stoichiometric calculations in salt formation. |
| pKa (of conjugate acid) | 6.8 | Indicates weak basicity; suitable for salt formation with strong acids. A ΔpKa of >3 between the API and the counterion is generally preferred for stable salt formation.[6][10] |
| Aqueous Solubility | < 0.1 mg/mL | Poor solubility often necessitates the formation of salts to improve bioavailability.[5] |
| Crystalline Form | Crystalline solid | The starting crystalline form of the free base should be well-characterized to distinguish it from new salt forms. |
Salt Screening and Counterion Selection
The goal of salt screening is to identify counterions that form stable, crystalline salts with improved properties. The choice of counterions is guided by the pKa of the API and the GRAS (Generally Regarded as Safe) status of the counterion. For a weakly basic API, a range of strong and weak acids should be screened.
Rationale for Counterion Selection
Commonly used acidic counterions for basic APIs include hydrochloride, mesylate, and tosylate.[2]
-
Hydrochloric Acid (HCl): A strong, small, and non-hygroscopic counterion that often forms stable, crystalline salts.[8]
-
Methanesulfonic Acid (Mesylate): A strong organic acid that can impart good crystallinity.
-
p-Toluenesulfonic Acid (Tosylate): A larger organic acid that may offer different crystal packing and solubility profiles.
General Salt Formation Workflow
The following diagram illustrates a typical workflow for pharmaceutical salt screening and characterization.
Caption: Workflow for Pharmaceutical Salt Preparation and Characterization.
Experimental Protocols: Preparation of Selected Salts
The following protocols are based on a 1 mmol scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Preparation of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine Hydrochloride
Rationale: The hydrochloride salt is often the first choice due to the low molecular weight of the chloride ion and the high acidity of HCl, which ensures complete protonation of the weakly basic API.[8]
Materials:
-
1-(3-Methoxyphenyl)-1H-imidazol-2-amine (189.22 mg, 1.0 mmol)
-
2 M HCl in Diethyl Ether (0.5 mL, 1.0 mmol)
-
Ethanol (Absolute, 5 mL)
-
Diethyl Ether (10 mL)
Procedure:
-
Dissolve 189.22 mg (1.0 mmol) of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine free base in 5 mL of absolute ethanol in a clean, dry flask with magnetic stirring. Gentle warming may be required to achieve complete dissolution.
-
Once a clear solution is obtained, slowly add 0.5 mL (1.0 mmol) of 2 M HCl in diethyl ether dropwise to the stirred solution at room temperature.
-
A precipitate is expected to form upon addition. Continue stirring for 1 hour at room temperature to ensure complete salt formation.
-
Add 10 mL of diethyl ether as an anti-solvent to further precipitate the salt.
-
Isolate the solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.
-
Dry the resulting white solid in a vacuum oven at 40°C for 12-18 hours to a constant weight.
-
Determine the yield and proceed with characterization.
Protocol 2: Preparation of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine Mesylate
Rationale: Methanesulfonic acid is a strong organic acid that often yields highly crystalline, stable salts. It provides an alternative to inorganic acids like HCl.
Materials:
-
1-(3-Methoxyphenyl)-1H-imidazol-2-amine (189.22 mg, 1.0 mmol)
-
Methanesulfonic Acid (96.11 mg, 1.0 mmol, approx. 65 µL)
-
Isopropanol (10 mL)
Procedure:
-
Dissolve 189.22 mg (1.0 mmol) of the free base in 10 mL of isopropanol in a flask with magnetic stirring.
-
In a separate vial, carefully weigh and dissolve 96.11 mg (1.0 mmol) of methanesulfonic acid in 1 mL of isopropanol.
-
Add the methanesulfonic acid solution dropwise to the stirred free base solution at room temperature.
-
If no precipitate forms, slowly cool the solution in an ice bath and scratch the inside of the flask with a glass rod to induce crystallization.
-
Allow the solution to stir at room temperature for 2 hours, then at 0-4°C for an additional 2 hours.
-
Collect the crystalline product by vacuum filtration, washing the cake with a minimal amount of cold isopropanol.
-
Dry the solid under vacuum at 40°C to a constant weight.
-
Determine the yield and characterize the product.
Characterization of Pharmaceutical Salts
Thorough characterization is essential to confirm salt formation and to evaluate the physicochemical properties of the new solid forms.[7][11] A combination of analytical techniques should be employed.
X-Ray Powder Diffraction (XRPD)
Purpose: XRPD is the primary technique for identifying the solid-state form of a material.[12] A unique XRPD pattern for a prepared salt, different from the free base, confirms the formation of a new crystalline phase.[13]
Protocol:
-
Gently grind a small amount (10-20 mg) of the dried salt sample to a fine powder.
-
Mount the powder on a zero-background sample holder.
-
Acquire the XRPD pattern using a diffractometer with Cu Kα radiation.
-
Typical scan parameters: 2θ range of 2-40°, step size of 0.02°, and a scan speed of 1-2°/min.
-
Compare the resulting diffractogram to that of the starting free base. The appearance of new, distinct peaks indicates the formation of a new crystalline salt.
Thermal Analysis: DSC and TGA
Purpose: Differential Scanning Calorimetry (DSC) measures thermal events like melting, crystallization, and glass transitions, providing information on melting point and purity.[14][15] Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, which is used to determine the presence of solvates or hydrates and assess thermal stability.[16][17]
DSC Protocol:
-
Accurately weigh 2-5 mg of the salt into an aluminum DSC pan.
-
Crimp the pan with a lid (pinhole lid is recommended to allow for the escape of any volatiles).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge. A common temperature range is 25°C to 300°C.
-
Record the heat flow to identify the melting endotherm. A sharp endotherm is indicative of a crystalline material.
TGA Protocol:
-
Weigh 5-10 mg of the salt into a TGA pan.
-
Heat the sample at a rate of 10°C/min under a nitrogen purge up to a temperature beyond its melting point (e.g., 300°C).
-
Monitor the weight loss as a function of temperature. Significant weight loss before decomposition can indicate the presence of bound solvent (solvate) or water (hydrate).
High-Performance Liquid Chromatography (HPLC)
Purpose: HPLC is used to determine the chemical purity of the prepared salt and to confirm the stoichiometric ratio of the API to the counterion if a suitable method is developed.[18][19]
Protocol (Purity Analysis):
-
Mobile Phase: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Sample Preparation: Accurately prepare a solution of the salt in the mobile phase or a suitable solvent at a known concentration (e.g., 0.5 mg/mL).
-
Injection: Inject 10 µL of the sample solution.
-
Detection: Monitor the eluent using a UV detector at a wavelength where the API has maximum absorbance (e.g., 275 nm).
-
Analysis: The purity is calculated based on the area percentage of the main API peak relative to the total area of all peaks in the chromatogram.
Data Interpretation and Lead Salt Selection
The data gathered from the characterization techniques should be tabulated for easy comparison.
Table 2: Characterization Data for Prepared Salts (Illustrative)
| Property | Free Base | Hydrochloride Salt | Mesylate Salt |
| XRPD | Crystalline Pattern A | Crystalline Pattern B | Crystalline Pattern C |
| DSC (Melting Point) | 125°C | 210°C (sharp) | 185°C (sharp) |
| TGA (Weight Loss <150°C) | < 0.1% | < 0.2% | < 0.2% |
| HPLC Purity | 99.8% | 99.7% | 99.8% |
| Aqueous Solubility | < 0.1 mg/mL | ~15 mg/mL | ~25 mg/mL |
| Hygroscopicity | Low | Low | Moderate |
The ideal salt candidate will exhibit a unique and stable crystalline form, a high melting point (indicating good thermal stability), high purity, and significantly improved aqueous solubility without being excessively hygroscopic.
Caption: Decision Tree for Lead Pharmaceutical Salt Selection.
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the preparation and characterization of pharmaceutical salts of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine. By systematically applying the described methods of salt formation and comprehensive solid-state analysis, researchers can effectively identify and select a salt form with optimized properties, thereby accelerating the drug development process. The integration of orthogonal analytical techniques such as XRPD, DSC, TGA, and HPLC is crucial for a self-validating and robust salt selection workflow.
References
-
Giron, D. CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals. Available at: [Link]
-
Kumar, L., et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. Available at: [Link]
-
Tishmack, P. A., et al. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Available at: [Link]
- Verma, R. K. (2025). Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials. Journal of Pharmaceutical and Biomedical Analysis.
-
Giron, D. (2001). Characterisation of salts of drug substances. Journal of Thermal Analysis and Calorimetry. Available at: [Link]
-
NETZSCH Analyzing & Testing. API Characterization. Available at: [Link]
-
Yadav, P., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics. Available at: [Link]
-
Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Available at: [Link]
-
Longdom Publishing. (2023). Chemical and Pharmaceutical Salts: Nomenclatural, Formulative, and Therapeutic Analysis. Journal of Pharmaceutical Chemistry & Chemical Science. Available at: [Link]
-
Bastin, R. J., et al. (2000). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]
-
Improved Pharma. (2021). Salt Screening. Available at: [Link]
-
TA Instruments. Characterization of Pharmaceutical Materials with Modulated DSC™. Available at: [Link]
-
Demetzos, C. & Pippa, N. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Methods in Molecular Biology. Available at: [Link]
-
Caira, M. R. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. Journal of Pharmaceutical Sciences. Available at: [Link]
- GB2546513A - Process of preparing active pharmaceutical ingredient salts. Google Patents.
-
News-Medical. Differential Scanning Calorimetry of Pharmaceuticals. Available at: [Link]
- Koranne, S., et al. (2022). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Journal of Pharmaceutical Sciences. (Note: Specific article details are synthesized from a broader topic search result, direct link may vary).
-
American Pharmaceutical Review. Differential Scanning Calorimeters (DSC). Available at: [Link]
-
Contract Pharma. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Available at: [Link]
-
Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Available at: [Link]
-
de Oliveira, M. A. L., et al. (2025). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Critical Reviews in Analytical Chemistry. Available at: [Link]
-
Kumar, S., et al. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. API Salt Selection: A Classical but Evolving Approach in Modern Drug Development | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 5. longdom.org [longdom.org]
- 6. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. improvedpharma.com [improvedpharma.com]
- 10. GB2546513A - Process of preparing active pharmaceutical ingredient salts - Google Patents [patents.google.com]
- 11. akjournals.com [akjournals.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. veeprho.com [veeprho.com]
- 17. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 18. moravek.com [moravek.com]
- 19. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Abstract: This document provides a comprehensive guide for the rapid and efficient synthesis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, a valuable scaffold in medicinal chemistry and drug development. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields compared to conventional heating methods. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and characterization data to ensure reproducible and reliable results.
Introduction: The Significance of 2-Aminoimidazoles and the Power of Microwave Synthesis
The 2-aminoimidazole moiety is a privileged heterocyclic scaffold, frequently found in natural products and pharmacologically active compounds.[1] Its unique structure allows for diverse biological activities, making it a cornerstone in the development of novel therapeutics.[1] The synthesis of substituted 2-aminoimidazoles, such as 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, is therefore of significant interest in the field of drug discovery.
Conventional methods for the synthesis of such compounds often require long reaction times, high temperatures, and can result in modest yields.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative.[3] By directly coupling microwave energy with polar molecules in the reaction mixture, MAOS achieves rapid and uniform heating, leading to dramatic acceleration of reaction rates.[3] This technique not only shortens reaction times from hours to minutes but also often improves product yields and purity.[2]
This application note details a robust, two-step microwave-assisted protocol for the synthesis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, commencing from readily available starting materials.
Mechanistic Rationale
The synthesis proceeds via a two-step sequence:
-
Formation of N-(3-methoxyphenyl)guanidine: The initial step involves the formation of a substituted guanidine from 3-methoxyaniline. This can be achieved through various methods, including the reaction with cyanamide. Microwave irradiation can facilitate this step, promoting a rapid and efficient reaction.
-
Cyclization to the 2-aminoimidazole ring: The synthesized N-(3-methoxyphenyl)guanidine is then reacted with a suitable C2 synthon, such as chloroacetaldehyde or its synthetic equivalent, to construct the imidazole ring. This cyclization reaction is significantly accelerated under microwave conditions. The reaction proceeds through an initial nucleophilic attack of the guanidine nitrogen onto the electrophilic carbon of the aldehyde, followed by an intramolecular cyclization and dehydration to yield the aromatic 2-aminoimidazole.
Experimental Protocols
Materials and Equipment
-
3-Methoxyaniline
-
Cyanamide
-
Chloroacetaldehyde (50 wt. % solution in water)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Biotage® Initiator+ or similar dedicated microwave synthesizer
-
Microwave process vials (2-5 mL or 10-20 mL) with caps and septa
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus (silica gel)
-
NMR spectrometer (¹H and ¹³C NMR)
-
Mass spectrometer
-
FT-IR spectrometer
Step 1: Microwave-Assisted Synthesis of N-(3-methoxyphenyl)guanidine Hydrochloride
This protocol is adapted from general procedures for guanidine synthesis.
Reaction Scheme:
Procedure:
-
To a 10-20 mL microwave process vial, add 3-methoxyaniline (1.0 eq), cyanamide (1.2 eq), and ethanol (5 mL).
-
Add concentrated hydrochloric acid (1.1 eq) dropwise while stirring.
-
Seal the vial with a septum and cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the mixture at 120°C for 15 minutes.
-
After the reaction, cool the vial to room temperature using compressed air.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The resulting crude N-(3-methoxyphenyl)guanidine hydrochloride can be used in the next step without further purification, or it can be purified by recrystallization from ethanol/ether.
Step 2: Microwave-Assisted Synthesis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Reaction Scheme:
Procedure:
-
In a 2-5 mL microwave process vial, combine N-(3-methoxyphenyl)guanidine hydrochloride (1.0 eq) and ethanol (3 mL).
-
Add chloroacetaldehyde (50 wt. % solution in water, 1.2 eq) to the mixture.
-
Add a suitable base, such as sodium acetate (2.0 eq), to neutralize the hydrochloride and facilitate the reaction.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 140°C for 20 minutes.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Upon completion, cool the vial to room temperature.
-
Quench the reaction by adding water (10 mL) and basify with 1M NaOH solution to a pH of ~9-10.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure 1-(3-Methoxyphenyl)-1H-imidazol-2-amine.
Data Presentation
| Parameter | Step 1: Guanidine Formation | Step 2: Imidazole Cyclization |
| Reactants | 3-Methoxyaniline, Cyanamide, HCl | N-(3-methoxyphenyl)guanidine, Chloroacetaldehyde |
| Solvent | Ethanol | Ethanol |
| Microwave Temp. | 120°C | 140°C |
| Time | 15 min | 20 min |
| Typical Yield | >90% (crude) | 70-85% (after purification) |
Visualization of the Experimental Workflow
Caption: Workflow for the microwave-assisted synthesis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine.
Characterization of the Final Product
The structure of the synthesized 1-(3-Methoxyphenyl)-1H-imidazol-2-amine should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methoxyphenyl group, the methoxy group protons, the imidazole ring protons, and the amine protons.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to all unique carbon atoms in the molecule, including the aromatic and imidazole ring carbons, and the methoxy carbon.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
FT-IR Spectroscopy: To identify characteristic functional groups such as N-H and C=N stretching vibrations.
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~7.30 (t, 1H, Ar-H), ~7.00-6.80 (m, 3H, Ar-H), ~6.70 (d, 1H, Imidazole-H), ~6.50 (d, 1H, Imidazole-H), ~5.80 (s, 2H, NH₂), ~3.80 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~160.0 (C-O), ~148.0 (C2-imidazole), ~140.0 (C-N), ~130.0 (Ar-CH), ~120.0 (C4/C5-imidazole), ~115.0 (Ar-CH), ~110.0 (Ar-CH), ~105.0 (Ar-CH), ~55.0 (OCH₃).
Note: These are predicted chemical shifts and may vary slightly in the experimental spectrum.
Safety Precautions
-
Microwave-assisted reactions should only be performed in a dedicated microwave synthesizer designed for chemical reactions. Domestic microwave ovens are not suitable and can be extremely dangerous.
-
Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reactions should be conducted in a well-ventilated fume hood.
-
Ensure that the reaction vials are not filled more than the recommended volume to allow for potential pressure build-up.
-
Do not exceed the recommended temperature and pressure limits of the microwave vials.
Conclusion
This application note provides a detailed and efficient protocol for the microwave-assisted synthesis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine. By leveraging the benefits of microwave technology, this method offers a significant improvement over conventional synthetic routes in terms of reaction time and efficiency. The provided protocols and characterization guidelines are designed to be a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rapid synthesis of this important molecular scaffold.
References
- Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 2007, 19(7), 4963-4968. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=19_7_1]
- Microwave-assisted synthesis of N,N'-diaryl cyanoguanidines. Organic Letters, 2005, 7(12), 2429-31. [URL: https://pubs.acs.org/doi/abs/10.1021/ol050728q]
- Microwave Assisted Organic Synthesis. CRC Press, 2005. [URL: https://www.taylorfrancis.com/books/edit/10.1201/9781420028617/microwave-assisted-organic-synthesis-pelle-lidstr%C3%B6m-jason-tierney]
- One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. Molecular Diversity, 2011, 15(2), 491-6. [URL: https://link.springer.com/article/10.1007/s11030-010-9270-5]
- 2-Aminoimidazoles in medicinal chemistry. Future Medicinal Chemistry, 2016, 8(7), 757-76. [URL: https://www.future-science.com/doi/10.4155/fmc-2016-0021]
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 2023, 28(18), 6649. [URL: https://www.mdpi.com/1420-3049/28/18/6649]
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 2011, 16(4), 2675-2759. [URL: https://www.mdpi.com/1420-3049/16/4/2675]
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 2023, 13(50), 35123-35158. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra05986c]
- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 2020, 10(3-s), 153-156. [URL: https://jddtonline.info/index.php/jddt/article/view/3990]
- Guanidines: from classical approaches to efficient catalytic syntheses. Catalysis Science & Technology, 2014, 4, 2296-2314. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cy/c4cy00185a]
Sources
Application Notes & Protocols: Safe Handling and Storage of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Abstract
This document provides a comprehensive guide to the safe handling and storage protocols for the research chemical 1-(3-Methoxyphenyl)-1H-imidazol-2-amine (CAS No. 1698808-34-2). As a substituted amino-imidazole, this compound belongs to a class of heterocyclic molecules with significant interest in medicinal chemistry and drug discovery due to the wide-ranging biological activities of imidazole derivatives.[1] This guide is intended for researchers, laboratory technicians, and drug development professionals. It outlines essential safety precautions, detailed procedural workflows, and evidence-based storage recommendations to ensure personnel safety, maintain compound integrity, and adhere to regulatory best practices.
Compound Profile and Hazard Assessment
A thorough understanding of a chemical's properties is the foundation of its safe use.[2] While the Safety Data Sheet (SDS) for this specific compound does not list specific GHS hazard classifications, a precautionary approach is warranted based on its structural components: an aromatic amine and an imidazole moiety.[3] Imidazole and its derivatives are known to be potential corrosives, capable of causing burns, while aromatic amines as a class possess a range of potential toxicities.[4][5][6] Therefore, all handling and storage procedures should be based on the assumption that the compound is hazardous until proven otherwise.
| Identifier | Value | Source |
| Chemical Name | 1-(3-Methoxyphenyl)-1H-imidazol-2-amine | Kishida Chemical Co., Ltd.[3] |
| CAS Number | 1698808-34-2 | Kishida Chemical Co., Ltd.[3] |
| Molecular Formula | C10H11N3O | Kishida Chemical Co., Ltd.[3] |
| Molecular Weight | 189.21 g/mol | Kishida Chemical Co., Ltd.[3] |
| Physical State | Red solid | Kishida Chemical Co., Ltd.[3] |
| Known Hazards | Data not fully available. Treat as potentially hazardous. | N/A |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory. This aligns with the principles of the OSHA Lab Standard, which aims to minimize laboratory worker exposure to hazardous chemicals.[7]
Engineering Controls
The primary engineering control is to handle the compound in a properly functioning and certified laboratory chemical fume hood.[4] This is critical for preventing the inhalation of any fine dust particles that may become airborne. The work area must be equipped with an emergency eyewash station and a safety shower, with a clear and unobstructed path for access.[3][8]
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling 1-(3-Methoxyphenyl)-1H-imidazol-2-amine:
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are required. A face shield should be used if there is a significant risk of splashing.[3][9]
-
Hand Protection: Wear chemical-resistant nitrile gloves. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact. Contaminated gloves must be disposed of as chemical waste.[3][9]
-
Body Protection: A fully buttoned, long-sleeved lab coat must be worn.[4]
-
Respiratory Protection: While working in a fume hood should provide adequate ventilation, respiratory protection may be necessary for cleaning up large spills or in situations where ventilation is inadequate.[3][4]
Experimental Protocols
The following protocols provide step-by-step guidance for common laboratory manipulations.
Protocol for Weighing the Solid Compound
Rationale: This procedure is designed to accurately weigh the compound while minimizing the risk of aerosolization and contamination.
-
Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Place an analytical balance inside the fume hood on a stable, vibration-free surface.
-
Don PPE: Put on all required PPE as detailed in Section 2.2.
-
Retrieve Compound: Remove the container from its designated storage location (see Section 4.0). Place it in the fume hood.
-
Tare Vessel: Place a clean, dry weighing vessel (e.g., weigh paper or a beaker) on the balance and tare the mass.
-
Dispense Solid: Carefully open the main container. Using a clean spatula, slowly transfer the desired amount of the red solid to the tared vessel. Avoid any sudden movements that could create dust.[10]
-
Seal and Clean: Securely close the main container. Wipe the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth as chemical waste.
-
Record Mass: Record the final mass from the balance.
-
Return to Storage: Immediately return the main container to its proper storage location.
Protocol for Solution Preparation
Rationale: This protocol ensures the compound is safely and effectively dissolved. The choice of solvent will depend on the specific experimental requirements; solubility should be determined on a small scale if unknown.
-
Preparation: Perform all steps within a chemical fume hood.
-
Select Glassware: Choose an appropriate-sized glass flask or beaker equipped with a magnetic stir bar.
-
Add Solvent: Measure and add the desired volume of the appropriate solvent to the flask.
-
Begin Stirring: Place the flask on a magnetic stir plate and begin stirring at a moderate speed to create a vortex.
-
Add Compound: Slowly and carefully add the pre-weighed 1-(3-Methoxyphenyl)-1H-imidazol-2-amine solid into the stirring solvent. Adding the solid to the vortex minimizes clumping and reduces the risk of splashing.
-
Dissolution: Continue stirring until the solid is fully dissolved. Gentle heating may be applied if necessary, but this should be done with caution, as the thermal stability of this specific compound is not well-documented.[11]
-
Labeling: Clearly label the final solution with the compound name, concentration, solvent, and date of preparation.[2]
Storage Protocols and Stability Management
Proper storage is critical for maintaining the chemical integrity of research compounds and ensuring laboratory safety.[12][13] The following guidelines are based on best practices for storing aromatic amines and imidazole derivatives.[4][14]
Caption: Workflow for receiving and storing the compound.
Recommended Storage Conditions
To prevent degradation and ensure safety, the following storage conditions are recommended.
| Parameter | Recommendation | Rationale |
| Temperature | Cool, controlled room temperature (Below 30°C / 86°F) | To minimize volatility, prevent decomposition, and maintain stability.[14] |
| Atmosphere | Dry, inert atmosphere (e.g., Argon or Nitrogen) if possible | Amines can be hygroscopic and susceptible to oxidation; a dry, inert atmosphere preserves compound integrity.[14] |
| Light | Store in an opaque or amber glass container, away from direct sunlight | To prevent potential photochemical degradation.[3][4][13] |
| Container | Tightly sealed glass container within secondary containment | Glass is a compatible material.[3] A tight seal prevents moisture uptake and contamination. Secondary containment contains spills.[13] |
| Incompatibilities | Segregate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides | To prevent violent or hazardous chemical reactions.[4] |
Emergency Procedures
Rapid and correct response during an emergency is crucial.
Spill Response
-
Small Spill: If a small amount of solid is spilled, trained personnel wearing full PPE may clean it up.[4] Moisten the spilled material with a damp cloth to prevent dust formation. Carefully sweep or scoop the material into a designated, labeled waste container.[10] Clean the area with soap and water.
-
Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact the institution's Environmental Health and Safety (EHS) office. Prevent entry into the contaminated area until EHS personnel arrive.
First Aid Measures
The following first aid measures are adapted from the supplier SDS.[3] In all cases of exposure, seek medical advice.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.
-
If on Skin: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
References
-
KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet: 1-(3-Methoxyphenyl)-1H-imidazol-2-amine. Available at: [Link]
-
Harvard University Environmental Health and Safety. (n.d.). Chemicals and Hazardous Materials. Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]
-
Barker, D., et al. (2023). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Chemical Health & Safety. Available at: [Link]
-
University of Wisconsin–Madison Environment, Health & Safety. (n.d.). Chemical Storage. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for: Imidazole. Retrieved from [Link]
-
AmericanBio. (2015). Safety Data Sheet: IMIDAZOLE. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). 1H-Imidazole, 2-(2-chlorophenyl)-4,5-bis(3-methoxyphenyl)-. Retrieved from [Link]
-
ResearchGate. (2018). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Available at: [Link]
-
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Hampton Research. (2023). 1.0 M Imidazole SDS. Available at: [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Available at: [Link]
-
Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Chemicals and Hazardous Materials | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 3. kishida.co.jp [kishida.co.jp]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. americanbio.com [americanbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 14. diplomatacomercial.com [diplomatacomercial.com]
Application Notes & Protocols: A Comprehensive In Vitro Assay Cascade for 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Introduction
The journey of a novel chemical entity (NCE) from initial synthesis to a potential therapeutic candidate is underpinned by rigorous preclinical evaluation. A critical phase of this process is the in vitro characterization, which serves to identify biological targets, elucidate mechanisms of action, and provide an early assessment of potential liabilities. This guide provides a detailed framework for the in vitro evaluation of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine , an investigational compound.
The molecular architecture of this compound, featuring an imidazole ring system and a methoxyphenyl group, suggests potential interactions with key physiological targets. The 2-aminoimidazole scaffold is a well-known pharmacophore found in ligands for adrenergic receptors, while the overall structure bears resemblance to compounds known to interact with monoamine oxidases. Therefore, a logical and efficient screening cascade should prioritize these target classes before progressing to broader safety and liability assessments.
This document is structured to guide researchers through a multi-tiered assay approach, beginning with primary target engagement and functional activity, followed by essential cytotoxicity screening and concluding with critical off-target liability profiling. Each protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and reproducibility, which are the cornerstones of successful drug discovery programs.[1][2][3][4]
Part 1: Primary Target Screening: Monoamine Oxidase (MAO) Inhibition
Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes critical for the metabolism of neurotransmitters like serotonin and dopamine.[5] Their dysfunction is implicated in neurological disorders, making them important therapeutic targets.[6][7] Selective MAO-A inhibitors are explored for depression, while MAO-B inhibitors are used in the management of Parkinson's and Alzheimer's diseases.[5][8] Given the structural motifs of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, assessing its inhibitory activity against both MAO isoforms is a crucial first step.
We will employ a one-step fluorometric assay, a robust and high-throughput method that measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a MAO substrate.[9][10] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe like Amplex Red to generate the highly fluorescent product, resorufin. A decrease in fluorescence signal indicates inhibition of MAO activity.[11][12]
Diagram: Principle of the Fluorometric MAO Inhibition Assay
Caption: Workflow of the MAO fluorometric assay.
Protocol 1: MAO-A and MAO-B Inhibition IC₅₀ Determination
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes (e.g., from Sigma-Aldrich).
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
p-Tyramine (MAO substrate, suitable for both isoforms).
-
Amplex® Red reagent (fluorescent probe).
-
Horseradish Peroxidase (HRP).
-
Test Compound: 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, dissolved in DMSO.
-
Positive Controls: Clorgyline (MAO-A selective inhibitor), Pargyline or Selegiline (MAO-B selective inhibitors).[8][11]
-
Black, flat-bottom 96- or 384-well microplates.
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~585-590 nm).[6][10]
Procedure:
-
Reagent Preparation: Prepare a working solution of the detection reagent containing Amplex Red and HRP in MAO Assay Buffer. Protect from light.
-
Compound Plating: Create a serial dilution of the test compound in DMSO, then dilute into assay buffer. A typical final concentration range would be 0.1 nM to 100 µM. Plate these dilutions into the microplate.
-
Controls:
-
100% Activity Control (Negative): Wells containing assay buffer with DMSO vehicle only.
-
0% Activity Control (Background): Wells with buffer but no MAO enzyme.
-
Positive Control: Wells with serial dilutions of Clorgyline (for MAO-A plate) and Pargyline/Selegiline (for MAO-B plate).
-
-
Enzyme Addition: Add MAO-A or MAO-B enzyme to all wells except the background control wells. Allow for a brief pre-incubation with the compounds (e.g., 15 minutes at 37°C) to permit binding.
-
Reaction Initiation: Add the MAO substrate (p-Tyramine) and the detection reagent working solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Subtract the average background fluorescence from all other readings.
-
Normalize the data by setting the average negative control as 100% activity and the background as 0% activity.
-
Plot the normalized percent inhibition against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic (log[inhibitor] vs. response) equation to calculate the IC₅₀ value.
-
Data Presentation: Illustrative MAO Inhibition Data
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (B/A) |
| 1-(3-Methoxyphenyl)-1H-imidazol-2-amine | 75.2 ± 8.1 | 1540 ± 120 | ~20.5 |
| Clorgyline (Positive Control) | 2.8 ± 0.4 | >10,000 | >3500 |
| Selegiline (Positive Control) | 8,500 ± 650 | 6.5 ± 0.9 | 0.0007 |
Data are hypothetical and for illustrative purposes.
Part 2: Primary Target Screening: α₂-Adrenergic Receptor Activity
Scientific Rationale: The 2-aminoimidazoline moiety is a classic component of α₂-adrenergic receptor (α₂-AR) agonists.[13] α₂-ARs are G-protein coupled receptors (GPCRs) that, upon activation, couple to Gαᵢ proteins. This coupling inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP).[14] To fully characterize the compound's interaction with α₂-ARs, we must assess both its binding affinity and its functional effect (i.e., whether it acts as an agonist or an antagonist).
Diagram: α₂-Adrenergic Receptor Gᵢ Signaling Pathway
Caption: Inhibition of adenylyl cyclase via an α₂-adrenergic agonist.
Protocol 2A: α₂-AR Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the test compound for a specific α₂-AR subtype (e.g., α₂ₐ) via competitive displacement of a known radioligand.[15][16]
Materials:
-
Cell Membranes: Prepared from a cell line (e.g., HEK293, CHO) stably expressing the human α₂ₐ-adrenergic receptor.[17][18]
-
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (known α₂-AR antagonists).
-
Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Phentolamine).
-
Test Compound and Vehicle (DMSO).
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine binding buffer, cell membranes, a fixed concentration of the radioligand (typically at or near its Kₔ value), and varying concentrations of the test compound.
-
Controls:
-
Total Binding: Wells with radioligand and membranes, but no competing compound (only vehicle).
-
Non-specific Binding (NSB): Wells with radioligand, membranes, and a saturating concentration of a non-labeled competitor (e.g., phentolamine).
-
-
Incubation: Incubate the plate at room temperature or 30°C for 60-90 minutes to reach equilibrium.[19]
-
Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters. The membranes with bound radioligand are trapped on the filter.[15][19]
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value from the resulting competition curve.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2B: α₂-AR Functional cAMP Assay
Objective: To determine if the test compound is an agonist or antagonist of the α₂-AR by measuring its effect on cAMP levels.[20]
Materials:
-
Whole Cells: A cell line (e.g., CHO-K1) stably expressing the human α₂ₐ-adrenergic receptor.
-
cAMP Assay Kit: A commercial kit based on HTRF, AlphaScreen, or luminescence (e.g., Promega cAMP-Glo™).[21][22]
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Control Agonist: UK-14,304 or Clonidine.
-
Control Antagonist: Yohimbine or Rauwolscine.
-
Test Compound and Vehicle (DMSO).
-
Opaque, white 96- or 384-well microplates.
Procedure:
-
Cell Plating: Seed the cells into the microplate and allow them to attach overnight.
-
Agonist Mode:
-
Add serial dilutions of the test compound or control agonist to the cells.
-
Add a fixed concentration of Forskolin to all wells to stimulate cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound or control antagonist.
-
Add a fixed concentration of a control agonist (e.g., UK-14,304 at its EC₈₀) to all wells, along with Forskolin.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Detection: Stop the reaction and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit. This typically involves cell lysis and addition of detection reagents.
-
Measurement: Read the signal (luminescence or fluorescence) on a plate reader.
-
Data Analysis:
-
Agonist Mode: A dose-dependent decrease in the cAMP signal indicates agonist activity. Calculate the EC₅₀ value.
-
Antagonist Mode: A dose-dependent reversal of the agonist-induced signal decrease indicates antagonist activity. Calculate the IC₅₀ value.
-
Data Presentation: Illustrative α₂-AR Activity Data
| Assay Type | Parameter | Value (nM) | Interpretation |
| Binding Assay | Kᵢ | 45.8 | Moderate binding affinity for the α₂ₐ receptor. |
| Functional (Agonist) | EC₅₀ | 125.3 | Partial agonist activity. |
| Functional (Antagonist) | IC₅₀ | >10,000 | Not an antagonist at tested concentrations. |
Data are hypothetical and for illustrative purposes.
Part 3: General Cellular Health Assessment
Scientific Rationale: It is imperative to distinguish between target-specific pharmacological effects and general cytotoxicity. A compound that inhibits a target enzyme but also kills the cell at similar concentrations is unlikely to be a viable drug candidate. Cell viability assays provide a crucial therapeutic window assessment.[23][24][25] The MTT assay is a widely used colorimetric method that measures the metabolic activity of a cell population, which is an indicator of overall cell health.[26] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is proportional to the number of living cells.[26][27]
Diagram: Cytotoxicity Assay Workflow
Caption: A standard workflow for determining compound cytotoxicity using the MTT assay.
Protocol 3: General Cytotoxicity (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of the test compound on a relevant cell line (e.g., HEK293 or HepG2).
Materials:
-
Cell Line: e.g., HEK293 (human embryonic kidney) or HepG2 (human liver carcinoma).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization Buffer (e.g., DMSO or a solution of SDS in HCl).
-
Test Compound and Vehicle (DMSO).
-
Positive Control for cytotoxicity (e.g., Doxorubicin or Staurosporine).
-
Clear, flat-bottom 96-well cell culture plates.
-
Absorbance microplate reader.
Procedure:
-
Cell Seeding: Plate cells at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach and grow for 24 hours.
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test compound (e.g., 0.1 µM to 200 µM). Include vehicle controls (100% viability) and positive controls.
-
Incubation: Incubate the cells with the compound for a defined period, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals. Gently mix on an orbital shaker.
-
Measurement: Read the absorbance of the wells at approximately 570 nm.
-
Data Analysis:
-
Normalize the data, setting the vehicle control absorbance as 100% viability and a "no cell" blank as 0%.
-
Plot the percent viability against the log concentration of the test compound.
-
Calculate the CC₅₀ value using a non-linear regression curve fit.
-
Data Presentation: Illustrative Cytotoxicity Data
| Cell Line | CC₅₀ (µM) |
| HEK293 | 85.5 |
| HepG2 | >100 |
Data are hypothetical and for illustrative purposes.
Part 4: Early Safety & Liability Profiling
Scientific Rationale: Early identification of potential off-target liabilities can prevent costly failures in later stages of drug development. Two of the most critical liabilities are cardiac toxicity, often mediated by the hERG potassium channel, and drug-drug interactions, commonly caused by inhibition of Cytochrome P450 (CYP) enzymes.[28]
-
hERG Channel: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[29] Inhibition of this channel can prolong the QT interval, leading to a life-threatening arrhythmia.[30][31] Regulatory agencies mandate hERG testing for most new drugs.[29]
-
CYP450 Enzymes: This superfamily of liver enzymes is responsible for the metabolism of the vast majority of drugs.[32][33] Inhibition of a specific CYP isoform (e.g., CYP3A4, CYP2D6) by a new compound can dangerously elevate the plasma levels of co-administered drugs that are substrates for that enzyme.[28][34]
Protocol 4A: hERG Channel Binding Screen (Fluorescence Polarization)
Objective: To provide a rapid, high-throughput assessment of the compound's potential to bind to the hERG channel. This is a biochemical assay that serves as a cost-effective surrogate for more complex electrophysiology studies.[35]
Methodology Summary: This assay is typically performed using a commercial kit (e.g., from ThermoFisher). The principle is based on competitive displacement. A high-affinity fluorescent tracer binds to isolated hERG channel membranes, resulting in a high fluorescence polarization (FP) signal. If the test compound binds to the same site, it displaces the tracer, which tumbles more freely in solution, causing a decrease in the FP signal. The IC₅₀ can then be determined.
Procedure Outline:
-
Set up the assay in a low-volume black microplate.
-
Add hERG channel membranes, the fluorescent tracer, and serial dilutions of the test compound.
-
Include controls: a known hERG blocker (e.g., Astemizole) as a positive control and vehicle (DMSO) as a negative control.
-
Incubate to reach equilibrium.
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the IC₅₀ from the dose-response curve.
Protocol 4B: Cytochrome P450 (CYP) Inhibition Screen
Objective: To determine the IC₅₀ of the test compound against the five major drug-metabolizing CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Methodology Summary: This assay uses recombinant human CYP enzymes and isoform-specific fluorogenic substrates. The enzyme metabolizes its specific substrate into a fluorescent product. The test compound's ability to inhibit this reaction is measured by a decrease in fluorescence. This is often performed using commercially available kits (e.g., from Promega or ThermoFisher).
Procedure Outline:
-
Perform five separate assays, one for each CYP isoform, in a black microplate.
-
Add the appropriate CYP reaction buffer, the recombinant CYP enzyme, and serial dilutions of the test compound.
-
Pre-incubate to allow for binding.
-
Initiate the reaction by adding the specific fluorogenic substrate/NADP⁺ mixture.
-
Incubate at 37°C.
-
Stop the reaction and read the fluorescence.
-
Include a known selective inhibitor for each isoform as a positive control.
-
Calculate the IC₅₀ for each isoform from the respective dose-response curves.
Data Presentation: Illustrative Safety & Liability Profile
| Assay Target | IC₅₀ (µM) | Interpretation |
| hERG Channel | 22.5 | Potential for hERG interaction; follow-up is recommended. |
| CYP1A2 | >50 | Low risk of inhibiting CYP1A2. |
| CYP2C9 | 15.8 | Moderate risk of inhibiting CYP2C9. |
| CYP2C19 | >50 | Low risk of inhibiting CYP2C19. |
| CYP2D6 | 8.9 | High risk of inhibiting CYP2D6. |
| CYP3A4 | 35.1 | Low-to-moderate risk of inhibiting CYP3A4. |
Data are hypothetical and for illustrative purposes.
References
- PubMed. (2017). cAMP Assays in GPCR Drug Discovery.
- PubMed. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism.
- PubMed. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.
- PubMed. In Vitro Assays for Induction of Drug Metabolism.
- Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric).
- Sigma-Aldrich. Monoamine Oxidase (MAO) Inhibitor Screening Kit.
- Creative BioMart. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric).
- Gifford Bioscience. Radioligand Binding Assay.
- Scribd. In Vitro Cytotoxicity Assay Protocol.
- Abcam. (ab284511). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- Promega Corporation. cAMP-Glo™ Assay.
- Creative Bioarray. cAMP Assay.
- Sygnature Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery.
- Revvity. Functional GPCR studies using AlphaScreen cAMP detection kit.
- PMC. Quality by Design for Preclinical In Vitro Assay Development.
- Sygnature Discovery. Cell Proliferation and Viability Assay.
- Creative BioMart. cAMP Accumulation Assay.
- Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
- NCBI - NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Creative Bioarray. Cell Viability Assays.
- Pharma Industry Review. (2024). Advanced CYP450 Metabolism Assays.
- ResearchGate. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- Benchchem. Application Notes and Protocols for Cell Viability Assays with Novel Compound Treatment.
- Benchchem. Application Notes and Protocols for the Experimental Study of α2-Adrenergic Receptor Antagonists.
- Benchchem. Application Notes: In Vitro Evaluation of Novel Compounds Using Cell-Based Assays.
- Charles River Laboratories. hERG Serum Shift Assay.
- Kosheeka. (2021). Essentials of In Vitro Assay Development.
- Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
- Reaction Biology. Herg Assay Services.
- Veranex. (2024). Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs).
- Creative Bioarray. hERG (Ikr, Kv11.1).
- Danaher Life Sciences. Assay Development in Drug Discovery.
- PubMed. α-Adrenoceptor Assays.
- PubMed. (2024). Enzyme Inhibition Assays for Monoamine Oxidase.
- National Toxicology Program. (2003). Appendix C6: In Vitro Cytotoxicity Test Methods BRD.
- Acta Pharmacologica Sinica. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.
- REF Impact Case Studies. Expressed hERG potassium channel bioassays in mammalian cell lines to evaluate safety and efficacy of new drugs.
- MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection.
- PMC. (2018). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004.
- MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- Springer Nature Experiments. Radioligand Binding Studies.
- Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
- Cell Biolabs, Inc. Monoamine Oxidase Assays.
- PubMed. Radioligand binding assays and their analysis.
- SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
- ACS Publications. (2023). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors.
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. Quality by Design for Preclinical In Vitro Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kosheeka.com [kosheeka.com]
- 4. veranex.com [veranex.com]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase (MAO) Inhibitor Screening Kit Sigma-Aldrich [sigmaaldrich.com]
- 7. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Monoamine Oxidase Assays [cellbiolabs.com]
- 13. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cAMP-Glo™ Assay [worldwide.promega.com]
- 22. Functional GPCR studies using AlphaScreen cAMP detection kit | Revvity [revvity.com]
- 23. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. scispace.com [scispace.com]
- 28. criver.com [criver.com]
- 29. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 30. REF Case study search [impact.ref.ac.uk]
- 31. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 32. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. In vitro assays for induction of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Status: Operational Ticket ID: CHEM-SUP-2024-882 Subject: Yield Improvement & Troubleshooting Guide Assigned Scientist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
You are encountering difficulties with the synthesis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine . This scaffold is a "privileged structure" in medicinal chemistry, often serving as a precursor for adrenergic receptor ligands and kinase inhibitors.
The synthesis typically proceeds via a two-stage sequence:
-
N-Alkylation: Reaction of 3-methoxyaniline with an
-haloacetal. -
Cyclization: Ring closure using Cyanogen Bromide (CNBr).
Low yields in this pathway are usually caused by three factors: aniline oxidation , acetal polymerization , or pH mismanagement during the CNBr step. This guide addresses these critical control points.
Visual Workflow: The Optimized Pathway
The following diagram outlines the critical process flow and decision gates for the synthesis.
Caption: Optimized synthetic workflow highlighting critical Quality Control (QC) points for intermediate verification and pH regulation.
Module 1: Starting Materials & N-Alkylation
Objective: Synthesis of N-(2,2-diethoxyethyl)-3-methoxyaniline.
Q: My reaction mixture turns black immediately. Is this normal?
A: No. A rapid color change to black indicates the oxidation of 3-methoxyaniline (forming quinone-imine type impurities) rather than the desired alkylation.
-
The Fix: Distill your 3-methoxyaniline under vacuum before use. It should be a pale yellow or colorless oil. If it is dark brown, the radical impurities will act as scavengers, reducing the yield of the alkylation.
-
Pro-Tip: Perform the reaction under a strict Nitrogen or Argon atmosphere.
Q: The reaction is sluggish. I still see starting material after 24 hours.
A: The nucleophilicity of the aniline nitrogen is reduced by the electron-withdrawing effect of the phenyl ring (though the 3-methoxy group is mildly donating, it's not enough to drive the reaction vigorously).
-
The Fix: Introduce Sodium Iodide (NaI) (10 mol%) as a catalyst (Finkelstein condition). This converts the chloro or bromo acetal into the more reactive iodo species in situ.
-
Temperature: Ensure you are refluxing (typically in Ethanol or Toluene) at sufficient temperature (>80°C).
Q: I am getting double alkylation products.
A: This occurs when the product (secondary amine) competes with the starting aniline for the alkylating agent.
-
The Fix: Use a large excess of aniline (1.5 to 2.0 equivalents) relative to the bromoacetaldehyde diethyl acetal. The unreacted aniline is easier to separate (via acid wash or distillation) than the bis-alkylated impurity.
Module 2: The Cyclization (CNBr Step)
Objective: Ring closure to form the 2-aminoimidazole.
Q: What is the most critical parameter in the CNBr step?
A: pH Control. This is the single biggest failure point.
-
Mechanism: The reaction requires the amine to be nucleophilic (unprotonated) to attack the cyano group. However, the resulting intermediate (guanidine) must be protonated to facilitate the acetal hydrolysis and ring closure.
-
The "Goldilocks" Zone: You generally need a slightly acidic to neutral environment (pH ~5-7).
-
Too Acidic (pH < 4): The starting amine is protonated and cannot attack CNBr. Reaction stops.
-
Too Basic (pH > 8): CNBr hydrolyzes to cyanate/bromide before it can react.
-
-
Protocol: Buffer the reaction with Sodium Acetate or add a weak base (NaHCO3) portion-wise. Do not use strong bases like NaOH.
Q: My yield is low (<30%) and I see a lot of tar.
A: This suggests the polymerization of the amino-acetal intermediate or thermal decomposition of CNBr.
-
The Fix:
-
Temperature: Add CNBr at 0°C (ice bath). The reaction is exothermic. Only allow it to warm to room temperature after 1 hour.
-
Concentration: Do not run this too concentrated. High concentrations favor intermolecular polymerization over intramolecular cyclization. Aim for 0.1 M to 0.2 M.
-
Q: Safety Check: How do I handle the CNBr waste?
A: CNBr is volatile and releases cyanide upon hydrolysis.
-
Protocol: Quench all reaction mixtures and glassware with aqueous NaOH (1M) and Bleach (Sodium Hypochlorite) . This oxidizes the cyanide to cyanate, which is less toxic. Never acidify the waste stream immediately.
Module 3: Isolation & Purification
Q: The product is oiling out and won't crystallize.
A: 2-Aminoimidazoles are polar bases and often form "oils" containing trapped solvent.
-
The Fix (Salt Formation): Do not try to isolate the free base initially.
-
Evaporate the reaction solvent (MeOH/EtOH).
-
Redissolve the residue in minimal Ethanol.
-
Add concentrated HCl or Nitric Acid dropwise.
-
Cool to 0°C. The hydrochloride or nitrate salt often crystallizes readily as a stable solid.
-
Q: How do I purify the free base if I need it?
A: If you must isolate the free base, use Column Chromatography.[1]
-
Stationary Phase: Neutral Alumina (often better than Silica, which can bind the amine strongly).
-
Mobile Phase: DCM : MeOH : NH4OH (90 : 9 : 1). The ammonia is crucial to prevent tailing.
Summary of Optimization Parameters
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Aniline Purity | Used as received | Distilled / N2 atm | Prevents radical oxidation/tarring. |
| Alkylation Catalyst | None | NaI (10 mol%) | Increases reaction rate (Finkelstein). |
| Stoichiometry | 1:1 ratio | 1.5:1 (Aniline excess) | Suppresses over-alkylation. |
| Cyclization Temp | Room Temp | 0°C Addition | Controls exotherm; prevents CNBr loss. |
| Cyclization pH | Uncontrolled | Buffered (NaOAc) | Balances nucleophilicity vs. stability. |
References
-
General Synthesis of 2-Aminoimidazoles
- Little, T. L., & Webber, S. E. (1994). A simple and practical synthesis of 2-aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299-7305.
- Context: Establishes the foundational mechanism for the reaction of -amino acetals with cyanamide/CNBr.
-
CNBr Cyclization Mechanism & Optimization
- Recent Green Approaches (Solvent Effects)
-
Handling of Bromoacetaldehyde Diethyl Acetal
- Beilstein Journal of Organic Chemistry. (2013). "Three-component reactions of aromatic amines... and α-bromoacetaldehyde acetal."
- Context: Validates the reactivity issues of the acetal and the need for Lewis Acid or thermal activ
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Cyanogen Bromide and 3-Methoxyaniline before handling. All reactions involving CNBr must be performed in a well-ventilated fume hood.
Sources
Technical Support Center: Purification of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Case ID: PUR-IMID-3ME Status: Active Assigned Specialist: Senior Application Scientist
Executive Dashboard: Physicochemical Profile
Before initiating purification, you must understand the "personality" of your molecule. 1-(3-Methoxyphenyl)-1H-imidazol-2-amine is not a standard organic intermediate; it possesses a guanidine-like electronic structure that dictates its behavior on stationary phases.
| Parameter | Value (Est.) | Implications for Purification |
| Basicity (pKa) | ~7.5 – 8.5 (Conjugate Acid) | High. The 2-amino group donates electron density into the ring, making N3 highly basic. It will protonate on standard silica, causing severe streaking. |
| LogP | ~1.2 – 1.8 | Moderate. Soluble in polar organics (MeOH, DMSO, EtOAc); poor solubility in Hexanes/Water. |
| Stability | Low to Moderate | Oxidation Prone. The electron-rich amino-imidazole core, further activated by the 3-methoxyphenyl group, is susceptible to air oxidation ("browning") and photodegradation. |
| Tautomerism | Amino-Imino Equilibrium | Exists in equilibrium between the amino (major) and imino forms. This can cause peak splitting in HPLC and NMR. |
Tier 1 Support: Chromatography Troubleshooting
Issue: "My compound streaks from the baseline to the solvent front on TLC/Column, or elutes as a broad, tailing peak."
Root Cause: The basic N3 nitrogen of the imidazole ring interacts strongly with the acidic silanol groups (Si-OH) on the silica gel surface, acting essentially as an ion-exchange resin rather than a partition medium.
Protocol A: The "Amine-Doped" Normal Phase
Do not use standard EtOAc/Hexane gradients.
-
Mobile Phase Preparation:
-
Base Modifier: You must use Triethylamine (Et3N) or NH4OH.
-
System: DCM / MeOH / NH4OH (90:9:1) or DCM / MeOH with 1% Et3N.
-
Pre-treatment: Flush the silica column with the mobile phase containing the base before loading your sample. This "caps" the active silanol sites.
-
-
Execution:
-
Dissolve crude material in a minimum amount of DCM/MeOH (9:1).
-
Load onto the pre-equilibrated column.
-
Elute with a gradient of 0%
10% MeOH in DCM (holding the 1% Et3N constant).
-
Protocol B: Reverse Phase (C18) – Recommended
For amino-imidazoles, Reverse Phase (RP) is often superior as it avoids silanol interactions.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Note: The acid keeps the molecule fully protonated (ionic), resulting in a sharp peak, though it will elute earlier.
-
-
Workup: After collecting fractions, neutralize with saturated NaHCO3 immediately before extraction to prevent hydrolysis or salt complications during concentration.
Tier 2 Support: Crystallization & Isolation (The "Oil" Problem)
Issue: "After evaporation, the product is a sticky brown oil that refuses to solidify."
Root Cause: The 3-methoxyphenyl group adds lipophilicity, while the amino-imidazole adds polarity and hydrogen-bonding capability. This "amphiphilic" nature often frustrates lattice formation. Furthermore, trace impurities (dimers) inhibit crystallization.
The Solution: Salt Formation
The free base is often an oil; the Hydrochloride (HCl) or Oxalate salt is almost always a solid.
Protocol: HCl Salt Formation & Recrystallization
-
Dissolution: Dissolve the crude oil in a minimum volume of anhydrous Ethanol or EtOAc.
-
Acidification:
-
Place the flask in an ice bath (0°C).
-
Dropwise add 1.2 equivalents of 4M HCl in Dioxane or Acetyl Chloride (which generates HCl in situ with ethanol).
-
Observation: A precipitate should form immediately.
-
-
Digestion: Stir the suspension for 30 minutes at 0°C.
-
Isolation: Filter the solid.
-
Recrystallization (if needed):
-
Dissolve the salt in hot Ethanol (minimum volume).
-
Add Diethyl Ether (anti-solvent) dropwise until turbidity persists.
-
Cool slowly to room temperature, then -20°C.
-
Data: Solvent Systems for Free Base vs. Salt
| Form | Primary Solvent | Anti-Solvent | Outcome |
| Free Base | Ethyl Acetate | Hexanes | Often oils out. Hard to control. |
| Free Base | DCM | Pentane | Fast precipitation (amorphous), not crystals. |
| HCl Salt | Ethanol | Diethyl Ether | High Success. White/Off-white needles. |
| HCl Salt | Isopropanol | - | Good for slow evaporation. |
Tier 3 Support: Stability & Storage
Issue: "The compound turned from off-white to dark brown overnight."
Root Cause: Electron-rich amino-imidazoles are prone to oxidative coupling (dimerization) and photo-oxidation. The 3-methoxy group makes the phenyl ring electron-rich, slightly increasing this susceptibility compared to the unsubstituted analog.
Prevention Guide:
-
Atmosphere: Always store under Argon or Nitrogen.
-
State: Store as the HCl salt whenever possible. The protonated form pulls electron density from the ring, significantly retarding oxidation.
-
Temperature: Store at -20°C.
-
Light: Wrap vials in aluminum foil.
Visualizing the Purification Logic
The following diagram illustrates the decision-making process for purifying this specific class of molecule.
Caption: Decision tree for isolating 2-aminoimidazoles. Note the critical branch towards salt formation for oily crudes.
FAQ: Rapid Fire Troubleshooting
Q: The NMR shows broad peaks around 6-7 ppm. Is my product impure? A: Not necessarily. 2-Aminoimidazoles exhibit tautomerism (exchange of protons between ring nitrogens and the exocyclic amine). This happens on the NMR timescale, causing broadening.
-
Validation: Add a drop of D2O to the NMR tube. If the broad peaks sharpen or disappear (exchangeable protons), it is tautomerism. Alternatively, run the NMR at 50°C to speed up the exchange rate and sharpen the signals.
Q: Can I use Acetone for recrystallization? A: Avoid it. Primary amines can react with acetone to form imines (Schiff bases) over time, especially if the crystallization takes days or if trace acid is present. Stick to Ethanol or Isopropanol.
Q: I see a spot on TLC that stays at the baseline even with 10% MeOH. A: This is likely the Guanidine intermediate (uncyclized starting material) or polymerized degradation products. If your product spot (Rf ~0.3-0.4 in 90:10:1 DCM/MeOH/NH4OH) is UV active, ignore the baseline junk and column it.
References
-
Storey, B. T., et al. (1964).[1] "The pKa Values of Some 2-Aminoimidazolium Ions." The Journal of Organic Chemistry, 29(10), 3118–3120.[1] Link
-
Capua, M., et al. (2016). "An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents." Molecules, 21(7), 924. Link
-
Wang, J., et al. (2024). "N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine... FLT3-ITD inhibitor."[2] Bioorganic Chemistry, 143, 107038. (Demonstrates C18 purification of similar polar amino-heterocycles). Link
-
McClelland, R. A., et al. (1984). "2-Hydroxylaminoimidazoles--unstable intermediates in the reduction of 2-nitroimidazoles."[3] Biochemical Pharmacology, 33(2), 303-9.[3] (Discusses oxidative instability). Link
Sources
Technical Support Center: Optimizing Recrystallization of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Welcome to the technical support center for the purification of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the recrystallization of this compound. Here, we move beyond generic protocols to address the specific challenges you may encounter, ensuring the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization protocol for 1-(3-Methoxyphenyl)-1H-imidazol-2-amine?
A1: The foundational step is solvent selection. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but demonstrate high solubility at or near its boiling point.[1][2] For a molecule like 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, which possesses both polar (amine, imidazole) and non-polar (methoxyphenyl) functionalities, a systematic screening of solvents across a polarity range is recommended.
Q2: Which solvents are good starting points for the recrystallization of this compound?
A2: Given the substituted phenylimidazole structure, solvents of intermediate polarity are often a good starting point. A rule of thumb is that solvents with functional groups similar to the compound of interest can be effective solubilizers.[3] For this specific molecule, consider the following, starting with small-scale solubility tests:
-
Alcohols (Ethanol, Methanol, Isopropanol): These are versatile polar solvents that can often effectively dissolve amine-containing compounds upon heating.
-
Esters (Ethyl Acetate): This is a moderately polar solvent that can be effective.
-
Ketones (Acetone): While a good solvent, it can sometimes be too effective at room temperature, leading to lower yields.
-
Aromatic Hydrocarbons (Toluene): The methoxyphenyl group suggests some solubility in aromatic solvents. Toluene can be particularly useful for compounds that crystallize well from it.[3]
-
Mixed Solvent Systems: If a single solvent is not ideal, a binary system can be highly effective. Common pairs include ethanol/water, ethyl acetate/hexane, or toluene/heptane.[4]
Q3: How does the amine group in 1-(3-Methoxyphenyl)-1H-imidazol-2-amine affect recrystallization?
A3: The amine group introduces basicity and the potential for strong hydrogen bonding. This can sometimes lead to "oiling out" or the formation of hydrates. Amines can also be prone to oxidation, which may result in discoloration of the product.[5] In some cases, for particularly stubborn amines, recrystallization from an acidic medium (e.g., acetic acid mixtures) can be considered, though this may lead to salt formation.[5]
Systematic Solvent Selection Workflow
To streamline your solvent selection process, follow this decision tree.
Caption: A decision tree for selecting an appropriate recrystallization solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, resulting in a solution that is not saturated.[6][7] 2. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[6] |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The concentration of the solute is too high. 3. The rate of cooling is too fast. | 1. Re-heat the solution and add more solvent to lower the saturation point.[6] 2. Allow the solution to cool more slowly. Consider insulating the flask. 3. If using a mixed solvent system, add more of the "good" solvent and allow for slower cooling. |
| The recrystallized product is discolored. | 1. Presence of colored, polar impurities. 2. Oxidation of the amine functionality. | 1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. 2. Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon). |
| Low recovery of the purified compound. | 1. Too much solvent was used.[7] 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.[6] 4. Incomplete crystallization. | 1. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[7] 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Use a pre-heated funnel for hot filtration and a slight excess of solvent. The excess can be boiled off before cooling.[6] 4. Allow sufficient time for crystallization to complete. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Example with Ethanol)
-
Place the crude 1-(3-Methoxyphenyl)-1H-imidazol-2-amine in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to create a slurry.
-
Heat the mixture to a gentle boil while stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves.
-
If the solution is colored, add a small amount of activated charcoal and boil for 2-3 minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Mixed Solvent Recrystallization (Example with Ethanol/Water)
-
Dissolve the crude compound in the minimum amount of boiling ethanol (the "good" solvent).
-
Slowly add hot water (the "poor" solvent) dropwise to the boiling solution until it becomes slightly cloudy (the point of saturation).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Induce crystallization if necessary by scratching the flask.
-
Cool the flask in an ice bath to complete the crystallization process.
-
Collect the crystals by vacuum filtration, washing with a small amount of an ice-cold ethanol/water mixture.
-
Dry the purified crystals.
Logical Framework for Troubleshooting Recrystallization
Caption: A logical workflow for troubleshooting common recrystallization issues.
References
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
Nearing, (n.d.). Recrystallization. Retrieved from [Link]
-
Millersville University. (n.d.). Recrystallization. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Stability of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Executive Summary & Chemical Identity[1]
1-(3-Methoxyphenyl)-1H-imidazol-2-amine is a specialized heterocyclic building block often used in kinase inhibitor development and receptor modulation studies. Its stability profile is governed by the 2-aminoimidazole (2-AI) core, which functions as a cyclic guanidine.
While generally robust in organic solvents (DMSO, Methanol), this compound exhibits pH-dependent instability in aqueous environments due to tautomeric equilibrium shifts and susceptibility to hydrolysis.
Quick Reference Data
| Property | Value / Characteristic |
| CAS Registry | Not standardized in common public databases; treated here as Class N-Aryl-2-AI |
| Core Moiety | 2-Aminoimidazole (Cyclic Guanidine) |
| pKa (Estimated) | ~7.0 – 7.5 (Protonation of the N3 imidazole nitrogen) |
| Solubility | High in acidic buffers (pH < 5); Low/Precipitates in basic buffers (pH > 8) |
| Primary Degradation | Hydrolysis to urea derivatives; Oxidative discoloration |
| Storage (Solid) | -20°C, Desiccated, Protected from Light |
| Storage (Solution) | DMSO stock at -80°C (Stable > 6 months) |
Aqueous Stability & pH Sensitivity[4]
The most critical factor affecting the stability of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine is the pH of the aqueous vehicle.
The Mechanism of Instability
In aqueous solution, 2-aminoimidazoles exist in equilibrium between the amino-imidazole and imino-imidazoline tautomers.
-
Acidic pH (< 4.0): The molecule is protonated (cationic). While solubility is high, extreme acidity can catalyze the nucleophilic attack of water at the C2 position, leading to ring-opening or hydrolysis to a urea derivative.
-
Neutral/Basic pH (> 7.5): The molecule exists largely as the free base. This form is poorly soluble and prone to oxidative dimerization (turning solutions yellow/brown).
Interactive Troubleshooting: Common Issues
Q1: "My stock solution turned yellow overnight. Is it degraded?"
Diagnosis: Likely Oxidative Stress .
-
Cause: The electron-rich 2-amino group and the methoxyphenyl ring are susceptible to air oxidation, especially in light.
-
Impact: Often, the color change represents < 2% impurity formation (minor quinone-like species), but it indicates poor storage.
-
Action: Verify purity via HPLC. If >95%, use immediately. Future stocks must be degassed (argon purge) and stored in amber vials.
Q2: "I see a new peak at [M+18] in my LC-MS after 24h in buffer."
Diagnosis: Hydrolysis .
-
Cause: Water addition across the C=N bond of the imidine tautomer.
-
Context: This is common in phosphate buffers at elevated temperatures (>37°C).
-
Action: Switch to Tris or HEPES buffers and keep temperature at 4°C when not in use.
Q3: "The compound precipitated immediately upon adding to the cell culture media."
Diagnosis: Solubility Crash (pH Shock) .
-
Cause: The compound is a weak base. Cell media (pH 7.4) often renders it neutral and insoluble, especially if the stock was highly concentrated.
-
Action: Lower the final concentration or pre-complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve aqueous solubility.
Visualizing Degradation Pathways
The following diagram illustrates the critical degradation nodes for N-aryl-2-aminoimidazoles.
Figure 1: Primary degradation pathways. The transition to the Urea derivative is the dominant failure mode in aqueous stability studies.
Experimental Protocols
Protocol A: Rapid Solubility & Stability Profiling
Use this protocol to determine the "Safe Window" for your specific assay conditions.
Reagents:
-
10 mM Stock Solution of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine in DMSO.
-
Buffers: PBS (pH 7.4), Acetate (pH 4.0), Borate (pH 9.0).
Step-by-Step:
-
Preparation: Dilute DMSO stock 1:100 into each buffer (Final Conc: 100 µM).
-
Incubation: Split samples into two sets:
-
Set A: Ambient Temperature (Dark).
-
Set B: 37°C (Simulated Assay Conditions).
-
-
Sampling: Aliquot 50 µL at T=0, T=4h, and T=24h.
-
Quenching: Immediately mix aliquots with 50 µL Acetonitrile (to dissolve any precipitate and stop enzymatic-like hydrolysis).
-
Analysis: Inject onto HPLC (C18 Column).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Detection: UV at 254 nm.
-
Acceptance Criteria:
-
Stable: > 95% recovery of parent peak area relative to T=0.
-
Unstable: > 10% loss or appearance of new peaks > 5%.
Protocol B: Handling Precipitation in Bioassays
Use this decision tree when you observe turbidity.
Figure 2: Troubleshooting logic for solubility issues in aqueous media.
References & Grounding
The protocols and stability profiles above are synthesized from the chemical behavior of the 2-aminoimidazole class and N-aryl substituted heterocycles .
-
General Stability of 2-Aminoimidazoles:
-
Hydrolysis Mechanisms:
-
Journal of the Chemical Society. "Kinetics and mechanism of hydrolysis of N-substituted-2-amino systems." Establishes the susceptibility of the C=N bond to hydrolytic cleavage in aqueous media.[2]
-
-
Synthesis and Reactivity of N-Aryl-2-aminoimidazoles:
-
National Institutes of Health (PMC). "Dimeric 2-Aminoimidazoles... and Metabolic Stability."[3] Provides data on plasma stability and enzymatic degradation resistance of related analogs.
-
-
pKa and Solubility Data:
-
University of Tartu. "pKa values of nitrogen heterocycles." Provides the foundational pKa values for imidazole (6.95) and the basicity shift provided by the 2-amino group.
-
Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) for lot-specific stability data.
Sources
Technical Support Center: Troubleshooting Cyclization Steps for 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Welcome to the technical support center dedicated to the synthesis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crucial cyclization step in the synthesis of this and related 2-aminoimidazole compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to assist with your experimental work.
Introduction to the Synthesis
The synthesis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine typically proceeds through a two-step sequence. The first step involves the formation of a guanidine intermediate, N-(3-methoxyphenyl)-N'-cyanoguanidine, from the reaction of 3-methoxyaniline with a cyanoguanidine precursor like dicyandiamide or calcium cyanamide. The second, and often more challenging step, is the intramolecular cyclization of this intermediate to form the desired 2-aminoimidazole ring. This guide will focus on troubleshooting this critical cyclization step.
Figure 1: General Synthetic Pathway
Caption: General two-step synthesis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Yield of the Desired 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Q1: I have successfully synthesized the N-(3-methoxyphenyl)-N'-cyanoguanidine intermediate, but the subsequent cyclization step is giving me a very low yield of the final product. What are the potential causes and how can I improve it?
A1: Low yields in the intramolecular cyclization of N-aryl-N'-cyanoguanidines are a common challenge and can be attributed to several factors. Let's break down the potential issues and solutions:
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: The cyclization is highly sensitive to reaction conditions.
-
Temperature: Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of the starting material or product. For many N-arylguanidine cyclizations, a temperature range of 80-120 °C is a good starting point.[1] Consider a stepwise increase in temperature while monitoring the reaction by TLC.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are often used to facilitate the dissolution of the guanidine intermediate and promote the cyclization. In some cases, high-boiling point alcohols like n-butanol can also be effective.
-
Catalyst: The cyclization can be catalyzed by either acid or base. The choice of catalyst can significantly impact the reaction rate and yield.
-
| Catalyst Type | Examples | Rationale |
| Acid | p-Toluenesulfonic acid (p-TsOH), HCl, H2SO4 | Protonation of the cyano group can increase its electrophilicity, facilitating the intramolecular nucleophilic attack by the aniline nitrogen.[2] |
| Base | Potassium carbonate (K2CO3), Sodium ethoxide (NaOEt) | Deprotonation of the guanidine nitrogen can increase its nucleophilicity for the intramolecular attack on the cyano group.[3] |
Troubleshooting Workflow for Low Yield:
Sources
Technical Support Center: Preventing Oxidation of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Document ID: TSC-CHEM-2026-0215-01
Last Updated: February 15, 2026
Introduction
This technical guide provides in-depth information, troubleshooting advice, and validated protocols for the proper storage and handling of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine. This compound, which incorporates a 2-aminoimidazole ring, an aromatic amine moiety, and a methoxyphenyl group, is susceptible to oxidative degradation. Such degradation can compromise sample integrity, leading to inconsistent experimental results and the failure of drug development campaigns. This document is intended for researchers, chemists, and quality control professionals.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry of Degradation
This section addresses the fundamental chemical principles governing the stability of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine.
Q1: What makes 1-(3-Methoxyphenyl)-1H-imidazol-2-amine susceptible to oxidation?
A1: The molecule's sensitivity to oxidation arises from two key structural features: the 2-aminoimidazole core and the aromatic amine functionality.
-
2-Aminoimidazole Core: This heterocyclic system is electron-rich and can be susceptible to oxidation, potentially leading to the formation of imidazolinone (glycocyamidine) derivatives or oxidative dimerization products.[1][2] The presence of the exocyclic amine group further activates the ring system.
-
Aromatic Amine Moiety: Aromatic amines are well-known to be prone to autoxidation.[3][4][5] This process is often initiated by the abstraction of a hydrogen atom from the amine nitrogen, forming a nitrogen-centered radical. This radical can then react with molecular oxygen, initiating a chain reaction that leads to a complex mixture of colored degradation products.[3] The presence of atmospheric pollutants like NO2 can also catalyze amine oxidation.[6]
Q2: How does the methoxy group on the phenyl ring affect stability?
A2: The methoxy (-OCH3) group's effect is position-dependent. In the meta position, as in this molecule, it acts as an electron-withdrawing group via induction, which can have a modest influence on the oxidation potential of the aromatic ring.[7] While para-methoxy groups are known to be strong electron-donating groups that can enhance the rate of oxidation, the meta-position has a less pronounced effect.[8][9] However, it does not offer significant protection, and the primary oxidation liabilities remain the amine and imidazole functionalities.
Q3: What are the visible signs of oxidation in my sample?
A3: The most common sign of aromatic amine oxidation is a distinct color change.[10] Upon exposure to air, samples may turn from a white or off-white solid to yellow, pink, red, brown, or even dark purple over time. This is due to the formation of highly conjugated, colored polymeric degradation products. The appearance of clumps or a change in the physical texture of the powder can also indicate degradation.
Q4: Besides air (oxygen), what other factors can accelerate oxidation?
A4: Several environmental factors can significantly accelerate the degradation process:
-
Light: Photons, particularly in the UV spectrum, can provide the energy to initiate radical formation, leading to photo-oxidation.
-
Elevated Temperature: Heat increases the kinetic rate of chemical reactions, including oxidation.[6] Storing samples at elevated temperatures will accelerate degradation.
-
Humidity: Moisture can facilitate oxidative reactions and may also lead to hydrolysis of the compound or its degradants.
-
Presence of Metal Ions: Trace metal contaminants (e.g., iron, copper) can act as catalysts for oxidation reactions.[6] It is crucial to use high-purity solvents and store the compound in containers that do not leach metallic impurities.
Part 2: Troubleshooting Guide - Diagnosing and Solving Storage Issues
This section is designed to help you identify the root cause of observed sample degradation and take corrective action.
Problem 1: My solid sample has changed color, but my colleague's sample from the same batch has not. What's the difference?
-
Possible Cause 1: Storage Atmosphere. Your sample was likely stored in a vial with a significant air-filled headspace, while your colleague's was not. Repeatedly opening and closing a container introduces fresh oxygen and moisture.
-
Solution: Aliquot the material upon receipt into smaller, single-use vials. For maximum protection, flush the headspace of each vial with an inert gas like nitrogen or argon before sealing.[10][11] This process, known as inert gas blanketing, displaces oxygen and prevents oxidation.[12][13][14][15]
-
Possible Cause 2: Light Exposure. Your vial may have been left on the benchtop or in a glass-fronted refrigerator, exposing it to ambient light.
-
Solution: Always store the material in amber glass vials or other opaque containers to protect it from light.[16]
Problem 2: I dissolved the compound in a solvent for an experiment, and the solution turned yellow within an hour. What happened?
-
Possible Cause 1: Dissolved Oxygen in the Solvent. Many common laboratory solvents are saturated with dissolved oxygen, which can rapidly oxidize the sensitive amine.
-
Solution: Before use, sparge the solvent with a stream of nitrogen or argon for 15-30 minutes.[10] This will remove the majority of dissolved oxygen. For highly sensitive experiments, use solvents that have been purified using a solvent purification system (SPS).
-
Possible Cause 2: Solvent Purity. The solvent may contain peroxide impurities (especially common in ethers like THF or dioxane) or trace metal contaminants that catalyze oxidation.
-
Solution: Use fresh, high-purity, HPLC-grade or inhibitor-free solvents. Test for peroxides in older solvent bottles before use.
Problem 3: My HPLC analysis shows a new, significant impurity peak that wasn't there when the sample was fresh. How can I confirm it's an oxidation product?
-
Troubleshooting Workflow: A systematic approach is needed to identify the unknown peak.
Caption: Workflow for identifying unknown HPLC peaks.
-
Explanation: The primary tool for identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[16] Common oxidation products include N-oxides (+16 Da relative to the parent mass) or hydroxylamines. Dimerization products would show a mass of (2*M - 2H). If the mass corresponds to a plausible oxidation product, you can confirm this by intentionally degrading a small amount of fresh material (e.g., by bubbling air through a solution) and observing if your impurity peak increases in the subsequent HPLC analysis.
Part 3: Recommended Protocols for Storage and Analysis
Adherence to standardized protocols is essential for maintaining the long-term stability of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine.
Recommended Storage Conditions
For optimal stability, the following conditions should be maintained, in line with general principles from the International Council for Harmonisation (ICH) guidelines for stability testing.[17][18][19][20][21]
| Parameter | Condition | Rationale |
| Temperature | -20°C (Long-term) | Reduces the kinetic rate of degradation reactions significantly. |
| 2-8°C (Short-term) | Acceptable for materials that will be used within a few weeks. | |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen to prevent autoxidation.[12][14] |
| Light | Protect from Light | Prevents photo-oxidation. Use amber vials or opaque containers. |
| Container | Borosilicate Glass Vials (Type I) | Chemically resistant and minimizes potential for leaching contaminants. |
| with PTFE-lined caps. | ||
| Form | Solid (as supplied) | The solid-state is generally more stable than solutions. |
| Additives | Antioxidants (Optional) | For solutions, adding an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%) can inhibit radical chain reactions.[22][23][24][25] |
Protocol 1: Inert Gas Blanketing for Solid Sample Storage
This protocol describes how to properly prepare vials for long-term storage.
Materials:
-
Stock bottle of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
-
Multiple small, tared amber glass vials with PTFE-lined screw caps
-
Spatula
-
Balance
-
Source of dry nitrogen or argon gas with a regulator and tubing/needle
Procedure:
-
Work in an area with low humidity, such as a glove box or a bench with a gentle nitrogen stream.
-
Quickly weigh the desired amount of the solid compound into each pre-tared amber vial.
-
Insert a needle connected to the inert gas line into the vial, ensuring the needle tip is just above the solid material.
-
Establish a gentle flow of gas (you should barely be able to feel it on your hand).
-
Purge the headspace of the vial for 30-60 seconds to displace all the air.
-
While the gas is still flowing, carefully withdraw the needle and immediately seal the vial tightly with the cap.
-
Label the vial clearly with the compound name, lot number, quantity, and date.
-
Place the sealed vial in the freezer (-20°C) for long-term storage.
Protocol 2: Stability-Indicating HPLC-UV Method
This generic method can be used as a starting point to monitor the purity of your sample over time. A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products.[26]
Instrumentation:
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 Reverse Phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
| Detection | UV at 254 nm and 280 nm |
| Sample Prep | Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL. |
Analysis:
-
Run a sample of a freshly opened, high-purity standard to establish the retention time and peak area of the main compound. This is your T=0 reference.
-
Analyze stored samples at regular intervals (e.g., 1, 3, 6, 12 months) as per ICH guidelines.[19]
-
Compare the chromatograms. Look for a decrease in the main peak area and the appearance or growth of new peaks (impurities).
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100. A significant decrease in purity indicates degradation.
Potential Oxidation Pathway
The following diagram illustrates a plausible, simplified oxidation pathway. The actual degradation can be much more complex, involving multiple competing reactions.
Caption: Plausible routes for oxidative degradation.
References
-
Gateway Analytical. (n.d.). ICH Stability And Sample Storage. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Chemistry of 2-Aminoimidazoles | Request PDF. Retrieved February 15, 2026, from [Link]
-
MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. Retrieved February 15, 2026, from [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved February 15, 2026, from [Link]
-
Rochelle, G. T., et al. (n.d.). Amine Oxidation Catalyzed by NO2. OSTI.gov. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation. Retrieved February 15, 2026, from [Link]
-
Rao, P. S., & Hayon, E. (1975). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry. ACS Publications. Retrieved February 15, 2026, from [Link]
- Al-Rasheed, R. A., et al. (2012). Inhibition of amine oxidation. Google Patents.
-
ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine.... Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation | Request PDF. Retrieved February 15, 2026, from [Link]
-
Glover, S. A., et al. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. PMC. Retrieved February 15, 2026, from [Link]
- Al-Rasheed, R. A., et al. (n.d.). Amine inhibition of oxidation. Google Patents.
-
Synfacts. (n.d.). Intramolecular 2-Aminoimidazole Synthesis from Guanidine. Retrieved February 15, 2026, from [Link]
-
Rochelle, G. T. (2021, August 13). Safeguarding Amines from Oxidation by Enabling Technologies (FE0031861). University of Texas at Austin. Retrieved February 15, 2026, from [Link]
-
Kjaergaard, H. G., et al. (2020). Atmospheric Autoxidation of Amines. Environmental Science & Technology. ACS Publications. Retrieved February 15, 2026, from [Link]
-
Kjaergaard, H. G., et al. (2020). Atmospheric Autoxidation of Amines. PubMed. Retrieved February 15, 2026, from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Retrieved February 15, 2026, from [Link]
-
RSC Publishing. (n.d.). Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation. Retrieved February 15, 2026, from [Link]
-
Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved February 15, 2026, from [Link]
-
GasN2. (2025, November 3). Nitrogen blanketing: applications in food and fine chemicals. Retrieved February 15, 2026, from [Link]
-
Unknown Author. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved February 15, 2026, from [Link]
-
Biblioteca Digital do IPB. (2021, November 20). Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. Retrieved February 15, 2026, from [Link]
-
PMC - NIH. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved February 15, 2026, from [Link]
-
Xu, Y., et al. (2002). Oxidative Dimerization of 2-Aminoimidazoles by Molecular Bromine. Synthesis of Parazoanthoxanthin A. The Journal of Organic Chemistry. ACS Publications. Retrieved February 15, 2026, from [Link]
-
Analytical Chemistry. (n.d.). Thin-layer chromatography of amine oxidation products. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Methoxy group. Retrieved February 15, 2026, from [Link]
-
DTIC. (n.d.). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. Retrieved February 15, 2026, from [Link]
-
Unknown Author. (n.d.). Qualitative Organic Analysis – Identification of an Unknown. Retrieved February 15, 2026, from [Link]
-
HETEROCYCLES. (1977). the introduction of methoxy group to the aromatic ring of heteroaromatic systems ; a model study. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 5). Antioxidant action mechanisms of hindered amine stabilisers | Request PDF. Retrieved February 15, 2026, from [Link]
-
Air Products. (n.d.). Nitrogen: A Security Blanket for the Chemical Industry. Retrieved February 15, 2026, from [Link]
-
GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025, August 7). Nitrogen: A security blanket for the chemical industry. Retrieved February 15, 2026, from [Link]
-
GasTech. (2023, March 2). Nitrogen Tank Blanketing: What Is It And What Is The Purpose Of N2 Blanketing?. Retrieved February 15, 2026, from [Link]
-
LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). Antioxidant stabilizer system for pharmaceutical formulations.
-
NIH. (n.d.). Second Generation 2-Aminoimidazole Based Advanced Glycation End Product Inhibitors and Breakers. Retrieved February 15, 2026, from [Link]
-
Knowde. (n.d.). BHA & BHT Synthetic Antioxidants in Food & Nutrition. Retrieved February 15, 2026, from [Link]
-
OSTI.gov. (n.d.). Increasing the Lifetime of Epoxy Components with Antioxidant Stabilizers. Retrieved February 15, 2026, from [Link]
-
LCGC International. (2026, February 9). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved February 15, 2026, from [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved February 15, 2026, from [Link]
-
DiVA. (2022, June 20). Analytical Methods for High Molecular Weight UV Stabilizers. Retrieved February 15, 2026, from [Link]
-
MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved February 15, 2026, from [Link]
-
Wiley Periodicals, Inc. (2005). Novel thermally stable poly(amine hydrazide)s and poly(amine-1,3,4-oxadiazole)s for luminescent and electrochromic materials. Retrieved February 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Atmospheric Autoxidation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. Methoxy group - Wikipedia [en.wikipedia.org]
- 8. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 10. researchgate.net [researchgate.net]
- 11. Nitrogen blanketing: applications in food and fine chemicals - GasN₂ [gasn2.com]
- 12. airproducts.co.uk [airproducts.co.uk]
- 13. generon.com [generon.com]
- 14. researchgate.net [researchgate.net]
- 15. onsitegas.com [onsitegas.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ICH Stability And Sample Storage - Gateway Analytical Laboratory [gatewayanalytical.com]
- 18. mastercontrol.com [mastercontrol.com]
- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 20. scribd.com [scribd.com]
- 21. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. atamankimya.com [atamankimya.com]
- 23. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 24. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 25. osti.gov [osti.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. lcms.cz [lcms.cz]
- 29. diva-portal.org [diva-portal.org]
Technical Support Center: Scale-Up Optimization for 1-(3-Methoxyphenyl)-1H-imidazol-2-amine Production
Welcome to the technical support center for the scale-up optimization of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the lab bench to larger-scale production. Here, we will delve into the intricacies of common synthetic routes, troubleshoot potential roadblocks, and provide data-driven strategies to enhance yield, purity, and process efficiency.
I. Strategic Overview: Selecting Your Scale-Up Synthesis Route
The synthesis of N-aryl-2-aminoimidazoles like 1-(3-methoxyphenyl)-1H-imidazol-2-amine can be approached through several synthetic strategies. The optimal choice for scale-up depends on factors such as raw material cost, process safety, and desired purity. Below, we evaluate the two most promising routes: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.
II. Troubleshooting Guide: The Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is often a primary choice for synthesizing N-aryl amines.[1][2] However, its transition to a larger scale can present challenges related to catalyst activity, reaction kinetics, and product isolation.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is stalling at low conversion (<70%). What are the likely causes?
-
Answer: Stalled reactions in Buchwald-Hartwig aminations are common during scale-up. The primary culprits are often related to catalyst deactivation or insufficient mass transfer.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and moisture.[3] Ensure your reactor is properly dried and purged with an inert gas (Nitrogen or Argon). The quality of your reagents, especially the solvent and base, is critical. Trace water in the solvent can lead to the formation of palladium hydroxides, which are less active.
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to poor mixing of the heterogeneous base (like NaOtBu or K2CO3) with the reactants. This results in localized areas of low base concentration, slowing down the catalytic cycle. Increase the agitation speed and consider using a base with better solubility in your chosen solvent.
-
Ligand Degradation: Some phosphine ligands can be susceptible to degradation at elevated temperatures over extended periods. If the reaction is running for an unusually long time, consider a more robust ligand or a lower reaction temperature.
-
Q2: I'm observing significant formation of a hydrodehalogenation byproduct (anisole). How can I minimize this?
-
Answer: The formation of anisole from 3-bromoanisole is a known side reaction in Buchwald-Hartwig aminations, arising from a competing β-hydride elimination pathway.[1]
-
Ligand Choice: The choice of phosphine ligand is crucial. Sterically hindered biarylphosphine ligands, such as RuPhos or XPhos, can often suppress this side reaction by favoring the desired reductive elimination step.[4]
-
Base Selection: The strength and nature of the base can influence the extent of hydrodehalogenation. While strong bases like NaOtBu are often necessary for high reactivity, they can also promote this side reaction. Experiment with weaker bases like K3PO4 or Cs2CO3, although this may require higher temperatures or longer reaction times.
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Catalyst Loading | 0.5 - 2 mol% | Minimize cost while maintaining a reasonable reaction rate. |
| Ligand | Sterically hindered biarylphosphines (e.g., RuPhos) | Enhances catalyst stability and reduces side reactions.[4] |
| Base | K3PO4 or Cs2CO3 | Weaker, non-nucleophilic bases that are easier to handle on a large scale. |
| Solvent | Toluene or CPME | Higher boiling points are suitable for scale-up, and CPME is a greener alternative to THF or dioxane. |
| Temperature | 90 - 110 °C | Balances reaction rate with potential for ligand degradation. |
III. Troubleshooting Guide: The Ullmann Condensation Approach
The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds.[5] While it often requires harsher conditions than the Buchwald-Hartwig reaction, it can be a more cost-effective option for large-scale production due to the lower cost of copper catalysts.[6]
Experimental Workflow: Ullmann Condensation
Caption: Workflow for One-Pot Cyclization in a DES.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The reaction in the deep eutectic solvent is very viscous and difficult to stir. How can I manage this on a larger scale?
-
Answer: The viscosity of deep eutectic solvents can be a challenge in large reactors.
-
Mechanical Stirring: Ensure your reactor is equipped with a powerful overhead stirrer capable of handling viscous mixtures.
-
Temperature Control: The viscosity of DES is highly temperature-dependent. Maintaining a consistent and slightly elevated temperature (e.g., 80-90 °C) can significantly reduce viscosity and improve mixing.
-
Co-solvent: While it may slightly diminish the "green" aspect, adding a small amount of a co-solvent like water or ethanol can reduce viscosity. However, this should be carefully evaluated as it may impact the reaction rate and product solubility.
-
Q2: My product is not precipitating cleanly upon the addition of water. What should I do?
-
Answer: Incomplete precipitation can be due to the formation of an oil or the presence of highly soluble impurities.
-
Controlled Precipitation: Add water slowly and with vigorous stirring to encourage the formation of a crystalline solid. Seeding the mixture with a small crystal of the pure product can also be beneficial.
-
Extraction: If an oil forms, you may need to perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. [7] * pH Adjustment: The solubility of your product may be pH-dependent. Try adjusting the pH of the aqueous mixture to see if this improves precipitation.
-
V. Analytical Methods for In-Process Control and Quality Assurance
Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the final product meets quality specifications.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction conversion and purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid is a good starting point. UV detection at a wavelength corresponding to the absorbance maximum of the product should be used. [8]* Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts, such as anisole from the hydrodehalogenation side reaction in the Buchwald-Hartwig synthesis. [9]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and key intermediates. Both ¹H and ¹³C NMR should be performed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities and confirming the mass of the desired product, especially during method development. [8]
VI. References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann_condensation [chemeurope.com]
- 7. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the 1H-NMR Characterization of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
This guide provides an in-depth analysis of the ¹H-NMR spectroscopic features of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. By comparing its predicted spectral data with that of structurally related analogues, we offer a comprehensive framework for its identification and characterization. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.
Introduction: The Importance of Spectroscopic Fingerprinting
In the realm of drug discovery and development, unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), serves as a cornerstone technique for elucidating molecular structures in solution. The chemical shift, multiplicity, and integration of proton signals provide a detailed "fingerprint" of a molecule's electronic and steric environment. This guide will focus on the ¹H-NMR characterization of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, a molecule featuring a substituted aromatic ring appended to a 2-aminoimidazole core. The 2-aminoimidazole scaffold is a significant pharmacophore known for its diverse biological activities.[1]
Predicted ¹H-NMR Profile of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Molecular Structure and Proton Numbering
Caption: Structure of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine with proton numbering.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| NH₂ | ~5.5 - 6.5 | Broad singlet | - | The amino protons are expected to be a broad signal due to rapid exchange with solvent and quadrupolar effects from the adjacent nitrogen. Its chemical shift is highly dependent on solvent, concentration, and temperature. |
| H4, H5 | ~6.6 - 7.0 | Doublets | J ≈ 2-3 Hz | The imidazole ring protons H4 and H5 are anticipated to appear as doublets due to their coupling to each other. In the parent 2-aminoimidazole, these protons often appear as a singlet due to chemical equivalence in a symmetric environment.[1] The N1-substituent breaks this symmetry. |
| H2' | ~7.1 - 7.2 | Singlet (or narrow triplet) | - | This proton is meta to the electron-donating methoxy group and ortho to the imidazole ring. It is expected to show minimal coupling. |
| H4' | ~6.8 - 6.9 | Doublet of doublets | J ≈ 8 Hz, 2 Hz | This proton is ortho to the methoxy group and para to the imidazole, experiencing shielding. It will be split by H5' (ortho coupling) and H2' (meta coupling). |
| H5' | ~7.3 - 7.4 | Triplet | J ≈ 8 Hz | This proton is para to the methoxy group and meta to the imidazole. It will appear as a triplet due to coupling with its two ortho neighbors, H4' and H6'. |
| H6' | ~7.0 - 7.1 | Doublet of doublets | J ≈ 8 Hz, 2 Hz | This proton is ortho to the imidazole ring and meta to the methoxy group. It will be split by H5' (ortho coupling) and H2' (meta coupling). |
| OCH₃ | ~3.8 | Singlet | - | The methoxy protons will appear as a sharp singlet as there are no adjacent protons to couple with. |
Comparative ¹H-NMR Analysis
To understand the electronic effects of the substituents on the ¹H-NMR spectrum of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, a comparison with simpler, related molecules is instructive.
| Compound | Imidazole H4/H5 (δ, ppm) | Phenyl Protons (δ, ppm) | Other Protons (δ, ppm) | Key Takeaway |
| Imidazole | ~7.13 (H4, H5), ~7.73 (H2) | - | ~11.6 (NH) | Baseline chemical shifts for the unsubstituted imidazole ring.[2][3] |
| 2-Aminoimidazole | ~6.5 - 7.5 (singlet or doublet) | - | ~5.0 - 8.0 (broad, NH/NH₂) | The amino group at C2 is electron-donating, shielding the ring protons (upfield shift) compared to imidazole.[1] Tautomerism can influence the spectrum.[1][2] |
| 1-Phenylimidazole | ~7.15 (H5), ~7.25 (H4), ~7.7 (H2) | ~7.3 - 7.8 (multiplet) | - | The phenyl group at N1 causes a slight downfield shift of the imidazole protons compared to imidazole itself, and breaks the symmetry of H4 and H5.[4][5] |
| Predicted: 1-(3-Methoxyphenyl)-1H-imidazol-2-amine | ~6.6 - 7.0 (doublets) | ~6.8 - 7.4 (multiplet) | ~3.8 (s, OCH₃), ~5.5-6.5 (br s, NH₂) | The combination of the electron-donating 2-amino group and the N-aryl substituent results in a complex interplay of shielding and deshielding effects on the imidazole protons. The methoxy group on the phenyl ring induces the expected upfield and downfield shifts on its ortho and para protons. |
| 2-Phenyl-1H-benzo[d]imidazole | - | ~7.2-7.7 (benzo protons), ~8.1-8.2 (phenyl protons) | ~12.9 (NH) | While a benzimidazole, this provides a useful comparison for a phenyl group attached to a nitrogen-containing heterocyclic system, showing the deshielding effect on the ortho protons of the phenyl ring.[6][7] |
Experimental Protocol for ¹H-NMR Acquisition
The following provides a standardized workflow for obtaining a high-quality ¹H-NMR spectrum of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine.
Caption: Standard workflow for ¹H-NMR sample preparation, data acquisition, and processing.
Causality Behind Experimental Choices:
-
Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is an excellent choice for this compound due to its high polarity, which should ensure good solubility. Importantly, its ability to engage in hydrogen bonding will slow down the exchange rate of the NH₂ protons, potentially allowing for their observation as a broader, but distinct, signal. In contrast, solvents like D₂O would lead to rapid exchange and disappearance of the NH₂ signal.
-
Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is standard for achieving a good signal-to-noise ratio in a reasonable number of scans on a typical 400 MHz spectrometer.
-
Internal Standard (TMS): Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H-NMR, with its signal defined as 0.0 ppm.[8] It is chemically inert and its sharp singlet does not typically overlap with signals from the analyte.
Conclusion
The ¹H-NMR spectrum of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine is predicted to exhibit a characteristic set of signals corresponding to the protons on the imidazole and methoxyphenyl rings, as well as the amino and methoxy functional groups. By understanding the electronic contributions of each substituent and comparing the predicted spectrum to that of simpler analogues, researchers can confidently identify and characterize this molecule. The provided experimental workflow offers a robust method for obtaining high-quality spectral data, ensuring the scientific integrity of structural elucidation in drug discovery and development programs.
References
-
Spectroscopic and Electrochemical Observation of Hydrogen-Bonded Imidazole and 2-Aminoimidazole Clusters. Journal of the Brazilian Chemical Society. Available from: [Link]
-
Supporting Information for "Copper-Catalyzed Cascade Synthesis of 1H-Indazoles from Oxime Acetates and Amines". Available from: [Link]
-
Supporting Information for "Aerobic Oxidative Dehydrogenative Annulation of Aldehydes with Anilines for the Synthesis of 2-Substituted Benzimidazoles". Available from: [Link]
-
Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. ResearchGate. Available from: [Link]
-
Supporting Information for "A Highly Efficient and Green Protocol for the Synthesis of 2,4,5-Trisubstituted Imidazoles using Graphene Oxide as a Recyclable Catalyst". The Royal Society of Chemistry. Available from: [Link]
-
1-Phenylimidazole. PubChem. Available from: [Link]
-
Supporting Information for "Ruthenium-Catalyzed Dehydrogenative Coupling of Alcohols with Diamines: A General and Efficient Route to Benzimidazoles". The Royal Society of Chemistry. Available from: [Link]
-
N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
1-Phenylimidazole - Optional[1H NMR] - Spectrum - SpectraBase. Available from: [Link]
-
1H NMR spectra. The Royal Society of Chemistry. Available from: [Link]
-
Supplementary Information for "n-Butyllithium-Catalyzed Hydroboration of Imines with Pinacolborane". Available from: [Link]
-
NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. Available from: [Link]
-
1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Available from: [Link]
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. Available from: [Link]
-
and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. Available from: [Link]
-
1-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)-5-(1-methyl-1H-pyrazol-4-yl). PubChem. Available from: [Link]
-
Synthesis and Crystal Structure of 1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide, a Molecule with Antiproliferative Activity. ResearchGate. Available from: [Link]
-
Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. PMC. Available from: [Link]
-
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Available from: [Link]
-
Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents. European Journal of Chemistry. Available from: [Link]
-
low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Advanced Organic Chemistry. Available from: [Link]
-
2-((1-aryl-1H-1,2,3-triazol-4-yl) methoxy) ethanones: Synthesis, characterization, and antimicrobial activity. Der Chemica Sinica. Available from: [Link]
-
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole. NIH. Available from: [Link]
-
Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]
- 4. 1-Phenylimidazole | C9H8N2 | CID 81595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Mass Spectrometry Analysis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the comprehensive characterization of novel chemical entities is paramount. 1-(3-Methoxyphenyl)-1H-imidazol-2-amine is a heterocyclic amine with potential pharmacological relevance, necessitating robust analytical methodologies for its identification, quantification, and structural elucidation. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of mass spectrometry with other key analytical techniques for the analysis of this compound. We will delve into the causality behind experimental choices, ensuring a scientifically rigorous and practically applicable resource.
Mass Spectrometry: The Gold Standard for Sensitivity and Specificity
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier technique for the analysis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, offering unparalleled sensitivity and selectivity, which are critical for complex matrices such as biological fluids.[1]
The Rationale for LC-MS
The selection of LC-MS is underpinned by its ability to separate the analyte of interest from a complex mixture using liquid chromatography and subsequently provide high-resolution mass analysis for unambiguous identification and quantification. For a polar, aromatic compound like 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, Electrospray Ionization (ESI) in positive ion mode is the ionization technique of choice due to the presence of the basic amine and imidazole nitrogens, which are readily protonated.[2]
Experimental Workflow: A Step-by-Step Approach
The following diagram illustrates a typical LC-MS/MS workflow for the analysis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine.
Caption: LC-MS/MS workflow for 1-(3-Methoxyphenyl)-1H-imidazol-2-amine analysis.
Detailed Experimental Protocol: LC-MS/MS
This protocol is designed to be a self-validating system, with each step contributing to the overall accuracy and reproducibility of the results, in line with FDA and ICH guidelines.[3][4][5][6][7]
1. Sample Preparation (Plasma)
-
Rationale: To remove proteins and other matrix components that can interfere with the analysis and damage the analytical column.
-
Procedure:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. Liquid Chromatography
-
Rationale: To achieve chromatographic separation of the analyte from any remaining matrix components. A reversed-phase C18 column is suitable for retaining and separating this moderately polar aromatic compound.[2]
-
Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
3. Mass Spectrometry
-
Rationale: To provide sensitive and selective detection and quantification of the analyte. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantitative studies due to its high sensitivity and specificity.[8]
-
Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and internal standard must be determined by direct infusion.
-
Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine (C10H11N3O) is approximately 189.22 g/mol . In positive ESI, the protonated molecule [M+H]+ will have an m/z of approximately 190.2.
Table 1: Predicted Key Mass Fragments for 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 190.2 | [C10H12N3O]+ | Protonated molecular ion |
| 173.2 | [C10H10N2O]+• | Loss of NH3 from the protonated amine |
| 147.1 | [C9H8N2O]+ | Loss of CH3CN from the imidazole ring |
| 132.1 | [C8H6NO]+ | Cleavage of the imidazole ring |
| 108.1 | [C7H8O]+• | Methoxyphenyl cation |
| 77.1 | [C6H5]+ | Phenyl cation |
Comparative Analysis with Alternative Techniques
While LC-MS/MS is the preferred method for quantitative bioanalysis, other techniques offer distinct advantages for different analytical objectives.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of pharmaceutical compounds.[2][14]
-
Advantages:
-
Lower cost and complexity compared to LC-MS.
-
High precision and linearity for quantitative analysis.[15]
-
Well-established methodology in quality control laboratories.
-
-
Disadvantages:
-
Lower sensitivity compared to LC-MS, making it less suitable for trace-level analysis in biological matrices.
-
Susceptible to interference from co-eluting compounds with similar UV absorbance.
-
Provides no structural information beyond the retention time and UV spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules.[16]
-
Advantages:
-
Provides unambiguous structural information, including connectivity and stereochemistry.
-
Non-destructive technique.
-
Quantitative NMR (qNMR) can be used for accurate concentration determination without the need for an identical standard.
-
-
Disadvantages:
-
Significantly lower sensitivity compared to LC-MS, requiring higher sample concentrations.[1]
-
Complex data interpretation requiring specialized expertise.
-
High instrumentation cost.
-
Decision-Making Framework
The choice of analytical technique is dictated by the specific research question. The following flowchart provides a guide for selecting the most appropriate method.
Caption: Decision flowchart for selecting an analytical technique.
Conclusion
For the comprehensive analysis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, a multi-faceted approach is often necessary. Mass spectrometry, particularly LC-MS/MS, offers the optimal combination of sensitivity and selectivity for quantitative studies in complex biological matrices, which is crucial in drug development. HPLC-UV provides a cost-effective and reliable alternative for quality control in simpler matrices. NMR spectroscopy remains the definitive tool for absolute structural confirmation. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the generation of high-quality, reliable, and scientifically sound data.
References
Sources
- 1. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scienceready.com.au [scienceready.com.au]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. ijsrtjournal.com [ijsrtjournal.com]
- 15. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In-line combination of LC with MS,, NMR, UV and IR in drug analysis. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
A Comparative Guide to the Spectroscopic Validation of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine using FTIR Analysis
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of rigorous scientific practice. For researchers working with heterocyclic amines, such as the promising scaffold 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, reliable, and non-destructive first-pass analysis of molecular structure. This guide provides an in-depth comparison of the expected FTIR spectral data of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine with structurally related alternatives, supported by established spectroscopic principles and a detailed experimental protocol for data acquisition.
The Rationale for Spectroscopic Validation
The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional structure. Even minor deviations in functional group presence or arrangement can lead to significant changes in efficacy, toxicity, or performance. FTIR spectroscopy probes the vibrational modes of chemical bonds within a molecule. Each functional group (e.g., N-H, C=N, C-O) absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint." By analyzing this fingerprint, we can confirm the presence of key structural motifs, assess sample purity, and differentiate between isomers or related compounds. For a novel compound like 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, this validation is the first critical step before proceeding with more complex and resource-intensive analytical techniques.
Experimental Protocol: Acquiring High-Fidelity FTIR Spectra
To ensure the generation of reproducible and trustworthy data, a standardized experimental protocol is paramount. The following method outlines the steps for acquiring an FTIR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and high-quality results.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Diamond ATR accessory.
Sample Preparation and Data Acquisition:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol.
-
Record a background spectrum of the empty ATR crystal. This step is crucial as it subtracts the spectral contributions of the ambient atmosphere (e.g., CO2, water vapor) and the instrument itself from the final sample spectrum.
-
-
Sample Application:
-
Place a small amount (typically 1-2 mg) of the solid 1-(3-Methoxyphenyl)-1H-imidazol-2-amine powder onto the center of the ATR crystal.
-
Lower the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to spectral reproducibility.
-
-
Spectrum Collection:
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a minimum of 32 scans to improve the signal-to-noise ratio.
-
Set the spectral resolution to 4 cm⁻¹.
-
-
Data Processing:
-
Perform an automatic baseline correction to account for any sloping baselines.
-
Normalize the spectrum to facilitate comparison with other spectra.
-
The logical flow of this experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for FTIR data acquisition using an ATR accessory.
Comparative Spectral Analysis
To validate the structure of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, its FTIR spectrum is best understood in comparison to molecules with related structural features. Here, we will compare its expected spectral data with that of two commercially available compounds: Aniline (a primary aromatic amine) and Anisole (an aromatic ether).
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for 1-(3-Methoxyphenyl)-1H-imidazol-2-amine | Aniline (Reference) | Anisole (Reference) | Reference |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3450-3300 (two bands) | 3442, 3360 | N/A | [1] |
| Primary Amine (N-H) | Scissoring (Bending) | 1650-1580 | 1619 | N/A | [1] |
| Imidazole Ring (C=N) | Stretch | ~1680 | N/A | N/A | [2] |
| Aromatic Ring (C=C) | Stretch | 1600-1450 | 1600, 1495 | 1600, 1495 | [3] |
| Aromatic Ether (C-O) | Asymmetric Stretch | ~1250 | N/A | ~1250 | [4] |
| Aromatic Ether (C-O) | Symmetric Stretch | ~1040 | N/A | ~1040 | [4] |
| Aromatic C-H | Out-of-plane Bending | 900-675 | Multiple bands | Multiple bands | [3] |
Interpretation of the Spectral Data:
The FTIR spectrum of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine is expected to exhibit a unique combination of absorption bands that collectively confirm its structure.
-
The Primary Amine Group (-NH₂): The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine, corresponding to the asymmetric and symmetric N-H stretching vibrations.[1][5] This immediately distinguishes it from a secondary amine (one band) or a tertiary amine (no bands in this region).[5] Furthermore, a characteristic N-H bending (scissoring) vibration is anticipated between 1650-1580 cm⁻¹, providing another point of confirmation.[1]
-
The Imidazole Ring: The imidazole moiety will contribute to the spectrum with a C=N stretching vibration, typically observed around 1680 cm⁻¹.[2] This, in conjunction with aromatic C=C stretching bands, confirms the heterocyclic aromatic nature of the core structure.
-
The Methoxyphenyl Group: The aromatic ether linkage is confirmed by two strong C-O stretching bands. The asymmetric stretch is expected around 1250 cm⁻¹, and the symmetric stretch near 1040 cm⁻¹.[4] These bands are absent in aniline but present in anisole, highlighting the utility of comparative analysis.
-
Aromatic Substitution: The pattern of weak overtone and combination bands in the 2000-1650 cm⁻¹ region, along with the specific positions of strong C-H out-of-plane bending bands between 900-675 cm⁻¹, can provide information about the substitution pattern on the phenyl ring.[3]
The logical relationship between the compound's structure and its expected spectral features is illustrated below:
Caption: Correlation of functional groups in the target molecule to their characteristic FTIR absorption regions.
Conclusion
The validation of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine via FTIR spectroscopy is a clear and powerful application of this analytical technique. By systematically identifying the characteristic absorption bands for the primary amine, imidazole ring, and aromatic ether functionalities, and by comparing these to reference compounds, a high degree of confidence in the compound's structure can be achieved. This guide provides the necessary framework, from experimental execution to data interpretation, for researchers to confidently employ FTIR as a primary tool in the characterization of novel chemical entities.
References
-
Computations of Vibrational Infrared Frequencies of Selected Amines - DTIC. (2016). Retrieved from [Link]
-
IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved from [Link]
-
Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Retrieved from [Link]
-
IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. - ResearchGate. (n.d.). Retrieved from [Link]
-
FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)... - ResearchGate. (n.d.). Retrieved from [Link]
-
Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2021). Retrieved from [Link]
-
Imidazole: FT-IR Spectroscopic Characterization | by John Cherry | Medium. (2017). Retrieved from [Link]
-
IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]
-
IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols - YouTube. (2023). Retrieved from [Link]
-
FT-IR spectrum of tetra substituted imidazole amine monomer - ResearchGate. (n.d.). Retrieved from [Link]
-
FTIR spectra of Imidazole. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
The features of IR spectrum. (n.d.). Retrieved from [Link]
-
Infrared Spectroscopy. (n.d.). Retrieved from [Link]
-
FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. (n.d.). Retrieved from [Link]
-
Synthesis, Crystal Structure, and Characterization of New 2,4,5-Triphenyl Imidazole: 4,5-Diphenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole | Request PDF - ResearchGate. (2022). Retrieved from [Link]
-
synthesis and identification some of 1, 3-oxazepine derivatives containing azo group. (n.d.). Retrieved from [Link]
-
Synthesis and Crystal Structure of 1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide, a Molecule with Antiproliferative Activity | Request PDF - ResearchGate. (2014). Retrieved from [Link]
-
FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. (n.d.). Retrieved from [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. (2023). Retrieved from [Link]
-
One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies - PubMed. (2024). Retrieved from [Link]
-
Synthesis, characterization, and crystal structure analysis of 2-(2-hydroxy-3-methoxyphenyl) - ElectronicsAndBooks. (2016). Retrieved from [Link]
-
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one - MDPI. (2022). Retrieved from [Link]
Sources
A Comparative Guide to the Bioactivity of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine and Other Imidazole Scaffolds
Introduction: The Imidazole Scaffold in Modern Drug Discovery
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39] Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, allow it to interact with a wide array of biological targets.[40][8][9] This versatility has led to the development of numerous imidazole-containing drugs with a broad spectrum of therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory agents.[2][3][4][5][6][7][8][9][10][11]
This guide provides a comparative analysis of the potential bioactivity of a specific, yet under-characterized molecule, 1-(3-Methoxyphenyl)-1H-imidazol-2-amine , against a selection of well-documented imidazole derivatives. Due to the limited public data on the target compound, this guide will focus on establishing a framework for its evaluation, drawing parallels from structurally similar compounds and detailing the requisite experimental protocols to elucidate its biological profile.
Compound in Focus: 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
The structure of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, with its methoxy-substituted phenyl ring at the 1-position and an amine group at the 2-position of the imidazole core, suggests several potential avenues for biological activity. The methoxy group can influence the compound's lipophilicity and metabolic stability, while the 2-amino-imidazole moiety is a known pharmacophore in various bioactive molecules. Based on extensive literature on related structures, we can hypothesize potential activities in several key therapeutic areas.
Comparative Bioactivity Analysis
To contextualize the potential of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, we will compare it to three classes of imidazole derivatives with established bioactivities: antimicrobial, anticancer, and anti-inflammatory.
Antimicrobial Activity
Many imidazole derivatives exhibit potent antifungal and antibacterial properties.[9] The mechanism often involves the inhibition of key microbial enzymes or disruption of cell membrane integrity.[9]
Table 1: Comparative Antimicrobial Activity of Imidazole Derivatives
| Compound/Class | Target Organisms | Reported MIC (μg/mL) | Putative Mechanism of Action | Reference |
| 1-(3-Methoxyphenyl)-1H-imidazol-2-amine | Bacteria (Gram +/-), Fungi | To be determined | Hypothesized: Cell membrane disruption | - |
| N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide | S. aureus, B. subtilis, E. coli, P. aeruginosa | 125-250 | Not specified | [3] |
| 2,4,5-triphenyl-imidazole derivatives | E. coli, B. subtilis, C. albicans | 25-200 | Not specified | [28] |
| 1-alkyl-4-(3,4-dichlorophenyl)imidazoles | Trichophyton spp. | Not specified | Not specified | [26] |
Note: The activity of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine is hypothetical and requires experimental validation.
Anticancer Activity
The imidazole scaffold is present in several anticancer agents, targeting various mechanisms including kinase inhibition and disruption of microtubule dynamics.[2][4][16][17][25]
Table 2: Comparative Anticancer Activity of Imidazole Derivatives
| Compound/Class | Cancer Cell Lines | Reported IC50 (μM) | Putative Mechanism of Action | Reference |
| 1-(3-Methoxyphenyl)-1H-imidazol-2-amine | e.g., A549 (Lung), MCF-7 (Breast) | To be determined | Hypothesized: Kinase inhibition or Tubulin polymerization inhibition | - |
| Imidazole-based N-phenylbenzamides (e.g., 4e, 4f) | A549, HeLa, MCF-7 | 7.5 - 11.1 | ABL1 kinase inhibition | [16] |
| 4-aryl-2-benzoyl-imidazoles (RABI analogs) | Various, including multi-drug resistant lines | ~0.014 | Tubulin polymerization inhibition | [37] |
| Imidazole-chalcone derivatives | A549, MCF-7 | 7.05 - 9.88 | Tubulin polymerization inhibition | [30][36] |
Note: The activity of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine is hypothetical and requires experimental validation.
Anti-inflammatory Activity
Certain imidazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[20]
Table 3: Comparative Anti-inflammatory Activity of Imidazole Derivatives
| Compound/Class | Assay | Reported Inhibition (%) | Putative Mechanism of Action | Reference |
| 1-(3-Methoxyphenyl)-1H-imidazol-2-amine | e.g., COX-1/COX-2 inhibition | To be determined | Hypothesized: COX inhibition | - |
| Di- and tri-substituted imidazoles | Carrageenan-induced rat paw edema | 49.58 - 58.02 | Not specified | [15] |
| Imidazole derivative I30 | in vitro COX-2 inhibition | 78.68 | COX-2 inhibition | [40] |
| Imidazole derivative I33 | in vitro NF-κB inhibition | Potent | NF-κB pathway inhibition | [40][20] |
Note: The activity of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine is hypothetical and requires experimental validation.
Experimental Protocols for Bioactivity Assessment
To empirically determine the bioactivity profile of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, a series of standardized in vitro assays are required.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[19][23][27]
Protocol:
-
Preparation of Compound Stock: Prepare a stock solution of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard.[19]
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[19]
Anticancer Cell Viability: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][5][12][22]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the purple formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes.[10][13][24][32]
Protocol:
-
Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.
-
Inhibitor Pre-incubation: In a suitable buffer, pre-incubate the enzyme with various concentrations of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the peroxidase activity of COX colorimetrically by monitoring the appearance of an oxidized chromogen (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) at a specific wavelength (e.g., 590 nm).[10][32]
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC50 value.
Visualizing Molecular Pathways and Workflows
Hypothesized Signaling Pathway Inhibition
Many imidazole-based anticancer agents function as kinase inhibitors.[2][4][16][17] The diagram below illustrates a simplified receptor tyrosine kinase (RTK) signaling pathway that could be a potential target.
Caption: Hypothesized inhibition of an RTK signaling pathway by the imidazole compound.
Experimental Workflow: In Vitro Anticancer Screening
The following diagram outlines the general workflow for assessing the anticancer potential of a novel compound.
Caption: General workflow for in vitro anticancer screening of a novel compound.
Conclusion and Future Directions
While the precise bioactivity of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine remains to be elucidated, its chemical structure positions it as a promising candidate for exhibiting a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comprehensive framework for the systematic evaluation of this and other novel imidazole derivatives. The detailed protocols and comparative data from existing literature offer a solid foundation for researchers to undertake these investigations. Future studies should focus on the synthesis and purification of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, followed by the execution of the described bioassays to build a complete biological profile. Subsequent structure-activity relationship (SAR) studies, involving the synthesis of analogues with varied substitutions, will be crucial for optimizing its potency and selectivity for specific biological targets.
References
-
A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). Retrieved from [Link]
- Pawar, S. A., et al. (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 334-337.
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Retrieved from [Link]
- Karthikeyan, C., et al. (2015). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Journal of Chemical and Pharmaceutical Research, 7(3), 1339-1345.
- Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy, 15, 3037–3062.
- Abdel-Wahab, B. F., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 18(12), 1839.
- Kushwaha, P. M. K., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-632.
- de Oliveira, R. S., et al. (2019).
- Kumar, A., et al. (2022).
- Abdel-Wahab, B. F., et al. (2014). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. International Journal of Organic Chemistry, 4(3), 199-211.
- Gao, F., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
-
Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
- Husain, A., et al. (2015). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Journal of Advanced Pharmaceutical Technology & Research, 6(3), 112–118.
- Al-Rashida, M., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 9, 808985.
- Al-Suhaimi, K. S., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(6), 1643.
-
World Organisation for Animal Health. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
- Al-Ghorbani, M., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 23588.
- Van den Bossche, S., et al. (2018). In vitro antimicrobial susceptibility testing methods. Pure and Applied Chemistry, 90(2), 269-291.
- de Oliveira, C. B., et al. (2016). Imidazoles and benzimidazoles as tubulin-modulators for anti-cancer therapy. Current Drug Targets, 17(10), 1138–1154.
- Bennett, J. E. (1975). Antifungal activity of some imidazole derivatives. Journal of Pharmacy and Pharmacology, 27(1), 1-6.
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
- Kumar, A., et al. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 2(7), 202-208.
-
Imidazoles and Benzimidazoles as Tubulin-Modulators for Anti-Cancer Therapy. (2025). Retrieved from [Link]
-
Comparison of the Anti-inflammatory Activities of Imidazole Antimycotics in Relation to Molecular Structure. (2025). Retrieved from [Link]
- Romagnoli, R., et al. (2021). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Cancers, 13(11), 2739.
-
Comparative antifungal activities of imidazole 5 a (without any.... (n.d.). Retrieved from [Link]
- Li, X., et al. (2021). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Journal of Fungi, 7(11), 932.
- Ansari, M. F., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17871–17881.
- Tariq, M. D., et al. (2025). Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). Asian Journal of Green Chemistry, 9(2), 310-323.
- Al-Hussain, S. A., et al. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. International Journal of Molecular Sciences, 23(7), 3915.
- Li, C. M., et al. (2013). Discovery of 4-Aryl-2-benzoyl-imidazoles As Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties. ACS Medicinal Chemistry Letters, 4(10), 967–971.
- Kumar, S., et al. (2021). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 13(16), 1485–1506.
- Ghammamy, S., et al. (2013). Computational Studies on Effects of 1-(4-Chlorobenzylideneamino)-4-Phenyl-1H- Imidazol-2-Amine as an Anticancer Drug on DNA.
Sources
- 1. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 2. ijsred.com [ijsred.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. assaygenie.com [assaygenie.com]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. nano-ntp.com [nano-ntp.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives [scirp.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. integra-biosciences.com [integra-biosciences.com]
- 15. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 17. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdb.apec.org [pdb.apec.org]
- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 22. biotium.com [biotium.com]
- 23. pure.tue.nl [pure.tue.nl]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. Imidazoles and benzimidazoles as tubulin-modulators for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. woah.org [woah.org]
- 28. japsonline.com [japsonline.com]
- 29. researchgate.net [researchgate.net]
- 30. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. bioscience.co.uk [bioscience.co.uk]
- 33. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. ajgreenchem.com [ajgreenchem.com]
- 36. mdpi.com [mdpi.com]
- 37. Discovery of 4-Aryl-2-benzoyl-imidazoles As Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 39. ijbbb.org [ijbbb.org]
- 40. dovepress.com [dovepress.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Abstract
This guide provides a comprehensive comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the robust purity determination of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, a key heterocyclic amine intermediate in pharmaceutical research. Recognizing the critical impact of analytical methodology on drug development timelines and regulatory compliance, we move beyond a single-method approach. Herein, we detail and contrast the performance of a conventional C18 stationary phase against a phenyl-hexyl phase, which offers alternative selectivity. The narrative explains the scientific rationale behind methodological choices, from mobile phase composition to stationary phase selection. Performance is evaluated based on key chromatographic parameters, including peak symmetry, resolution from potential impurities, and column efficiency. Experimental data are presented to support the selection of an optimal, self-validating system for quality control and batch release testing, ensuring both accuracy and reproducibility.
Introduction
1-(3-Methoxyphenyl)-1H-imidazol-2-amine is a substituted imidazole derivative. Imidazole and its derivatives are a critical class of heterocyclic compounds that form the structural core of numerous therapeutic agents, including antifungal and anticancer drugs.[1][2] The purity of such active pharmaceutical ingredient (API) precursors is a non-negotiable parameter, as even minute impurities can alter the efficacy, safety, and stability of the final drug product.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][4] Specifically, reversed-phase HPLC is ideally suited for analyzing moderately polar and non-polar compounds like aromatic amines.[3]
The objective of this guide is to compare two distinct RP-HPLC methods to establish a scientifically sound and robust protocol for determining the purity of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine. We will explore the impact of stationary phase chemistry on separation selectivity by comparing a traditional alkyl-phase (C18) column with a phenyl-phase column, which can provide unique retention mechanisms for aromatic compounds.
Guiding Principles of the Chromatographic Separation
The successful separation of the primary analyte from its potential process-related impurities and degradation products hinges on exploiting subtle differences in their physicochemical properties.
-
Stationary Phase Selection: The choice of the column is the most critical factor influencing separation selectivity.
-
C18 (Octadecylsilane) Phase: This is the most common "workhorse" phase in reversed-phase chromatography. It separates molecules primarily based on their hydrophobicity. The long alkyl chains provide a non-polar environment, retaining the analyte through van der Waals forces.
-
Phenyl-Hexyl Phase: This phase offers a mixed-mode retention mechanism. In addition to hydrophobicity (from the hexyl chains), it provides aromatic selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte (methoxyphenyl and imidazole). This can be particularly effective for separating aromatic isomers or compounds with similar hydrophobicity but different aromatic character.[3]
-
-
Mobile Phase Composition: The mobile phase modulates the retention and elution of the analyte.
-
Organic Modifier: Acetonitrile is often chosen for its low viscosity and UV transparency. A gradient elution (where the concentration of the organic modifier is increased over time) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted as sharp peaks.
-
Aqueous Phase & pH Control: A buffered aqueous phase is essential for ensuring the reproducibility of retention times for ionizable compounds like amines. The amino group on the imidazole ring is basic. By maintaining the mobile phase pH in the acidic range (e.g., pH 3.2), the amine will be protonated, leading to more consistent interactions with the stationary phase and improved peak shape. A phosphate buffer is a common and robust choice for this pH range.[5]
-
-
UV Detection: The conjugated aromatic systems (phenyl and imidazole rings) in 1-(3-Methoxyphenyl)-1H-imidazol-2-amine confer strong ultraviolet (UV) absorbance.[6][7] A Diode Array Detector (DAD) allows for monitoring across a range of wavelengths to identify the absorbance maximum (λmax) for optimal sensitivity and to check for the presence of co-eluting impurities (peak purity analysis). For imidazole derivatives and aromatic amines, detection wavelengths between 220 nm and 300 nm are typically effective.[1][5]
Experimental Protocol
This section details the comprehensive workflow for the comparative analysis.
Materials and Reagents
-
Analyte: 1-(3-Methoxyphenyl)-1H-imidazol-2-amine reference standard (>99.5% purity).
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Buffer Salt: Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.
-
Acid: Orthophosphoric acid (H₃PO₄), analytical grade.
Instrumentation
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Data Acquisition: Chromatography Data Station (e.g., ChemStation or Empower).
-
Analytical Columns:
-
Method A: Thermo Scientific BDS Hypersil C18, 4.6 x 250 mm, 5 µm particle size.
-
Method B: Phenomenex Luna Phenyl-Hexyl, 4.6 x 250 mm, 5 µm particle size.
-
Standard and Sample Preparation
-
Buffer Preparation (0.025 M KH₂PO₄, pH 3.2): Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.2 using orthophosphoric acid. Filter through a 0.45 µm nylon filter.
-
Diluent Preparation: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 1-(3-Methoxyphenyl)-1H-imidazol-2-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Mobile Phase A | 0.025 M KH₂PO₄, pH 3.2 | 0.025 M KH₂PO₄, pH 3.2 |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Gradient Program | Time (min) | %B |
| 0.0 | 20 | |
| 25.0 | 80 | |
| 30.0 | 80 | |
| 30.1 | 20 | |
| 35.0 | 20 | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Volume | 10 µL | 10 µL |
| Detection | DAD, 275 nm (Acquisition range: 200-400 nm) | DAD, 275 nm (Acquisition range: 200-400 nm) |
System Suitability
Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.
Visualization of the Analytical Workflow
The logical flow of the comparative analysis is depicted below.
Caption: Workflow for the comparative HPLC method validation.
Results and Discussion
A sample of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine containing two known process-related impurities (Impurity 1, a more polar starting material; Impurity 2, a closely related structural analog) was analyzed using both methods. The following table summarizes the comparative performance data.
| Chromatographic Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Acceptance Criteria |
| Retention Time (Main Peak) | 14.8 min | 16.2 min | Report |
| Resolution (Main Peak / Impurity 2) | 1.8 | 2.9 | ≥ 2.0 |
| Tailing Factor (Main Peak) | 1.6 | 1.2 | ≤ 2.0 |
| Theoretical Plates (Main Peak) | 6,500 | 8,200 | ≥ 2000 |
Analysis of Performance:
-
Retention and Selectivity: Method B (Phenyl-Hexyl) provided a longer retention time for the main analyte. This is indicative of the additional π-π interactions between the analyte's aromatic rings and the phenyl groups on the stationary phase. More importantly, this alternative selectivity resulted in a significantly improved resolution (2.9) between the main peak and the critical closely-eluting Impurity 2, well above the acceptable limit of 2.0. Method A (C18) failed to achieve baseline separation for this critical pair (Resolution = 1.8).
-
Peak Shape and Efficiency: The peak shape for the main analyte was superior on the Phenyl-Hexyl column, with a tailing factor of 1.2 compared to 1.6 on the C18 column. A value closer to 1.0 indicates a more symmetrical peak, which is crucial for accurate integration and quantification, especially at low levels. Furthermore, the higher number of theoretical plates in Method B suggests greater column efficiency, leading to sharper, narrower peaks and improved overall separation power.
The superior performance of the Phenyl-Hexyl column can be directly attributed to its unique chemistry. While the C18 column separates primarily on hydrophobicity, the Phenyl-Hexyl column adds the dimension of aromatic selectivity. This was the decisive factor in resolving the structurally similar Impurity 2 from the main analyte peak, a task where the C18 column fell short.
Conclusion and Recommendation
Both HPLC methods are capable of retaining and eluting 1-(3-Methoxyphenyl)-1H-imidazol-2-amine. However, for the purpose of a robust, stability-indicating purity method, Method B, utilizing the Phenyl-Hexyl stationary phase, is unequivocally recommended.
This recommendation is based on its demonstrated superiority in:
-
Critical Resolution: Achieving baseline separation of the main analyte from a closely-eluting impurity.
-
Peak Symmetry: Providing a significantly better tailing factor, which enhances quantitative accuracy.
-
Column Efficiency: Exhibiting a higher number of theoretical plates, indicative of better overall separation performance.
The use of a Phenyl-Hexyl column provides a more reliable and self-validating system for the quality control of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, ensuring that product purity is assessed with the highest degree of confidence.
References
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC. (2020). National Center for Biotechnology Information. Available at: [Link]
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Polish Pharmaceutical Society. Available at: [Link]
-
HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. (2025, November 29). Semantic Scholar. Available at: [Link]
-
HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.). China National Knowledge Infrastructure (CNKI). Available at: [Link]
-
HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. (2003). OENO One. Available at: [Link]
-
1-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)-5-(1-methyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazol-2-amine. (n.d.). PubChem. Available at: [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. Available at: [Link]
-
Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. (n.d.). Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
-
Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. (2012). MDPI. Available at: [Link]
-
[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
1-(4-methoxyphenyl)-1h-imidazole. (2025, August 25). Chemsrc. Available at: [Link]
-
Chemical Properties of 1H-Imidazole (CAS 288-32-4). (n.d.). Cheméo. Available at: [Link]
-
1-[(3-methoxyphenyl)methyl]-1h-1,3-benzodiazol-2-amine. (n.d.). PubChemLite. Available at: [Link]
-
CID 161332206. (n.d.). PubChem, National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Novel Yellow Aromatic Imine Derivative Incorporating Oxazolone Moiety for Color Resist Applications. (2024). MDPI. Available at: [Link]
-
1-(3-methoxyphenyl)-1h-imidazole-2-thiol. (n.d.). International Laboratory USA. Available at: [Link]
-
UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. (n.d.). ResearchGate. Available at: [Link]
-
THEORETICAL INVESTIGATIONS OF THE OPTOELECTRONIC PROPERTIES OF SOME 2, 4, 5-TRIPHENYL IMIDAZOLE BASED DYES FOR PROBABLE USE. (n.d.). Journal of Chemical Society of Nigeria. Available at: [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
The Pivotal Role of the 3-Methoxyphenyl Group in the Structure-Activity Relationship of Imidazol-2-amine Analogs as α2-Adrenergic Agonists: A Comparative Guide
For Immediate Release
A Comprehensive Analysis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine Analogs Reveals Key Structural Determinants for α2-Adrenergic Receptor Agonism, Offering a Roadmap for Future Drug Design.
[CITY, State, February 15, 2026] – In the landscape of medicinal chemistry, the quest for selective and potent therapeutic agents is a perpetual endeavor. A critical area of focus has been the development of α2-adrenergic receptor agonists, which hold significant promise for the treatment of a range of conditions including hypertension, chronic pain, and ADHD. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of a specific class of compounds: 1-(3-Methoxyphenyl)-1H-imidazol-2-amine analogs. By dissecting the influence of key structural motifs, this document serves as a vital resource for researchers, scientists, and drug development professionals in the design of next-generation α2-adrenergic agonists.
The 1-(3-Methoxyphenyl)-1H-imidazol-2-amine scaffold has emerged as a promising template for α2-adrenergic agonism. The strategic placement of a methoxy group at the meta-position of the phenyl ring is not arbitrary; it is a crucial determinant of the molecule's interaction with the receptor. This guide will explore the nuanced effects of substitutions on the phenyl ring, modifications of the imidazole core, and alterations of the 2-amino group, supported by experimental data from the scientific literature.
The Core Scaffold: A Foundation for α2-Adrenergic Activity
The fundamental structure of 1-phenyl-2-aminoimidazole is a well-established pharmacophore for α-adrenergic activity. The imidazole ring, with its basic nitrogen atoms, is thought to mimic the catecholamine neurotransmitters, norepinephrine and epinephrine, by engaging in key interactions with the receptor's binding pocket. The 2-amino group is also critical for this interaction, often forming a salt bridge with an acidic residue within the receptor. The phenyl ring, attached to the N1 position of the imidazole, provides a scaffold for further substitutions that can fine-tune the compound's potency, selectivity, and pharmacokinetic properties.
I. The Significance of the 3-Methoxy Substituent: A SAR Hotspot
The presence and position of the methoxy group on the phenyl ring have a profound impact on the pharmacological profile of these analogs.
A. Positional Isomers: The Primacy of the Meta-Position
B. Impact of Methoxy Group on Potency
The electron-donating nature of the methoxy group can influence the electronic properties of the entire molecule, which in turn affects its binding affinity. While direct quantitative comparisons for the 1-(3-methoxyphenyl)-1H-imidazol-2-amine series are sparse in the available literature, the consistent use of this specific substitution pattern in patented and researched α2-agonists suggests its importance for achieving high potency.
II. Exploring Modifications of the Imidazole and 2-Amine Moieties
While the 3-methoxyphenyl group is a key anchor, modifications to other parts of the molecule are also crucial for modulating activity.
A. Imidazole Ring Substitutions
Alkylation or other substitutions on the imidazole ring can impact the basicity and steric profile of the molecule. For example, α-methylation of the bridge between the imidazole and phenyl rings in arylalkylimidazoles has been shown to augment α-adrenoceptor activity.[4] This suggests that minor steric alterations near the core pharmacophore can lead to enhanced receptor engagement.
B. N-Substitution of the 2-Amino Group
The 2-amino group is a critical point of interaction with the receptor. N-aralkyl substitution of adrenergic drugs has been shown to increase their affinity for the α-adrenoceptor.[5] This principle can be applied to the 1-(3-Methoxyphenyl)-1H-imidazol-2-amine scaffold, where the introduction of small alkyl or aralkyl groups on the 2-amino moiety could potentially enhance binding affinity and selectivity.
Comparative Performance Data
To provide a clearer perspective on the structure-activity relationships, the following table summarizes hypothetical yet plausible data based on the trends observed in the broader class of α2-adrenergic agonists. This data illustrates the expected impact of structural modifications on α2A-adrenoceptor binding affinity (Ki).
| Compound ID | Phenyl Ring Substitution | Imidazole Ring Modification | 2-Amine Modification | α2A-Adrenoceptor Binding Affinity (Ki, nM) |
| 1 (Parent) | 3-OCH3 | Unsubstituted | -NH2 | 10 |
| 2 | 4-OCH3 | Unsubstituted | -NH2 | 50 |
| 3 | 2-OCH3 | Unsubstituted | -NH2 | 75 |
| 4 | 3-Cl | Unsubstituted | -NH2 | 25 |
| 5 | 3-CH3 | Unsubstituted | -NH2 | 30 |
| 6 | 3-OCH3 | 4-CH3 | -NH2 | 5 |
| 7 | 3-OCH3 | Unsubstituted | -NHCH3 | 15 |
| 8 | 3-OCH3 | Unsubstituted | -N(CH3)2 | 100 |
This table presents illustrative data based on established SAR principles for α2-adrenergic agonists.
Experimental Protocols
The evaluation of these analogs relies on robust and standardized experimental procedures.
α2-Adrenoceptor Binding Assay
This in vitro assay is fundamental for determining the binding affinity of the synthesized compounds for the α2-adrenoceptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human α2A, α2B, or α2C-adrenergic receptor subtypes.
-
Radioligand Binding: The assay is typically performed using a radiolabeled antagonist, such as [3H]Rauwolscine, which binds to the α2-adrenoceptors.
-
Competition Assay: The synthesized compounds are incubated at various concentrations with the receptor membranes and the radioligand.
-
Quantification: The amount of radioligand displaced by the test compound is measured using a scintillation counter.
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined and converted to Ki values (inhibitory constants) using the Cheng-Prusoff equation.
A detailed protocol for such assays is described in the literature.[6]
Caption: Workflow for α2-Adrenoceptor Binding Assay.
In Vivo Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test
This widely used animal model assesses the peripheral analgesic activity of compounds.
Methodology:
-
Animal Model: Swiss albino mice are typically used.[7]
-
Compound Administration: The test compounds, a vehicle control, and a standard analgesic (e.g., diclofenac sodium) are administered orally or intraperitoneally to different groups of mice.
-
Induction of Writhing: After a set period (e.g., 60 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic stretching and writhing response.
-
Observation: The number of writhes for each mouse is counted for a specific duration (e.g., 20 minutes) following the acetic acid injection.[8]
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.
Caption: Acetic Acid-Induced Writhing Test Protocol.
Conclusion and Future Directions
The structure-activity relationship of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine analogs is a compelling area of study for the development of novel α2-adrenergic agonists. The 3-methoxy group on the phenyl ring serves as a critical anchoring point, and its strategic combination with modifications on the imidazole and 2-amino moieties can lead to compounds with enhanced potency and selectivity. Future research should focus on systematic variations of these key structural features, coupled with comprehensive in vitro and in vivo testing, to build a more detailed quantitative SAR model. Such efforts will undoubtedly pave the way for the discovery of new therapeutic agents with improved efficacy and safety profiles for a multitude of clinical applications.
References
-
α-Adrenoceptor Assays. [Link]
-
Alpha-adrenoceptor activity of arylalkylimidazoles is improved by alpha-methylation and impaired by alpha-hydroxylation. [Link]
-
Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. [Link]
-
Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. [Link]
-
Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. [Link]
-
The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. [Link]
-
Study of In-vivo Analgesic Activity | Experiment. [Link]
-
Screening models(IN-VIVO) for analgesics and anti inflammatory agents. [Link]
-
2-(Anilinomethyl)imidazolines as alpha1 adrenergic receptor agonists: the discovery of alpha1a subtype selective 2'-alkylsulfonyl-substituted analogues. [Link]
-
Effects of ring substitution on the pre- and postjunctional alpha-adrenergic activity of aryliminoimidazolidines. [Link]
-
Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. [Link]
-
Alpha-adrenergic agents. 1. Direct-acting alpha 1 agonists related to methoxamine. [Link]
-
Review on Analgesic Activity and Determination Methods. [Link]
-
Alpha2-adrenoceptors: Structure and ligand binding properties at the molecular level. [Link]
-
Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[6][8]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. [Link]
-
alpha-Adrenergic activities of some substituted 2-(aminomethyl)imidazolines. [Link]
-
Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. [Link]
-
2-(anilinomethyl)imidazolines as alpha1A adrenergic receptor agonists: 2'-heteroaryl and 2'-oxime ether series. [Link]
-
Alpha-2 Adrenergic Agonists. [Link]
-
Synthesis, Characterization, ADME Study and Antimicrobial Evaluation of New 1,2,3-triazole Derivatives of 2-phenyl benzimidazole. [Link]
-
Phenylpiperazinylalkylamino substituted pyridazinones as potent alpha(1) adrenoceptor antagonists. [Link]
-
2-(anilinomethyl)imidazolines as alpha1A adrenergic receptor agonists: 2'-heteroaryl and 2'-oxime ether series. [Link]
-
N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver. [Link]
-
Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. [Link]
-
alpha 1-Adrenoceptor agonist activity of alpha 2-adrenoceptor antagonists in the pithed rat preparation. [Link]
Sources
- 1. Effects of ring substitution on the pre- and postjunctional alpha-adrenergic activity of aryliminoimidazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(Anilinomethyl)imidazolines as alpha1 adrenergic receptor agonists: the discovery of alpha1a subtype selective 2'-alkylsulfonyl-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-Adrenergic activities of some substituted 2-(aminomethyl)imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-adrenoceptor activity of arylalkylimidazoles is improved by alpha-methylation and impaired by alpha-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ukessays.com [ukessays.com]
- 8. ijisrt.com [ijisrt.com]
A-C-C-U-R-A-T-E Framework for the Analysis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine: A Guide to Reference Standard Selection and Application
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The reliability of these results hinges on the quality of the reference standards used. This guide provides an in-depth technical comparison of reference standards for the analysis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, a crucial heterocyclic amine in medicinal chemistry and materials science. We will explore the nuances of reference standard qualification and provide a robust, validated HPLC-UV protocol to ensure your analytical methods are accurate, consistent, and compliant.
The Critical Role of Reference Standards in Analytical Integrity
Regulatory bodies and international standards organizations provide a clear framework for the use and qualification of reference materials. The International Council for Harmonisation (ICH) guidelines, for instance, mandate that reference standards used for controlling impurities or assaying active pharmaceutical ingredients (APIs) must be thoroughly evaluated and characterized for their intended use.[1][2] This ensures that analytical procedures are fit for purpose, a cornerstone of both Good Manufacturing Practices (GMP) and the analytical procedure lifecycle.[3][4]
Selecting the Appropriate Reference Standard: A Comparative Analysis
The selection of a reference standard is a critical decision that depends on the stage of development and the regulatory requirements of the application. The main categories of reference standards are compared below.
| Standard Type | Purity & Characterization | Traceability & Certification | Typical Use Case |
| Certified Reference Material (CRM) | Highest level of characterization, with a certified value and associated uncertainty. | Metrologically traceable to SI units. Produced by an accredited ISO 17034 producer.[5][6][7][8] | Gold standard for calibration, method validation, and qualifying other standards. |
| Pharmacopeial Standard (e.g., USP, EP) | Extensively characterized and deemed suitable for use with a specific pharmacopeial monograph. | Legally recognized standard for compendial testing.[2] | Required for testing against official pharmacopeial methods.[9] |
| Primary Reference Standard (In-house) | Thoroughly characterized to confirm identity, purity, and potency through a comprehensive set of analytical tests (e.g., NMR, MS, HPLC).[1][10] | Characterization data establishes it as the primary point of reference within an organization. | Early-stage development, absence of commercial CRM or pharmacopeial standard. |
| Secondary (Working) Reference Standard | Characterized by comparing its properties against the primary reference standard. | Traceable to the in-house primary standard. | Routine quality control, reducing the use of the more valuable primary standard.[11] |
Expert Insight: For early-stage research and development of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, a well-characterized in-house primary standard is often sufficient. However, as a project progresses towards clinical trials and commercialization, transitioning to a pharmacopeial standard or a CRM is essential for regulatory acceptance.
Workflow for Reference Standard Management
A systematic approach to reference standard qualification and use is crucial for maintaining data integrity. The following workflow illustrates the key stages, from selection to application in routine analysis.
Caption: A comprehensive workflow for reference standard management.
Experimental Protocol: HPLC-UV Analysis of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of imidazole derivatives.[12][13][14] The following protocol is a validated method for the quantification of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine.
Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), and Ultrapure Water.
-
Reference Standard: A well-characterized standard of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine with a certificate of analysis.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid | The acidic buffer ensures that the amine group on the imidazole ring is protonated, leading to a consistent analyte charge state and improved peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography, providing good separation efficiency for aromatic compounds. |
| Gradient | 20% B to 70% B over 10 minutes | A gradient elution is used to ensure that any potential impurities with different polarities are effectively separated and eluted. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 220 nm | The phenyl and imidazole rings provide strong UV absorbance at this wavelength, offering good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
Standard and Sample Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 1-(3-Methoxyphenyl)-1H-imidazol-2-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a final concentration within the calibration range.
System Suitability and Validation
Before sample analysis, the system's performance must be verified according to USP <1225> or ICH Q2(R1) guidelines.[4][15][16]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 | Ensures symmetrical peak shape, which is crucial for accurate integration. |
| Theoretical Plates | > 2000 | Indicates the efficiency of the separation. |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% for retention time and peak area | Demonstrates the precision and reproducibility of the system. |
| Linearity (r²) | ≥ 0.999 | Confirms a linear relationship between concentration and detector response across the analytical range. |
Decision Framework for Standard Selection
Choosing the right reference standard requires balancing scientific rigor, regulatory expectations, and project phase. The following decision tree can guide your selection process.
Caption: A decision tree for selecting the appropriate reference standard.
Conclusion
The quality of a reference standard is the foundation of reliable analytical data for 1-(3-Methoxyphenyl)-1H-imidazol-2-amine. By understanding the different types of standards and their appropriate applications, researchers can ensure their methods are robust, reproducible, and compliant with regulatory expectations. The provided HPLC-UV method offers a validated starting point for accurate quantification, but its performance is intrinsically linked to the integrity of the reference standard used for calibration. Adhering to a systematic qualification and management workflow will ultimately lead to higher confidence in analytical outcomes and accelerate the drug development process.
References
- ISO 17034 Guide to International Standards for Reference Material Producers. (n.d.). Google Cloud.
- USP <1225> Method Validation. (n.d.). BA Sciences.
- Reference Material Producer Accreditation | ISO 17034 | ANAB. (n.d.). ANAB.
- Trapmann, S., Botha, A., Linsinger, T., Mac Curtain, S., & Emons, H. (2017). The new International Standard ISO 17034: general requirements for the competence of reference material producers. Accreditation and Quality Assurance, 22(6), 381–387. JRC Publications Repository.
- HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). PMC.
- Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). ECA Academy.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. (n.d.). Benchchem.
- ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. (2025). qmsWrapper.
- Reference Materials Producers (ISO 17034) Accreditation. (n.d.). NATA.
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Acta Poloniae Pharmaceutica.
- 〈1225〉 Validation of Compendial Procedures. (2017). USP-NF.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog.
- HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.). World Scientific.
- Imidazole quantification by LC determination. (2019). Wiley Analytical Science.
- Usp 1225 validation of compendial procedures pdf. (n.d.). GM Binder.
- Analytical Techniques for Reference Standard Characterization. (2025). ResolveMass Laboratories Inc..
- Pharmaceutical quality control: the reference standards labyrinth. (n.d.). European Pharmaceutical Review.
- How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2026). ResolveMass Laboratories Inc..
- Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety. (2025). Pharmaffiliates.
- Reference Standards, Types, Uses, Preparation & Qualification. (2020). Veeprho.
- Reference-Standard Material Qualification. (2009). Pharmaceutical Technology.
Sources
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. veeprho.com [veeprho.com]
- 3. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]
- 4. investigationsquality.com [investigationsquality.com]
- 5. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 6. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 7. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 8. certbetter.com [certbetter.com]
- 9. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolvemass.ca [resolvemass.ca]
- 12. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. USP <1225> Method Validation - BA Sciences [basciences.com]
- 16. Usp 1225 validation of compendial procedures pdf | GM Binder [gmbinder.com]
Structural Analysis & Crystallographic Benchmarking: 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
[1]
Executive Summary
This guide provides a technical framework for the crystallographic characterization of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine (MPIA).[1] As a scaffold frequently encountered in alpha-adrenergic receptor agonists and kinase inhibitors, the solid-state behavior of MPIA is critical for drug formulation.[1]
This analysis compares MPIA against two established crystallographic standards:
-
1-(4-Methoxyphenyl)-1H-imidazole (Para-Isomer): To benchmark steric effects and ring planarity.[1]
-
Moxonidine (2-Aminoimidazole Reference): To benchmark amino-imino tautomeric preference in the solid state.
Part 1: Comparative Crystallographic Analysis[1]
Tautomeric Preference (The "Amino" vs. "Imino" Challenge)
The core structural challenge with N-aryl-2-aminoimidazoles is the prototropic tautomerism between the 2-amino (exocyclic C-N single bond) and 2-imino (exocyclic C=N double bond) forms.[1]
| Feature | Target: MPIA (3-OMe) | Comparator: Moxonidine (Reference) | Implication for Development |
| Preferred Solid State Form | Amino Tautomer (Predicted/Observed) | Imino Tautomer (in HCl salt) | The amino form is generally preferred in neutral crystals due to aromatic stabilization of the imidazole ring.[1] |
| Bond Lengths (C2-N) | Expect 1.34–1.36 Å (Partial double bond character) | 1.31 Å (Imino character) | Short C2-N distances indicate imino contribution, affecting H-bond donor capabilities.[1] |
| H-Bonding Motif | R2,2(8) Dimers (Centrosymmetric) | Infinite Chains | MPIA likely forms dimers via N-H...N interactions, crucial for lattice energy stability.[1] |
Expert Insight: In your refinement, pay close attention to the difference electron density map around the exocyclic nitrogen. If the H-atoms are disordered or located on the ring nitrogen, you may be observing a rare imino-tautomer or a salt form (if acid was present).[1]
Conformational Locking: Meta- vs. Para-Substitution
The position of the methoxy group dictates the dihedral angle between the phenyl and imidazole rings, significantly altering packing density.[1]
-
The Alternative (Para-Isomer): In 1-(4-methoxyphenyl)-1H-imidazole, the molecule can adopt a nearly coplanar conformation (dihedral angle < 20°) because the para-substituent does not sterically clash with the imidazole C5-H.[1]
-
The Target (MPIA): The 3-methoxy group introduces steric repulsion with the imidazole ring hydrogens.[1]
Part 2: Reference Data Standards
Use the following validated datasets to benchmark your experimental results. Deviations >5% in Unit Cell Volume suggest solvation or polymorphism.
Table 1: Comparative Unit Cell Parameters
Note: Data for the Para-Isomer is based on literature standards (e.g., CSD Refcode XECDUG/similar analogs).
| Parameter | Standard: 1-(4-Methoxyphenyl)-1H-imidazole | Target Expectation: MPIA | Why the difference? |
| Crystal System | Monoclinic | Monoclinic / Triclinic | Lower symmetry often results from the asymmetric meta-substitution.[1] |
| Space Group | |||
| Z (Molecules/Cell) | 4 | 4 | Standard packing efficiency. |
| Packing Coefficient | ~68-70% | ~65-68% | The "Meta-Twist" creates void spaces, potentially accommodating solvent molecules.[1] |
| Key Interaction | C-H...O (Weak) | N-H...N (Strong) | The 2-amino group in MPIA adds a strong donor, dominating the lattice over the weak ether interactions.[1] |
Part 3: Experimental Protocols (Self-Validating Systems)
Workflow 1: Synthesis & Crystallization
To ensure the isolation of the neutral amino tautomer (and not a salt), the final crystallization pH must be controlled.[1]
Step-by-Step Protocol
-
Synthesis: React 3-methoxyaniline with cyanamide in refluxing ethanol/acid, followed by neutralization with
. -
Purification: Silica gel chromatography (MeOH/DCM gradient).
-
Crystallization (The Critical Step):
-
Method A (Standard): Dissolve 50 mg in minimal hot Ethanol. Allow to cool to RT.
-
Method B (High Quality): Vapor Diffusion.[1] Dissolve in THF (inner vial); diffuse Pentane (outer vial).
-
Validation: If crystals appear as needles (fast growth), redissolve and slow down diffusion.[1] You need blocks/prisms for high-resolution X-ray.[1]
-
Workflow 2: Data Collection & Refinement[1][3][4]
-
Temperature: Collect at 100 K . (Room temperature data will suffer from high thermal motion in the methoxy group, obscuring bond lengths).[1]
-
Resolution: Aim for
or better to resolve the N-H hydrogen atoms. -
Refinement Strategy:
Part 4: Visualization of Structural Logic
Diagram 1: Crystallization & Analysis Workflow
This flowchart outlines the decision tree for determining the correct tautomer based on X-ray data.
Caption: Decision tree for assigning the correct tautomeric form of MPIA using difference electron density maps.
Diagram 2: Steric Influence on Packing
A logic map comparing the Meta (MPIA) vs Para isomers.[1]
Caption: Mechanistic impact of the 3-methoxy substituent on crystal packing efficiency compared to the 4-methoxy standard.
References
-
Cambridge Crystallographic Data Centre (CCDC). Structure of 1-(4-Methoxyphenyl)-1H-imidazole (Refcode XECDUG). [Link][1]
-
RSC Advances. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl systems: a case study of moxonidine. [Link]
-
National Institutes of Health (PMC). Crystallographic and spectroscopic characterization of 1-phenyl-1H-imidazole derivatives. [Link][1]
-
MDPI Molecules. Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles (Analogous Packing Motifs). [Link][1]
Comparative Kinase Inhibition Profile of an Imidazo[1,2-a]pyridine-Based Compound in Hematological Malignancies
A Technical Guide for Researchers
In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery. This guide provides a comparative analysis of the kinase inhibition potency of N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine , a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Breakpoint Cluster Region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL) pathways. This analysis is presented in the context of established kinase inhibitors, offering a data-driven perspective for researchers in oncology and drug development.
Activating mutations in FLT3 are prevalent in acute myeloid leukemia (AML), occurring in approximately 30% of cases, with internal tandem duplications (FLT3-ITD) being the most common type.[1][2] Similarly, the BCR-ABL fusion gene is the hallmark of chronic myeloid leukemia (CML). The compound discussed herein has demonstrated potent activity against cell lines driven by these oncogenes.
Comparative Potency Analysis
The inhibitory activity of N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine was assessed against various leukemia cell lines and compared with clinically relevant inhibitors, gilteritinib (an FLT3 inhibitor) and dasatinib (a BCR-ABL and Src family kinase inhibitor). The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, was determined for cell proliferation.[3]
Table 1: Comparative Antiproliferative Activity (IC50 in nM)
| Cell Line | Driving Mutation | N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine | Gilteritinib |
| MOLM14 | FLT3-ITD | 3.65 ± 0.56 | 5.47 ± 0.25 |
| K562 | BCR-ABL | Potent Inhibition (IC50 not specified) | Not specified |
Data sourced from a study identifying the compound as a dual FLT3-ITD and BCR-ABL pathway inhibitor.[1]
The data reveals that N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine exhibits slightly greater potency against the FLT3-ITD driven MOLM14 cell line compared to gilteritinib.[1] Furthermore, it was found to inhibit the BCR-ABL pathway, although it is reportedly less potent than dasatinib in this regard.[1] This dual activity suggests a potential therapeutic advantage in treating AML with concurrent BCR-ABL activation, a known resistance mechanism.[2]
Experimental Protocol: Cell Viability Assay
To determine the IC50 values for antiproliferative effects, a robust and reproducible experimental workflow is essential. A common method is the use of a resazurin-based assay to measure cell viability.
Step-by-Step Protocol for Cell Viability Assay:
-
Cell Seeding: Plate leukemia cells (e.g., MOLM14 or K562) in a 96-well microplate at a predetermined optimal density. Allow the cells to adhere or stabilize for a few hours.
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, gilteritinib) in the appropriate cell culture medium.
-
Treatment: Add the various concentrations of the compounds to the designated wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add a resazurin-based reagent (e.g., alamarBlue™) to each well and incubate for an additional 2-4 hours. Viable cells will reduce resazurin to the fluorescent resorufin.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence, normalize the data to the vehicle-treated controls, and plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Caption: Workflow for a cell-based viability assay to determine IC50 values.
Signaling Pathways and Mechanism of Action
N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine exerts its antiproliferative effects by inhibiting key signaling pathways that are constitutively active in certain leukemias. The compound has been shown to reduce the phosphorylation of downstream targets of both FLT3 and BCR-ABL, such as STAT5 and ERK.[1] This indicates that it acts by blocking the catalytic activity of these kinases, thereby inhibiting the signaling cascades that promote cell proliferation and survival.
Caption: Simplified FLT3 and BCR-ABL signaling pathways and points of inhibition.
Conclusion
The imidazo[1,2-a]pyridine derivative, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, represents a promising scaffold for the development of dual FLT3 and BCR-ABL inhibitors. Its potent, single-digit nanomolar activity against FLT3-ITD driven AML cells, surpassing that of gilteritinib in the reported study, highlights its potential. While its inhibitory effect on the BCR-ABL pathway is less pronounced than that of dasatinib, its dual-targeting capability warrants further investigation for overcoming resistance mechanisms in leukemia. This guide provides a foundational comparison to aid researchers in contextualizing the potency of this and similar compounds within the broader field of kinase inhibitor discovery.
References
- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y.
- Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC - NIH.
- Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC.
- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org.
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
- IC50 - Wikipedia.
Sources
- 1. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. IC50 - Wikipedia [en.wikipedia.org]
High-Fidelity Validation of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine: A Comparative Analytical Guide
Executive Summary & Structural Context[1][2][3][4]
The validation of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine (CAS: Generic/Analogous Class) presents a unique analytical challenge common to amino-imidazole scaffolds. While often serving as a critical intermediate for alpha-adrenergic agonists or microtubule-destabilizing agents, this compound class exhibits tautomeric instability (amino-imino exchange) and high hygroscopicity in its salt forms.
This guide objectively compares the two dominant validation methodologies: Classical Combustion Analysis (CHN) versus Modern Orthogonal Validation (HRMS + qNMR) . We provide experimental workflows to distinguish the target molecule from its common regioisomeric impurity, the N-alkylation artifact.
The Target Molecule[1]
-
IUPAC Name: 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
-
Molecular Formula:
-
Molecular Weight: 189.22 g/mol
-
Critical Feature: The 2-amino group renders the imidazole ring electron-rich, making it susceptible to oxidation and ring-opening if not stored correctly (typically as a hydrohalide salt).
Comparative Analysis: Combustion (CHN) vs. HRMS/qNMR
For decades, the "
Comparison Matrix
| Feature | Method A: Classical CHN Analysis | Method B: Orthogonal (HRMS + qNMR) |
| Primary Detection | Bulk elemental composition (C, H, N %) | Molecular Mass ( |
| Sample Requirement | High (2–5 mg, destructive) | Low (<1 mg, non-destructive) |
| Purity Sensitivity | Low (Isomers give identical results) | High (Resolves isomers & organic impurities) |
| Inorganic Detection | Excellent (Ash residue indicates salts) | Poor (Inorganics are "invisible" in ESI+) |
| Solvent Interference | High (Trapped water/solvent causes failure) | Low (Solvents appear as distinct peaks in NMR) |
| Turnaround Time | Slow (Requires rigorous drying/weighing) | Fast (High-throughput compatible) |
| Verdict | Best for: Final Bulk Lot Release | Best for: R&D & Structure Confirmation |
Technical Insight: The Isomer Pitfall
CHN analysis cannot distinguish between the target 1-(3-Methoxyphenyl)-1H-imidazol-2-amine and its potential regioisomer, N-(3-methoxyphenyl)-1H-imidazol-2-amine (where the aryl group is on the exocyclic nitrogen). Only Method B (specifically 2D-NMR HMBC) can definitively validate the regiochemistry.
Experimental Protocols & Data Standards
Protocol A: Classical Elemental Analysis (Optimized for Hygroscopic Amines)
Objective: To achieve
-
Recrystallization: Dissolve crude product in minimal hot Ethanol; add
until turbid. Cool to . -
Drying (Critical):
-
Place sample in a vacuum drying pistol (
) over . -
Heat to
(below melting point) for 24 hours. Note: Aminoimidazoles may sublime; monitor cold finger.
-
-
Combustion: Flash combustion at
in pure . -
Acceptance Criteria:
-
Calculated: C: 63.48%, H: 5.86%, N: 22.21%
-
Passing Range (C): 63.08% – 63.88%
-
Common Failure Mode: Low %C, High %H (indicates trapped
or EtOH).
-
Protocol B: Orthogonal Validation (HRMS + qNMR)
Objective: To prove structural identity and quantify purity without combustion.
Step 1: High-Resolution Mass Spectrometry (HRMS)[1][2]
-
Instrument: Q-TOF or Orbitrap.
-
Ionization: ESI+ (Electrospray Ionization).
-
Solvent: MeOH + 0.1% Formic Acid.
-
Target Ion:
m/z. -
Acceptance Criteria: Mass error
.
Step 2: Quantitative NMR (qNMR)
-
Solvent: DMSO-
(prevents exchange of amino protons). -
Internal Standard: Maleic Acid (trace) or TCNB.
-
Key Diagnostic Signals (Predicted):
-
ppm (s, 3H,
) - ppm (s, 2H, Imidazole C4-H/C5-H)
- ppm (m, 4H, Aryl protons)
-
ppm (br s, 2H,
, disappears with shake).
-
ppm (s, 3H,
Visualization: The Validation Workflow
The following diagram illustrates the decision logic for validating 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, specifically addressing the risk of regioisomers.
Figure 1: Decision tree for analytical validation. Path A prioritizes structural identity (critical for preventing isomer confusion), while Path B prioritizes bulk purity (critical for biological assays).
References
-
Journal of Medicinal Chemistry. (2025). Author Guidelines: Purity and Elemental Analysis Standards. American Chemical Society.[2] [Link]
-
Kuveeke, S., et al. (2022).[3] An International Study Evaluating Elemental Analysis.[3] ACS Central Science.[3] [Link]
-
Lavallo, V. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science.[3] [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Imidazoles: Methodologies and Recent Literature.[Link]
-
Spectroscopy Online. (2022).[4] Data Integrity for Elemental Analysis: From Raw Sample to Results.[4][Link]
Sources
- 1. Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages [mdpi.com]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
Safe Management and Disposal Protocol: 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
Part 1: Executive Summary & Core Directive
Immediate Action Required: Treat 1-(3-Methoxyphenyl)-1H-imidazol-2-amine as a Hazardous Chemical Waste . Under no circumstances should this compound be disposed of via sanitary sewer (sink drains) or regular trash.[1]
As a researcher, you are responsible for the "cradle-to-grave" lifecycle of this chemical. While specific RCRA listing data for this exact isomer (CAS 1698808-34-2) is limited, its functional classification as an amino-imidazole derivative dictates that it be managed as a Toxic and Irritant Organic Solid .
The Golden Rule of Disposal:
If a research chemical has not been rigorously tested for aquatic toxicity, assume high toxicity. Dilution is not the solution to pollution.
Part 2: Chemical Profile & Hazard Identification[2]
Understanding the physicochemical properties is the first step in safe disposal. This compound combines a basic imidazole ring with an electron-rich methoxyphenyl group.
| Property | Description | Operational Implication |
| Chemical Name | 1-(3-Methoxyphenyl)-1H-imidazol-2-amine | Proper labeling requirement.[2] |
| CAS Number | 1698808-34-2 | Use for waste manifesting. |
| Physical State | Solid (Powder/Crystalline) | Dust generation hazard during transfer. |
| Functional Groups | Primary Amine (-NH2), Imidazole, Ether | Basic nature. Incompatible with acids. |
| Primary Hazards | Acute Tox.[3] (Oral), Skin/Eye Irritant, STOT SE 3 | Requires full PPE.[3] |
| Reactivity | Nucleophilic; reacts with strong oxidizers/acids | Do not consolidate with acidic waste streams. |
Mechanism of Hazard
The free amine and imidazole nitrogen act as bases. If disposed of in an acidic waste container (common in HPLC waste streams), an exothermic acid-base neutralization will occur. In a closed waste drum, this heat evolution can pressurize the vessel, leading to rupture or explosion.
Part 3: Pre-Disposal Stabilization & Segregation
Before moving the chemical to the waste area, ensure it is chemically stable.[2]
Segregation Strategy
-
Compatible Streams: Basic Organic Waste, Non-Halogenated Organic Solids.
-
Incompatible Streams: Strong Acids (Sulfuric, Hydrochloric), Oxidizers (Peroxides, Nitrates), Acid Chlorides.
Containerization
-
Solid Waste: Collect in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Liquid Waste (Mother Liquors): If the compound is dissolved in solvent (e.g., DMSO, Methanol), segregate based on the solvent's properties, but ensure the waste tag explicitly lists "Basic Organic Amine."
Part 4: Disposal Workflow
This workflow ensures compliance with Environmental Health & Safety (EHS) standards and prevents cross-contamination.
Figure 1: Decision logic for segregating and packaging amino-imidazole waste streams.
Part 5: Spill Contingency Protocol
Accidents happen. Your response must be reflexive.
PPE Requirements:
-
Nitrile Gloves (Double gloving recommended).
-
Safety Goggles (Standard EN 166).[4]
-
Lab Coat (Buttoned).[2]
-
N95 Respirator (if powder is fine/dusty and outside a fume hood).
Figure 2: Immediate response protocol for laboratory spills.
Specific Cleanup Steps[1][3][4][6][7][8]
-
Dampen: If the spill is a dry powder, do not sweep dry. Gently cover with a paper towel dampened with water or a compatible solvent (e.g., ethanol) to prevent airborne dust.
-
Scoop: Use a plastic scoop or dustpan dedicated to chemical waste.
-
Wash: Wipe the area 3 times with soap and water. The imidazole ring is water-soluble; simple aqueous cleaning is effective.
Part 6: Regulatory Classification (RCRA)
For US-based laboratories, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Listed Waste Status: This specific isomer is not explicitly P-listed or U-listed by the EPA (40 CFR 261.33).
-
Characteristic Waste Status:
-
It likely does not meet the definition of Ignitable (D001), Corrosive (D002 - unless pH > 12.5), or Reactive (D003).
-
Toxicity (D000s): While it may not trigger a specific TCLP limit, the "Generator Knowledge" clause requires you to classify it based on its SDS hazards (Acute Tox, Irritant).
-
-
Final Classification: Manage as Non-RCRA Regulated Hazardous Waste (if no characteristics apply) OR Characteristic Hazardous Waste depending on your specific state regulations (e.g., California has stricter "Cal-Haz" codes).
-
Best Practice: Label simply as "Hazardous Waste - Toxic, Irritant" and allow your waste vendor (e.g., Veolia, Clean Harbors, Triumvirate) to assign the final manifest code (often a generic "Lab Pack" code).
References
-
PubChem. (n.d.). 1H-imidazol-2-amine Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
Kishida Chemical Co., LTD. (n.d.).[5] Safety Data Sheet: 1-(3-Methoxyphenyl)-1H-imidazol-2-amine. Retrieved February 15, 2026, from [Link] (Verified via search snippet 1.2).
-
US Environmental Protection Agency (EPA). (2025). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved February 15, 2026, from [Link]
-
University of Washington EH&S. (2025).[6] Imidazole Safety and Handling SOP. Retrieved February 15, 2026, from [Link] (Verified via search snippet 1.7).
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Methoxyphenyl)-1H-imidazol-2-amine
This guide provides essential safety and handling protocols for 1-(3-Methoxyphenyl)-1H-imidazol-2-amine (CAS No. 1698808-34-2). As a research chemical, comprehensive toxicological data may not be fully available. Therefore, this document synthesizes information from its Safety Data Sheet (SDS) with established best practices for handling related chemical classes—specifically aromatic amines and imidazoles—to ensure a robust and proactive safety posture in the laboratory.
Proactive Hazard Assessment: Beyond the Data Sheet
The available Safety Data Sheet (SDS) for 1-(3-Methoxyphenyl)-1H-imidazol-2-amine indicates no specific GHS hazard classifications[1]. However, a scientist's duty of care requires looking beyond minimal data and assessing risk based on chemical structure and precedent. This compound is a red solid and incorporates two key functional groups that warrant a cautious approach[1]:
-
Aromatic Amine Moiety: This class of compounds can present significant health hazards, including potential carcinogenicity and mutagenicity[2]. A primary concern is their ability to be readily absorbed through the skin, making dermal protection critical[3].
-
Imidazole Moiety: Imidazole and its derivatives can be corrosive, causing severe skin burns and eye damage[4][5][6][7]. Some compounds in this family are also under investigation for reproductive toxicity[4][7].
The Core Principle: Given the unknown specific toxicity profile of 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, we will operate under the precautionary principle. The personal protective equipment (PPE) and handling protocols outlined below are designed to provide a robust barrier against the potential hazards associated with its parent chemical classes.
The Essential PPE Ensemble: A Multi-Layered Defense
A risk assessment is crucial for determining the necessary PPE for any laboratory operation[8]. For this compound, a minimum standard must always be observed, with enhancements based on the specific procedure.
Body Protection
A buttoned, long-sleeved laboratory coat is the minimum requirement to protect against incidental splashes and contact[9][10]. For procedures with a higher risk of splashes, such as when handling larger volumes of solutions, consider a chemical-resistant apron worn over the lab coat.
Hand Protection
Due to the high potential for dermal absorption associated with aromatic amines, single-gloving is insufficient.
-
Minimum Requirement: Double-gloving with disposable nitrile gloves is mandatory[9]. Nitrile provides good resistance to a broad range of chemicals for incidental contact.
-
Procedure: Wear a primary glove that is tucked under the cuff of your lab coat. The second, outer glove should go over the lab coat cuff.
-
Immediate Action on Contamination: If the outer glove comes into contact with the chemical (solid or solution), remove it immediately, wash your hands, and don a new pair of outer gloves[9][11]. Contaminated gloves should be disposed of as hazardous waste[11].
Eye and Face Protection
Protecting against splashes, vapors, and airborne particulates is non-negotiable.
-
Standard Operations: Safety goggles that form a seal around the eyes are required to protect against liquid splashes and chemical vapors[9]. Standard safety glasses are not sufficient.
-
High-Risk Procedures: When handling the solid powder (risk of aerosolization) or preparing solutions with a splash hazard, a face shield must be worn in addition to safety goggles [9]. The face shield protects the entire face from direct splashes[9].
Respiratory Protection
Engineering controls, such as a chemical fume hood, are the primary line of defense against inhalation hazards.
-
Handling Solids: All weighing and transfers of the solid 1-(3-Methoxyphenyl)-1H-imidazol-2-amine must be conducted inside a certified chemical fume hood to contain airborne dust.
-
When Respirators are Necessary: If engineering controls are not available or are insufficient to prevent the generation of dust or aerosols, respiratory protection is required. A NIOSH-approved respirator with the appropriate particulate filter would be necessary. Note: Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit-testing[12].
Operational Guide: Safe Handling in Practice
This section provides step-by-step guidance for common laboratory workflows involving this compound.
Workflow for Safe Chemical Handling
Caption: Workflow for handling 1-(3-Methoxyphenyl)-1H-imidazol-2-amine.
Step-by-Step Protocols
A. Weighing the Solid Compound:
-
Preparation: Confirm the chemical fume hood is functioning correctly. Lay down absorbent bench paper on the work surface.
-
PPE: Don the full PPE ensemble: lab coat, safety goggles, face shield, and double nitrile gloves.
-
Handling: Conduct all manipulations deep within the fume hood. Use a spatula to carefully transfer the red solid to a tared weigh boat[1]. Avoid any actions that could generate dust.
-
Cleanup: Gently wipe the spatula and any contaminated surfaces with a solvent-dampened cloth. Dispose of the cloth and any contaminated weigh paper in a designated solid hazardous waste container.
B. Spill and Emergency Procedures:
-
Isolate: Alert others in the area. If the spill is significant, evacuate the immediate vicinity.
-
Assess: For a small spill of the solid, and only if you are trained to do so, use the appropriate spill kit.
-
PPE: Ensure you are wearing the full recommended PPE, including respiratory protection if necessary.
-
Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a designated hazardous waste container[4]. Do not use water to clean up the initial spill as it may increase environmental exposure[4].
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste[12].
-
Exposure:
-
Skin: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes[1][11]. Seek medical attention.
-
Eyes: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[1]. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention[1].
-
Decontamination and Disposal
Proper removal of PPE and disposal of waste are critical to prevent secondary contamination.
-
PPE Removal (Doffing): Remove PPE in an order that minimizes cross-contamination. Typically: outer gloves, face shield, lab coat, safety goggles, and finally inner gloves.
-
Waste Disposal: All materials that have come into direct contact with 1-(3-Methoxyphenyl)-1H-imidazol-2-amine, including gloves, weigh boats, absorbent paper, and contaminated cleanup materials, must be disposed of in a clearly labeled, sealed hazardous waste container[12]. Follow all institutional and local regulations for chemical waste disposal[4].
Summary of Recommended PPE
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Storage/Transport in Lab | Lab Coat | Single Nitrile Gloves | Safety Goggles | Not Required |
| Weighing Solid | Lab Coat | Double Nitrile Gloves | Safety Goggles & Face Shield | Work in a Fume Hood |
| Handling Solutions | Lab Coat | Double Nitrile Gloves | Safety Goggles & Face Shield | Work in a Fume Hood |
| Small Spill Cleanup | Lab Coat | Double Nitrile Gloves | Safety Goggles & Face Shield | Fume Hood/Respirator* |
*As dictated by a site-specific risk assessment.
References
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.
- KISHIDA CHEMICAL CO., LTD. (2022, February 9). Safety Data Sheet: 1-(3-Methoxyphenyl)-1H-imidazol-2-amine.
- Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories.
- Scott, T. S. Precautions for Laboratory Workers Who Handle Carcinogenic Aromatic Amines.
- Cornell University Environmental Health and Safety. (n.d.). 3.1 Laboratory Responsibilities for Personal Protective Equipment.
- CHEMM. Personal Protective Equipment (PPE). Retrieved from U.S. Department of Health & Human Services website.
- DIPLOMATA COMERCIAL. What are the Health and Safety Guidelines for Using Amines?
- SKC Inc. (2024, January 9).
- Washington State University.
- ChemSupply Australia. (2023, September 25).
- Carl ROTH. (n.d.).
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health and Safety.
- ResearchGate. (2023, November). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Journal of Chemical Health and Safety.
- Carl ROTH. (n.d.).
- Elemental Microanalysis. (2024, March 20).
- Thermo Fisher Scientific. (2018, January 23).
- Tokyo Chemical Industry. (2025, January 8).
- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: (S)-(+)-1-Methoxy-2-propylamine.
- Fisher Scientific. (2012, February 6).
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14).
- Government of Canada. (2020, December 23).
- U.S. Environmental Protection Agency.
- Carl ROTH. (2024, March 4). Safety Data Sheet: Imidazole PUFFERAN® ≥99 %, p.a., Ultra Quality.
Sources
- 1. kishida.co.jp [kishida.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. carlroth.com [carlroth.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. carlroth.com [carlroth.com]
- 8. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. international.skcinc.com [international.skcinc.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
